Glycol monostearate
Description
Properties
IUPAC Name |
2-hydroxyethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNOJDQRGSOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-99-3 | |
| Record name | Polyethylene glycol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026881 | |
| Record name | 2-Hydroxyethyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |
| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyethylene glycol stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
MYRJ 45: 500 °F OC | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |
CAS No. |
111-60-4, 86418-55-5, 9004-99-3 | |
| Record name | Glycol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol monostearate SE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cremophor A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tegin G | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polyoxyethylene 40 monostearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polyoxyethylene 40 monostearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glycol monostearate synthesis methods for research labs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glycol monostearate and its related monoesters are non-ionic surfactants widely utilized as emulsifiers, stabilizers, and solubilizing agents in the pharmaceutical, cosmetic, and food industries. Their synthesis in a research laboratory setting can be achieved through several methods, each offering distinct advantages in terms of yield, purity, and reaction conditions. This guide provides a comprehensive overview of the primary synthesis routes: direct esterification, transesterification, and enzymatic synthesis, complete with comparative data, detailed experimental protocols, and process visualizations to aid researchers in selecting and implementing the most suitable method for their specific applications.
Core Synthesis Methodologies
The laboratory synthesis of this compound primarily revolves around the formation of an ester bond between a glycol (such as ethylene (B1197577) glycol or glycerol) and stearic acid or its derivatives. The three main approaches are:
-
Direct Esterification: This is a classic and straightforward method involving the direct reaction of a glycol with stearic acid, typically in the presence of an acid catalyst to accelerate the reaction. Water is produced as a byproduct and is usually removed to drive the equilibrium towards the formation of the ester.
-
Transesterification: In this process, an existing ester (like a triglyceride or methyl stearate) reacts with a glycol in the presence of a catalyst to exchange the alcohol group, forming this compound and a different alcohol as a byproduct. This method is particularly useful when starting from oils and fats.
-
Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to mediate the esterification reaction. It is often conducted under milder conditions, offering high selectivity and producing a purer product with fewer byproducts.
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on factors such as desired yield and purity, available starting materials, and equipment. The following tables summarize quantitative data from various reported laboratory-scale syntheses of this compound and its analogue, glycerol (B35011) monostearate, to facilitate a comparative evaluation.
| Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield/Conversion | Selectivity | Reference |
| Direct Esterification | Glycerol, Stearic Acid | H3PW12O40/MCM-41 | 160 | 6 | 98% (Conversion) | 91% (GMS) | [1][2] |
| Microwave-Assisted Direct Esterification | Glycerol, Stearic Acid | HCl | 160 | 1.33 | 88.35% (Yield) | - | [3] |
| Direct Esterification | Ethylene Glycol, Stearic Acid | p-aminobenzenesulfonic acid | Microwave (800W) | 0.27 | - | - | [4] |
| Direct Esterification | Diethylene Glycol, Stearic Acid | p-toluenesulfonic acid | 180-220 | - | High | - | [5] |
| Transesterification | Methyl Stearate, Glycerol | K2CO3/γ-Al2O3 | 165 | 5 | 82.21% (Yield) | - | [6] |
| Transesterification | Hydrogenated Oil, Glycerol | Sodium Stearate | 220-260 | - | - | - | [7] |
| Enzymatic Synthesis | Ethylene Glycol, Stearic Acid | Immobilized Lipase (B570770) | 75 | 6 | ~100% (Conversion) | High | [8] |
| Enzymatic Synthesis | Ethylene Glycol, Stearic Acid | Immobilized Lipase | - | - | up to 99% (Conversion) | High | [9][10] |
Table 1: Comparative Data for this compound Synthesis Methods
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
Protocol 1: Direct Esterification of Diethylene Glycol with Stearic Acid[5]
Materials:
-
Stearic Acid
-
Diethylene Glycol (e.g., 1:5 molar ratio of acid to glycol)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, 0.5-1% by weight of reactants)
-
Inert Gas (e.g., Nitrogen or Argon)
-
Sodium Bicarbonate Solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Organic Solvent (e.g., Toluene, optional for azeotropic removal of water)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: In the three-neck round-bottom flask, charge the stearic acid and diethylene glycol.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas to prevent oxidation.
-
Heating and Reaction: Heat the mixture to 180-220°C with continuous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.
-
Neutralization: Once the reaction is complete (indicated by a stable, low acid value), cool the mixture and neutralize the catalyst with a sodium bicarbonate solution.
-
Purification:
-
Wash the crude product with water to remove residual catalyst and unreacted glycol.
-
If a solvent was used, separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For higher purity, the product can be further purified by column chromatography or vacuum distillation.
-
Protocol 2: Transesterification of Methyl Stearate with Glycerol[6]
Materials:
-
Methyl Stearate
-
Glycerol (e.g., 6:1 molar ratio of glycerol to methyl stearate)
-
K2CO3/γ-Al2O3 catalyst (2 wt. % of reactants)
-
N,N-dimethyl formamide (B127407) (DMF) as a solvent
Equipment:
-
Reaction vessel with a stirrer and condenser
-
Heating system
Procedure:
-
Reactant and Catalyst Charging: Charge the reaction vessel with methyl stearate, glycerol, the K2CO3/γ-Al2O3 catalyst, and DMF.
-
Heating and Reaction: Heat the reaction mixture to 165°C with stirring for 5 hours.
-
Product Isolation: After the reaction, the catalyst can be removed by filtration. The excess glycerol and DMF can be removed by vacuum distillation to yield the crude glycerol monostearate.
-
Purification: Further purification can be achieved through crystallization or column chromatography.
Protocol 3: Enzymatic Synthesis of Ethylene this compound[8]
Materials:
-
Stearic Acid
-
Ethylene Glycol (e.g., 1:1 molar ratio)
-
Immobilized Lipase (e.g., 2 wt. % of reactants)
Equipment:
-
Reaction vessel with temperature and agitation control
Procedure:
-
Reactant and Enzyme Charging: Add stearic acid, ethylene glycol, and the immobilized lipase to the reaction vessel. This process is typically solvent-free.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 75°C) with agitation for a specified time (e.g., 6 hours).
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
Product Isolation: The resulting product is of high purity, and often, extensive purification steps are not required. Unreacted starting materials can be removed by vacuum.
Visualization of Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the chemical pathways and experimental workflows described.
Caption: Direct Esterification Reaction Pathway.
Caption: Transesterification Reaction Pathway.
Caption: General Experimental Workflow for Synthesis.
Analytical Methods for Characterization
To ensure the quality and purity of the synthesized this compound, various analytical techniques can be employed:
-
Acid Value Titration: This method is used to quantify the amount of unreacted stearic acid, thereby monitoring the progress of the esterification reaction.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for tracking the formation of the ester bond (C=O stretch) and the disappearance of the carboxylic acid O-H band.[5]
-
Gas Chromatography (GC): GC is a preferred method for determining the purity of the final product and quantifying the amounts of monoester, diester, and unreacted starting materials.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized this compound.
By carefully selecting the synthesis method and controlling the reaction parameters, researchers can effectively produce this compound with the desired purity and yield for their specific research and development needs. The protocols and comparative data provided in this guide serve as a valuable resource for achieving successful and reproducible synthesis in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN105418414A - Production method for glycerol monostearate and glycerol distearate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Solvent-Free Production of Ethylene this compound through Enzymatic Esterification - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. CN106483231A - The assay method of total monoesters and free propylene glycol content in a kind of methyl glycol fatty acid ester - Google Patents [patents.google.com]
An In-depth Technical Guide to Glycol Monostearate: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of glycol monostearate. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile excipient.
Chemical Properties of this compound
This compound, also known as ethylene (B1197577) this compound (EGMS), is the ester of ethylene glycol and stearic acid.[1] It is a nonionic surfactant widely used in cosmetics, personal care products, and pharmaceutical formulations as an emulsifier, opacifier, and pearlescing agent.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxyethyl octadecanoate | [4] |
| Synonyms | Ethylene this compound, Glycol stearate (B1226849) | [4] |
| CAS Number | 111-60-4 | [3] |
| Chemical Formula | C₂₀H₄₀O₃ | [4] |
| Molecular Weight | 328.53 g/mol | [5] |
| Appearance | White to pale yellow waxy solid, flakes, or beads | [3][] |
| Melting Point | 55-60 °C | [3] |
| Boiling Point | > 400 °C (decomposes) | [5] |
| Solubility | Insoluble in water; soluble in alcohols, chloroform, and hot oils. | [] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Can undergo hydrolysis. | [3] |
1.1. Stability and Degradation
This compound is generally stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry place.[3] However, as an ester, it is susceptible to degradation through hydrolysis and oxidation.
-
Hydrolysis: In the presence of strong acids, strong bases, or enzymes (esterases), this compound can be hydrolyzed back to its constituent molecules: ethylene glycol and stearic acid. This degradation pathway is a key consideration in formulation stability, especially in aqueous environments outside of a neutral pH range.
-
Oxidation: The long alkyl chain of the stearate moiety can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of various oxidation byproducts, potentially affecting the purity and performance of the material. Forced degradation studies are often employed to investigate these degradation pathways and identify potential degradants.[7][8]
Structure Elucidation
The chemical structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Expected ¹H NMR Signals (in CDCl₃):
-
~4.2 ppm (triplet): Protons of the methylene (B1212753) group adjacent to the ester oxygen (-COO-CH₂-).
-
~3.8 ppm (triplet): Protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH).
-
~2.3 ppm (triplet): Protons of the methylene group alpha to the carbonyl group (-CH₂-COO-).
-
~1.6 ppm (multiplet): Protons of the methylene group beta to the carbonyl group.
-
~1.2-1.4 ppm (broad multiplet): Protons of the long methylene chain of the stearate moiety.
-
~0.9 ppm (triplet): Protons of the terminal methyl group of the stearate moiety.[1]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule.
-
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~174 ppm: Carbonyl carbon of the ester group (C=O).
-
~66 ppm: Carbon of the methylene group adjacent to the ester oxygen (-COO-CH₂-).
-
~61 ppm: Carbon of the methylene group adjacent to the hydroxyl group (-CH₂-OH).
-
~34 ppm: Carbon of the methylene group alpha to the carbonyl group (-CH₂-COO-).
-
~22-32 ppm: Carbons of the long methylene chain of the stearate moiety.
-
2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.
-
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode. For ESI, protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ are typically observed.
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a characteristic fragmentation pattern.
-
-
Expected Mass Spectrum:
-
The molecular ion peak corresponding to the molecular weight of this compound (328.53 g/mol ) should be observed.
-
Common fragmentation patterns for esters include cleavage at the ester linkage, leading to fragments corresponding to the fatty acid and the glycol moieties.[10]
-
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
-
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a melt or a solution, or as a dispersion in a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands for the functional groups present.
-
-
Expected FTIR Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~2920 and 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups in the alkyl chain.
-
~1740 cm⁻¹ (strong): C=O stretching vibration of the ester group.
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.[1][11]
-
Experimental Protocols
3.1. Synthesis of this compound via Fischer Esterification
This compound is typically synthesized by the direct esterification of stearic acid with ethylene glycol.[12]
-
Materials:
-
Stearic Acid
-
Ethylene Glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (B28343) (as an azeotropic solvent to remove water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine stearic acid and a slight molar excess of ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid and a suitable volume of toluene.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete (disappearance of stearic acid), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Emulsifying action of this compound at an oil-water interface.
Note: The image source in the DOT script for the emulsification mechanism is a placeholder and would need to be replaced with an actual image URL for rendering.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. ETHYLENE this compound | 111-60-4 [chemicalbook.com]
- 3. Ethylene this compound (EGMS) Or Glycol Stearate CAS 111-60-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orderchem.com [orderchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrabase.com [spectrabase.com]
- 12. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]
Glycol monostearate solubility in different organic solvents
An In-depth Technical Guide on the Solubility of Glycol Monostearate in Organic Solvents
Introduction
This compound is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its properties as an emulsifier, stabilizer, thickener, and lubricant.[1][2][3] The term "this compound" can be ambiguous, as it may refer to the monoester of stearic acid with different glycols. This guide will focus on the most common variants relevant to researchers and drug development professionals: Ethylene this compound (EGMS), Glyceryl Monostearate (GMS, or Monostearin), and Propylene (B89431) this compound (PGMS).
Understanding the solubility of these compounds in various organic solvents is critical for formulation development, particularly for creating stable emulsions, creams, ointments, and advanced drug delivery systems like solid lipid nanoparticles (SLNs).[2][4] Solubility dictates solvent selection for synthesis, purification, and the preparation of dosage forms, directly impacting the bioavailability, stability, and efficacy of the final product. This technical guide provides a comprehensive overview of the solubility profiles of EGMS, GMS, and PGMS in common organic solvents, details relevant experimental protocols, and illustrates key logical and experimental workflows.
Logical Relationship of Glycol Monostearates
The different forms of this compound are all esters formed from stearic acid and a specific glycol (an alcohol with two or more hydroxyl groups). Their structural differences, particularly in the hydrophilic head group, lead to variations in their physicochemical properties, including solubility.
Caption: Logical diagram of the formation of common glycol monostearates.
Solubility Profiles
The solubility of glycol monostearates is governed by their amphiphilic nature, possessing a long, hydrophobic fatty acid chain and a polar, hydrophilic glycol head. Generally, they exhibit poor solubility in water but are soluble in many organic solvents, especially when heated.
Ethylene this compound (EGMS)
EGMS is primarily used as a pearlizing and opacifying agent in cosmetics and personal care products like shampoos and lotions.[5]
| Solvent | Solubility Description | Conditions / Remarks |
| Alcohols | ||
| Methanol | Soluble[6] / Slightly Soluble[7][8][9] | Heating is often required[7][8][9] |
| Ethanol | Soluble[6][10][11][12] | |
| Isopropanol | Soluble[6] | |
| Chlorinated Solvents | ||
| Chloroform | Soluble[6][12] / Slightly Soluble[7][8][9] | |
| Carbon Tetrachloride | Soluble[12] | For Polyethylene Glycol 400 Monostearate[12] |
| Ketones | ||
| Acetone | Soluble[6][7][10][11][12] | |
| Ethers | ||
| Diethyl Ether | Soluble[6][7][10][11][12] | |
| Aromatic Hydrocarbons | ||
| Toluene | Soluble[6][7][10][11][12] | |
| Aliphatic Hydrocarbons | ||
| Petroleum Benzin | Soluble[12] | For Polyethylene Glycol 400 Monostearate[12] |
| Oils | ||
| Mineral Oil | Soluble[6] | |
| Soybean Oil | Soluble[6] | |
| Water | Insoluble[6][13] | May be dispersible[7][10][11] |
Glyceryl Monostearate (GMS)
GMS is a highly versatile emulsifier used extensively in the food, pharmaceutical, and cosmetic industries.[1] It is known to exist in different polymorphic forms (α and β), which can influence its properties; the α form is more dispersible, while the more stable β-form is suitable for wax matrices.[4]
| Solvent | Solubility Description | Conditions / Remarks |
| Alcohols | ||
| Ethanol | Very Soluble[14] / Soluble[1][15][16][17] / Slightly Soluble[18][19] | Generally requires heating to 50-60°C[14][15][17] |
| Chlorinated Solvents | ||
| Chloroform | Soluble[1][14][19][20] | |
| Ketones | ||
| Acetone | Soluble[18][19][20] | Requires heating[18][19][20] |
| Ethers | ||
| Diethyl Ether | Sparingly Soluble[14] / Soluble[15][19][20] | |
| Aromatic Hydrocarbons | ||
| Benzene | Soluble[15][18] | |
| Toluene | Soluble | A solution in Hexane/Toluene is commercially available[21] |
| Aliphatic Hydrocarbons | ||
| Hexane | Soluble | A solution in Hexane/Toluene is commercially available[21] |
| Aliphatic Solvents | Insoluble[18][19] | |
| Oils | ||
| Mineral & Fixed Oils | Soluble[18][19][20] | Requires heating[18][19][20] |
| Water | Practically Insoluble[1][14][15][17] | Can be dispersed in hot water with agitation[18][19] |
Propylene this compound (PGMS)
PGMS is another non-ionic emulsifier used in food and cosmetics, particularly valued for its role in aeration and foam stabilization in cake batters and whipped toppings.[22]
| Solvent | Solubility Description | Conditions / Remarks |
| Alcohols | Soluble[23] | |
| Esters | ||
| Ethyl Acetate | Soluble[23] | |
| Isopropyl Myristate | Soluble | |
| Chlorinated Solvents | ||
| Chloroform | Soluble[23] | |
| Other Chlorinated Hydrocarbons | Soluble | |
| Ketones | ||
| Acetone | Soluble[22] | |
| Ethers | ||
| Diethyl Ether | Soluble | |
| Aromatic Hydrocarbons | ||
| Benzene | Soluble | |
| Toluene | Soluble[24] | |
| Oils | ||
| Mineral & Fixed Oils | Soluble | |
| Hot Cottonseed & Peanut Oil | Soluble | |
| Water | Insoluble[23] | Can be dispersed in hot water[23] |
Experimental Protocols for Solubility Determination
While the tables above provide qualitative data, quantitative determination is often necessary for formulation design. The isothermal shake-flask method is a standard protocol for determining equilibrium solubility.
General Protocol: Isothermal Shake-Flask Method
This method involves saturating a solvent with the solute (this compound) at a constant temperature and then measuring the concentration of the dissolved solute in the solution.
Caption: A generalized workflow for determining the solubility of a compound.
Detailed Steps:
-
Preparation: An excess amount of this compound is added to a vial containing a precise volume of the chosen organic solvent. Adding excess solid ensures that the solution reaches saturation. The vial must be securely sealed to prevent solvent evaporation.
-
Equilibration: The vial is placed in a thermostatically controlled shaker or water bath. It is agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The temperature must be rigorously controlled.
-
Phase Separation: After equilibration, the sample is left undisturbed to allow the excess solid to sediment. To ensure complete removal of undissolved particles, the sample can be centrifuged or filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents). This step is critical to avoid overestimation of solubility.
-
Quantification and Analysis:
-
A known volume of the clear, saturated supernatant is carefully withdrawn.
-
This aliquot is then diluted with a suitable solvent for analysis.
-
The concentration of the this compound is determined using an appropriate analytical method:
-
Gravimetric Analysis: A known volume of the supernatant is transferred to a pre-weighed dish. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the dish is reweighed. The mass of the residue corresponds to the amount of dissolved solute. This method is simple but requires a non-volatile solute.
-
Gas Chromatography (GC): GC is effective for quantifying the amount of this compound in the solvent, especially after derivatization to increase volatility if necessary. It is a powerful technique for separating the monoester from potential di- or tri-ester impurities.[25]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD or RI) can also be used for accurate quantification.
-
Titration: For acidic impurities or to monitor esterification reactions, acid value titration can be employed.[25] This involves titrating the sample with a standardized base (e.g., KOH) to determine the amount of unreacted stearic acid.
-
-
Conclusion
Ethylene this compound, glyceryl monostearate, and propylene this compound are functionally critical but structurally distinct compounds. Their solubility is highly dependent on the solvent's polarity and the system's temperature. While they are generally insoluble in water, they show good solubility in a range of heated organic solvents, including alcohols, chlorinated hydrocarbons, and ketones. This technical guide summarizes the available solubility data, providing a valuable resource for solvent selection in pharmaceutical and chemical research. The outlined experimental protocol for solubility determination offers a standardized framework for researchers to generate precise, quantitative data tailored to their specific formulation needs, ensuring the development of stable, effective, and high-quality products.
References
- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 2. nbinno.com [nbinno.com]
- 3. alphachem.biz [alphachem.biz]
- 4. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 6. zbruxing.com [zbruxing.com]
- 7. Buy Ethylene this compound | 9004-99-3 | >98% [smolecule.com]
- 8. alvina.uz [alvina.uz]
- 9. ETHYLENE this compound CAS#: 111-60-4 [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemiis.com [chemiis.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. digicollections.net [digicollections.net]
- 16. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Glycerol Monostearate BP Ph Eur EP Manufacturers, with SDS [mubychem.com]
- 18. chembk.com [chembk.com]
- 19. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. achemtek.com [achemtek.com]
- 22. guidechem.com [guidechem.com]
- 23. chembk.com [chembk.com]
- 24. Propylene this compound | 1323-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 25. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Glyceryl Monostearate as a Non-Ionic Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monostearate (GMS) is a widely utilized non-ionic emulsifier in the pharmaceutical, cosmetic, and food industries. Its efficacy in stabilizing emulsions is attributed to its amphiphilic molecular structure, which facilitates the reduction of interfacial tension between immiscible phases. This technical guide provides a comprehensive overview of the mechanism of action of GMS, detailing its physicochemical properties, interfacial behavior, and the critical role of its polymorphic forms in emulsion stability. Furthermore, this guide presents a compilation of quantitative data and detailed experimental protocols for the characterization of GMS-stabilized emulsions, intended to serve as a valuable resource for researchers and professionals in formulation science and drug development.
Introduction
Glyceryl monostearate is the monoester of glycerol (B35011) and stearic acid.[1] Its structure, comprising a hydrophilic glycerol head and a lipophilic stearic acid tail, underpins its function as a surface-active agent.[2] This amphiphilic nature allows GMS to adsorb at the oil-water interface, thereby reducing the interfacial tension and facilitating the formation of stable emulsions.[3] The versatility of GMS extends beyond emulsification; it also functions as a stabilizer, thickener, emollient, and formulation aid in a variety of product types.[4]
Physicochemical Properties of Glyceryl Monostearate
The emulsifying performance of GMS is intrinsically linked to its physicochemical properties. Several grades of GMS are commercially available, each with distinct characteristics tailored for specific applications.
Table 1: Physicochemical Properties of Glyceryl Monostearate
| Property | Value / Range | Source(s) |
| Molecular Formula | C21H42O4 | [2] |
| Molecular Weight | 358.56 g/mol | - |
| Appearance | White to off-white waxy solid (flakes, beads, or powder) | [4] |
| HLB Value | 3.8 - 5.8 | - |
| Standard Grade | ~3.8 | - |
| Self-Emulsifying (SE) Grade | 5.5 - 5.8 | - |
| Melting Point | 55 - 65 °C | - |
| Solubility | Soluble in hot organic solvents (e.g., ethanol, mineral oil); dispersible in hot water. Insoluble in cold water. | [4] |
Mechanism of Action as a Non-Ionic Emulsifier
The primary mechanism by which GMS stabilizes emulsions is through the formation of a steric barrier at the oil-water interface. This process can be understood through the following key stages:
-
Adsorption at the Interface: Due to its amphiphilic nature, GMS molecules preferentially migrate to the oil-water interface. The hydrophilic glycerol head orients towards the aqueous phase, while the lipophilic stearoyl tail extends into the oil phase.[2]
-
Reduction of Interfacial Tension: The accumulation of GMS at the interface disrupts the cohesive forces between the molecules of the immiscible liquids, leading to a significant reduction in interfacial tension. This reduction in energy makes the formation of smaller droplets more favorable, leading to a finer and more stable emulsion.
-
Formation of a Protective Film: The adsorbed GMS molecules form a condensed film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coalescing.
-
Influence of Polymorphism: GMS can exist in different crystalline forms, primarily the α-gel and β-phases, which significantly impact emulsion stability. The α-gel phase, a lamellar crystalline structure that can entrap large amounts of water, is crucial for forming stable and structured emulsions.[5][6] However, the α-gel phase is metastable and can transition to the more stable but less functional β-form, potentially leading to emulsion destabilization.[5] The stability of the α-gel phase can be influenced by factors such as the presence of co-emulsifiers and the cooling rate during preparation.[5]
Signaling Pathway and Molecular Interaction Diagram
The following diagram illustrates the orientation of GMS at the oil-water interface and the formation of the stabilizing lamellar structure.
Figure 1: Molecular orientation of Glyceryl Monostearate at the oil-water interface.
Quantitative Data on Emulsifying Performance
The effectiveness of GMS as an emulsifier can be quantified through various analytical techniques. The following tables summarize key performance data.
Table 2: Effect of Glyceryl Monostearate on Emulsion Properties
| GMS Concentration (% w/w) | Average Droplet Size (d, µm) | Zeta Potential (mV) | Reference(s) |
| 0 (Control) | > 10 (variable) | -15 to -25 | [7] |
| 1 | 2 - 5 | -25 to -35 | [8] |
| 2 | 1 - 3 | -30 to -40 | [8] |
| 5 | < 1 | -35 to -45 | [3] |
Note: The specific values can vary depending on the oil phase, processing conditions, and presence of other excipients.
Table 3: Interfacial Tension Reduction by Glyceryl Monostearate
| System | Interfacial Tension (mN/m) | Reference(s) |
| Oil-Water (without GMS) | ~ 25 - 35 | [9] |
| Oil-Water (with GMS) | < 10 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of GMS-stabilized emulsions.
Measurement of Interfacial Tension (Spinning Drop Tensiometry)
This method is particularly suitable for measuring low to ultra-low interfacial tensions.[10]
Objective: To quantify the reduction in interfacial tension at the oil-water interface upon the addition of GMS.
Materials and Equipment:
-
Spinning drop tensiometer
-
High-precision syringe pumps
-
Glass capillaries
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., purified water)
-
Glyceryl monostearate
Procedure:
-
Prepare solutions of GMS in the oil phase at various concentrations.
-
Fill the glass capillary of the tensiometer with the aqueous phase.
-
Inject a small droplet of the oil phase (containing GMS) into the center of the capillary.
-
Rotate the capillary at a constant high speed (e.g., 6000 rpm).[11]
-
Allow the system to equilibrate. The droplet will elongate due to centrifugal force.
-
Capture a high-resolution image of the elongated droplet.
-
Analyze the droplet shape using the instrument's software, which calculates the interfacial tension based on the Young-Laplace equation.[10]
-
Repeat the measurement for each GMS concentration.
Figure 2: Workflow for interfacial tension measurement using spinning drop tensiometry.
Particle Size Analysis (Laser Diffraction)
Laser diffraction is a widely used technique for determining the particle size distribution of emulsions.[12]
Objective: To measure the droplet size distribution of a GMS-stabilized emulsion.
Materials and Equipment:
-
Laser diffraction particle size analyzer
-
Dispersion unit (wet)
-
Emulsion sample
-
Dispersant (e.g., purified water)
Procedure:
-
Select an appropriate dispersant in which the emulsion droplets are insoluble.
-
Perform a background measurement with the clean dispersant.
-
Add the emulsion sample dropwise to the dispersant in the dispersion unit until an appropriate obscuration level is reached (typically 5-20%).[13]
-
Apply agitation and/or sonication as needed to ensure the sample is homogeneously dispersed and to break up any loose agglomerates.
-
Initiate the measurement. The instrument measures the angular distribution of scattered light and converts it into a particle size distribution using Mie or Fraunhofer theory.[14]
-
Record the volume-weighted mean diameter (D[6][15]) and other relevant size parameters (e.g., D10, D50, D90).
Figure 3: Workflow for particle size analysis using laser diffraction.
Rheological Characterization (Cone and Plate Rheometry)
Rheological measurements provide insights into the viscosity and viscoelastic properties of emulsions, which are critical for their stability and sensory attributes.[16]
Objective: To characterize the flow behavior and structural properties of a GMS-stabilized emulsion.
Materials and Equipment:
-
Rotational rheometer with a cone and plate geometry
-
Temperature control unit
-
Emulsion sample
Procedure:
-
Place an adequate amount of the emulsion sample onto the lower plate of the rheometer.
-
Lower the cone to the set gap distance.
-
Allow the sample to equilibrate to the desired temperature.
-
Flow Sweep: Perform a steady-state flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) and measure the resulting shear stress. This provides the viscosity profile of the emulsion.
-
Oscillatory Sweep:
-
Amplitude Sweep: Perform a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.
-
Frequency Sweep: Perform a frequency sweep within the LVER to evaluate the dependence of G' and G'' on the frequency, providing information about the emulsion's structure.
-
Figure 4: Workflow for rheological characterization of an emulsion.
Emulsion Stability Assessment (Creaming Index)
The creaming index is a simple yet effective method to evaluate the long-term physical stability of an emulsion.[17]
Objective: To quantify the degree of phase separation in a GMS-stabilized emulsion over time.
Materials and Equipment:
-
Graduated cylinders or test tubes
-
Homogenizer
-
Controlled temperature storage (e.g., incubator)
Procedure:
-
Prepare the emulsion and homogenize it to ensure uniformity.
-
Transfer a known volume of the emulsion into a graduated cylinder.
-
Store the cylinder under controlled temperature conditions and protect it from agitation.
-
At regular time intervals (e.g., 24 hours, 7 days, 30 days), measure the height of the cream layer (Hc) that forms at the top and the total height of the emulsion (He).[15]
-
Calculate the creaming index (CI) using the following formula: CI (%) = (Hc / He) x 100[18]
-
A lower creaming index indicates higher emulsion stability.
Conclusion
Glyceryl monostearate is a highly effective and versatile non-ionic emulsifier. Its mechanism of action is centered on its amphiphilic nature, which enables it to reduce interfacial tension and form a stabilizing film at the oil-water interface. The stability of the α-gel polymorphic form of GMS is a critical factor in the formation of structured and highly stable emulsions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the development, characterization, and optimization of GMS-stabilized emulsions for a wide range of applications in the pharmaceutical and related industries. A thorough understanding and application of these principles and methods will enable scientists and researchers to formulate superior and more stable emulsified products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of process parameters on nanoemulsion droplet size and distribution in SPG membrane emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the effect of glycerol monostearate on the properties of sesame oil body-based aerated emulsions and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatically produced acylglycerol and glycerin monostearate additives improved the characteristics of gelatin-stabilized omega-3 emulsions and microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spinning drop tensiometer | KRÜSS Scientific [kruss-scientific.com]
- 11. dataphysics-instruments.com [dataphysics-instruments.com]
- 12. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pharmtech.com [pharmtech.com]
- 15. 2.7. Creaming Index (CI) of Emulsions [bio-protocol.org]
- 16. martests.com [martests.com]
- 17. Creaming Index [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biocompatibility and Toxicity of Glycol Monostearate
Introduction
This compound, and its related compounds such as propylene (B89431) this compound and glyceryl monostearate, are nonionic surfactants widely utilized across the cosmetic, pharmaceutical, and food industries. Their primary functions include acting as emulsifiers, opacifiers, viscosity modifiers, and stabilizers in a variety of formulations.[1] Glycol stearate (B1226849) is the ester of stearic acid and ethylene (B1197577) glycol.[2] Given their prevalence in personal care products that have frequent and prolonged contact with the body, as well as their use as pharmaceutical excipients and food additives, a thorough understanding of their biocompatibility and toxicological profile is essential for researchers and developers.
This guide provides a comprehensive overview of the existing scientific data on the biocompatibility and toxicity of this compound and its close analogues. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents logical workflows and pathways through standardized diagrams.
Biocompatibility Profile
This compound and its derivatives are generally considered biocompatible, a property that has led to their investigation and use in advanced biomedical applications, such as drug delivery systems and tissue engineering.
Cellular Viability and Tissue Engineering
Studies have demonstrated the potential of materials derived from these esters in supporting cell growth and viability. For instance, a biodegradable polyester (B1180765) polyol synthesized from glycerol (B35011) monostearate (GMS) was used to create polyurethane scaffolds. These scaffolds exhibited excellent support for cell proliferation. When tested with 3T3 mouse fibroblast cells, the scaffold showed a cell viability of 94% after one day.[3][4] In another test with MG63 human osteosarcoma cells, the viability was 107% after one day, indicating not only a lack of toxicity but also a favorable environment for cell growth.[3][4] This high degree of biocompatibility makes GMS-derived polymers promising candidates for soft and hard tissue engineering applications.[3][4] Furthermore, the inherent biocompatibility and degradability of glyceryl monostearate make it a suitable lipid matrix for solid lipid nanoparticles (SLNs), which are used as advanced drug delivery vehicles.[5][6]
Biocompatibility Data
| Compound | Cell Line | Assay | Result | Reference |
| Glycerol Monostearate-derived Polyurethane Scaffold | 3T3 Mouse Fibroblast | Cell Viability | 94% viability (Day 1) | [3][4] |
| Glycerol Monostearate-derived Polyurethane Scaffold | MG63 Human Osteosarcoma | Cell Viability | 107% viability (Day 1) | [3][4] |
Toxicological Assessment
The toxicological profile of this compound and related esters has been evaluated through numerous in vitro and in vivo studies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these ingredients are safe in the present practices of use and concentration in cosmetic products.[7][8]
Acute Toxicity
Acute toxicity studies, primarily via oral administration in animal models, indicate a very low order of acute toxicity.
| Compound | Species | Route | LD50 | Observations | Reference |
| Propylene this compound | Rat | Oral | ~25.8 g/kg | [9] | |
| Glycol Stearate / Distearate | Rat | Oral | >13 g/kg | Diarrhea, wet/oily coats, nasal hemorrhage at high doses. | [10] |
| Glyceryl Stearate | Not Specified | Oral | >5 g/kg | [11] |
Irritation and Sensitization
Dermal Irritation Across multiple animal and human studies, this compound and its analogues have demonstrated a low potential for dermal irritation.
-
Propylene Glycol Stearate: No significant skin irritation was observed in acute tests on rabbits. Clinical studies on humans showed no significant irritation at concentrations up to 55%.[9]
-
Glycol Stearate: Formulations containing 2-5% glycol stearate did not produce skin irritation in human studies.[1]
-
Glyceryl Stearate: When tested at full strength (100%) on rabbits, it was found to be non-irritating to mildly irritating.[12]
Eye Irritation Acute tests in rabbits with propylene glycol stearate showed no significant eye irritation.[9]
Skin Sensitization The potential to induce allergic contact dermatitis (sensitization) is low.
-
Propylene Glycol Stearate: Formulations with 2.5% were not found to be sensitizing in clinical tests.[9]
-
Glycol Stearate: Human studies using formulations with 2-5% glycol stearate reported no sensitization.[1] A Repeated Insult Patch Test (RIPT) on 125 human subjects using 50% glycol distearate showed no evidence of hypersensitivity.[1]
-
Glyceryl Stearate: In guinea pig studies, 0.1% glyceryl stearate did not induce sensitization.[12]
Subchronic Toxicity
Subchronic studies have not revealed significant toxicity. A 90-day dermal study in which a formulation containing 3% glycol stearate was applied to skin showed no toxic effects.[10] Similarly, subchronic oral and dermal studies with propylene glycol stearate produced no evidence of toxicity.[9]
Genotoxicity and Carcinogenicity
-
Genotoxicity: Propylene this compound tested negative in in vitro microbial mutagenicity assays.[9]
-
Carcinogenicity: Regulatory and research agencies have not classified these compounds as carcinogens. The American Conference of Governmental Industrial Hygienists (ACGIH) classifies stearates (excluding those of toxic metals) as A4, "Not classifiable as a human carcinogen".[7] No component of ethylene this compound is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[13]
Reproductive and Developmental Toxicity
While generally considered safe, one study highlighted a potential interaction. Research showed that glycerin monostearate (GMS) could aggravate the male reproductive toxicity caused by the phthalate (B1215562) DEHP in rats.[14] Co-administration of GMS and DEHP resulted in a more significant reduction in serum testosterone (B1683101) levels compared to DEHP alone.[14][15] This suggests that GMS may influence the metabolism or toxicokinetics of co-administered substances.
Toxicokinetics: Absorption, Metabolism, and Excretion
Studies using ¹⁴C-labeled propylene glycol stearate indicate that it is readily metabolized after ingestion.[9] Polyoxyethylene monostearate, a related compound, is hydrolyzed in the intestine. The resulting fatty acid is absorbed and metabolized through normal pathways, while the polyoxyethylene portion is absorbed and then excreted unchanged in the urine.[7]
Regulatory Status
-
Cosmetic Ingredient Review (CIR): The CIR Expert Panel has repeatedly affirmed the safety of glycol stearate, propylene glycol stearate, and their self-emulsifying (SE) versions for use in cosmetics, based on the available scientific data.[1][9]
-
U.S. Food and Drug Administration (FDA): Glyceryl monostearate is listed as Generally Recognized as Safe (GRAS) for use in food.[11][16] Propylene this compound is also approved as a food additive under 21 CFR 175.105.[8][17]
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard protocols used to evaluate the safety of compounds like this compound.
In Vitro Cytotoxicity Testing
Cytotoxicity assays are foundational for biocompatibility screening. They assess a material's potential to cause cell death or damage.
-
Protocol: MEM Elution Test (ISO 10993-5)
-
Extraction: The test material (e.g., this compound) is incubated in a serum-supplemented mammalian cell culture medium (e.g., MEM) at 37°C for a defined period (typically 24-72 hours) to create an extract.
-
Cell Culture: A monolayer of L-929 mouse fibroblast cells is cultured to near confluence in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared extract. Both undiluted and serially diluted extracts are tested. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated in the extract for 48 hours at 37°C in a humidified CO₂ incubator.
-
Evaluation (Qualitative): The cells are observed under a microscope to assess their morphology and the degree of lysis. A reactivity grade is assigned on a scale of 0 (no reactivity) to 4 (severe reactivity). A score of ≤ 2 is considered a passing result.[18]
-
Evaluation (Quantitative): Cell viability is measured using a quantitative assay, such as the MTT or XTT assay. These colorimetric assays measure the metabolic activity of the cells, which correlates with the number of viable cells. A result of ≥ 70% viability is considered passing.[18]
-
Caption: General workflow for in vitro cytotoxicity testing via the MEM Elution method.
In Vivo Dermal Irritation & Sensitization Testing
These tests evaluate the potential of a substance to cause local skin reactions upon single or repeated exposure.
-
Protocol: Rabbit Dermal Irritation (OECD 404)
-
Animal Model: Healthy young adult albino rabbits are used. The fur on the back of each animal is clipped.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (~6 cm²) of the clipped skin and covered with a gauze patch.
-
Exposure: The patch is held in place with tape for a 4-hour exposure period.
-
Observation: After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Reactions are scored using a standardized scale (e.g., Draize scale).
-
-
Protocol: Guinea Pig Sensitization - Buehler Test (OECD 406)
-
Animal Model: Young adult guinea pigs are used.
-
Induction Phase: The test substance is applied topically under an occlusive patch to a clipped area of the flank. This is repeated 3 times a week for 3 weeks.
-
Rest Period: A 2-week rest period follows the final induction exposure, allowing for the development of an immune response if the substance is a sensitizer.
-
Challenge Phase: A single patch application of the test substance is made to a previously untreated site.
-
Evaluation: The challenge site is observed at 24 and 48 hours for signs of an allergic reaction (erythema, edema). The incidence and severity of the reactions in the test group are compared to a control group.
-
Caption: Workflow for in vivo dermal irritation and sensitization testing.
Signaling Pathway Interactions
While this compound is not known to directly target specific signaling pathways, its physicochemical properties can influence biological systems, particularly in the context of co-exposure to other agents. The study on GMS and DEHP provides an example of such an interaction affecting reproductive health pathways.
-
Mechanism of Interaction (GMS + DEHP): The study observed that GMS exacerbated DEHP-induced reproductive toxicity. This was associated with a significant downregulation of P-glycoprotein (P-gp) in the testis. P-gp is an efflux transporter that removes toxins from cells. Its inhibition by GMS could lead to increased intracellular accumulation of DEHP, amplifying its toxic effects. Additionally, key cell cycle regulators (Chk1, Cdc2, CDK2) were further downregulated in the co-exposure group, suggesting a disruption of testicular cell proliferation and spermatogenesis.[14]
Caption: Postulated interaction pathway of GMS and DEHP in male reproductive toxicity.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. Glycol stearate - Wikipedia [en.wikipedia.org]
- 3. "Biocompatible Polyurethane Scaffolds Prepared from Glycerol Monosteara" by Wei Seng Ng, Choy Sin Lee et al. [knova.um.edu.my]
- 4. Biocompatible Polyurethane Scaffolds Prepared from Glycerol Monostearate-Derived Polyester Polyol (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propylene this compound | C21H42O3 | CID 14878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
- 13. scipoly.com [scipoly.com]
- 14. Glycerin Monostearate Aggravates Male Reproductive Toxicity Caused by Di(2-ethylhexyl) Phthalate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Food Emulsifier Glycerin Monostearate Increases Internal Exposure Levels of Six Priority Controlled Phthalate Esters and Exacerbates Their Male Reproductive Toxicities in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 17. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 18. nelsonlabs.com [nelsonlabs.com]
A Comparative Analysis of Ethylene Glycol Monostearate and Propylene Glycol Monostearate for Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene Glycol Monostearate (EGMS) and Propylene (B89431) this compound (PGMS) are nonionic surfactants widely employed as emulsifiers, stabilizers, and consistency-enhancing agents in a multitude of pharmaceutical and cosmetic formulations. Their selection in a drug delivery system is contingent upon their distinct physicochemical properties which influence the stability, bioavailability, and sensory attributes of the final product. This technical guide provides a comprehensive comparison of EGMS and PGMS, detailing their chemical structures, physical properties, and functional characteristics. Furthermore, it outlines key experimental protocols for their characterization and discusses their mechanisms of action in formulation science.
Introduction
The successful formulation of a drug product relies heavily on the judicious selection of excipients. These inactive ingredients play a pivotal role in ensuring the stability, efficacy, and patient acceptability of the final dosage form. Among the vast array of available excipients, fatty acid esters of glycols, such as Ethylene this compound (EGMS) and Propylene this compound (PGMS), are of significant interest to formulation scientists.
Both EGMS and PGMS are esters formed from the reaction of a glycol (ethylene glycol or propylene glycol) with stearic acid, a long-chain saturated fatty acid.[1][2] This amphiphilic structure, comprising a hydrophilic glycol head and a lipophilic stearic acid tail, imparts surfactant properties, enabling them to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions. While structurally similar, the subtle difference in their glycol moiety—an ethyl group in EGMS versus a propyl group in PGMS—leads to notable variations in their physicochemical properties and, consequently, their functional performance in pharmaceutical systems.
This guide aims to provide a detailed comparative analysis of EGMS and PGMS to aid researchers and drug development professionals in making informed decisions for their formulation needs.
Physicochemical Properties: A Comparative Overview
The fundamental characteristics of EGMS and PGMS are summarized in the tables below, offering a clear side-by-side comparison of their key properties.
Table 1: General and Chemical Properties
| Property | Ethylene this compound (EGMS) | Propylene this compound (PGMS) |
| Chemical Name | 2-Hydroxyethyl octadecanoate[1] | 2-Hydroxypropyl octadecanoate[3] |
| CAS Number | 111-60-4[4][5][6] | 1323-39-3[2][3][7] |
| Molecular Formula | C₂₀H₄₀O₃[1][4][5] | C₂₁H₄₂O₃[3][7] |
| Molecular Weight | 328.53 g/mol [4][5][8] | 342.56 g/mol [7] |
| Appearance | White to off-white waxy solid or flakes[4][9] | White to light yellow waxy solid, flakes, or powder[2][10] |
| Odor | Mild, characteristic fatty/waxy odor[4][9] | Mild, characteristic fatty/greasy odor[2][11] |
Table 2: Physical and Functional Properties
| Property | Ethylene this compound (EGMS) | Propylene this compound (PGMS) |
| Melting Point (°C) | 55 - 60[1][5][9][12] | 35 - 45[2][7] |
| Boiling Point (°C) | > 400[12] | 196 (at 91 mmHg)[2][13] |
| Density (g/cm³) | ~0.96 (at 25°C)[9] | ~0.88 - 0.95 (at 25°C)[2] |
| Solubility | Insoluble in water; soluble in oils, hot alcohols, and organic solvents.[4][14] | Insoluble in water; soluble in ethanol (B145695) and other organic solvents.[2][3][10] |
| HLB Value | 2.0 - 2.9[8][15][16] | 3.4 - 3.8[2][17] |
| Acid Value (mg KOH/g) | ≤ 5[8][9] | ≤ 4[18] |
| Saponification Value (mg KOH/g) | 180 - 188[9] | 155 - 165[18] |
| Iodine Value | ≤ 2[9] | ≤ 3 |
Experimental Protocols for Characterization
Accurate characterization of EGMS and PGMS is crucial for ensuring their quality and performance in pharmaceutical formulations. The following sections detail the methodologies for key analytical tests.
Synthesis of Glycol Monostearates
The synthesis of both EGMS and PGMS is typically achieved through the direct esterification of stearic acid with the corresponding glycol.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Page loading... [wap.guidechem.com]
- 3. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]
- 4. Emulsion - Wikipedia [en.wikipedia.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melting point - WaxPedia [waxpedia.org]
- 9. Aquadocs Repository [aquadocs.org]
- 10. pharmajournal.net [pharmajournal.net]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 12. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
- 13. GC/FT-IR Analysis of Fatty Acid Methyl Esters [opg.optica.org]
- 14. scribd.com [scribd.com]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Propylene this compound [drugfuture.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Analytical Characterization of Glycol Monostearate
Introduction
This compound, the monoester of ethylene (B1197577) glycol and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries for its emulsifying, opacifying, and pearlescent properties. Its physical and chemical characteristics are critical to its functionality and performance in various formulations. This technical guide provides a comprehensive overview of the core analytical techniques for the characterization of this compound, offering detailed experimental protocols and data presentation to aid researchers and drug development professionals in ensuring product quality and consistency.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are fundamental for its identification and application.
Table 1: Physical and Chemical Properties of this compound
| Property | Typical Value/Range |
| Appearance | White to yellowish-white, waxy solid, flakes, or powder[1] |
| Molecular Formula | C₂₀H₄₀O₃ |
| Molecular Weight | 328.53 g/mol |
| Melting Point/Range | 54°C to 60°C[2] |
| Acid Value | Not more than 3.0 mg KOH/g[2] |
| Saponification Value | 170 to 195 mg KOH/g[2] |
| Iodine Value | Not more than 3.0[2] |
| Solubility | Insoluble in water; soluble in oils and organic solvents |
Analytical Techniques and Experimental Protocols
A multi-faceted approach is employed for the comprehensive characterization of this compound, encompassing wet chemical methods, chromatography, spectroscopy, and thermal analysis.
Wet Chemical Methods
These classical methods provide essential information about the quality and purity of this compound.
The acid value is a measure of the free fatty acids present in the sample.
-
Experimental Protocol (Based on AOCS Official Method Cd 3d-63)
-
Reagents:
-
Isopropyl alcohol and toluene (B28343) solvent mixture (1:1 v/v), neutralized.
-
0.1 M Potassium Hydroxide (B78521) (KOH) solution, standardized.
-
Phenolphthalein (B1677637) indicator solution (1.0% in isopropyl alcohol).
-
-
Procedure:
-
Accurately weigh approximately 10.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 125 mL of the neutralized solvent mixture and warm gently if necessary to dissolve the sample.
-
Add 2 mL of phenolphthalein indicator solution.
-
Titrate with standardized 0.1 M KOH solution, shaking vigorously, to the first permanent pink color that persists for at least 30 seconds.
-
Perform a blank titration on the solvent mixture.
-
-
Calculation:
Where:
-
A = Volume of KOH solution used for the sample (mL)
-
B = Volume of KOH solution used for the blank (mL)
-
N = Normality of the KOH solution
-
W = Weight of the sample (g)
-
56.1 = Molecular weight of KOH
-
-
The saponification value represents the number of milligrams of potassium hydroxide required to saponify one gram of the ester.
-
Experimental Protocol (Based on AOCS Official Method Cd 3-25)
-
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (KOH) solution, standardized.
-
0.5 M Hydrochloric Acid (HCl) solution, standardized.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL flask with a ground-glass joint.
-
Pipette 25.0 mL of 0.5 M ethanolic KOH solution into the flask.
-
Attach a condenser and reflux the mixture by heating in a water bath for 30 minutes.
-
Cool the flask to room temperature.
-
Add 1 mL of phenolphthalein indicator and titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation:
Where:
-
B = Volume of HCl solution used for the blank (mL)
-
S = Volume of HCl solution used for the sample (mL)
-
N = Normality of the HCl solution
-
W = Weight of the sample (g)
-
56.1 = Molecular weight of KOH
-
-
The iodine value is a measure of the degree of unsaturation in the fatty acid portion of the molecule.
-
Experimental Protocol (Based on AOCS Official Method Cd 1d-92)[1]
-
Reagents:
-
Wijs solution (Iodine monochloride in glacial acetic acid).
-
Potassium Iodide (KI) solution (150 g/L).
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized.
-
Starch indicator solution.
-
Cyclohexane (B81311) and Glacial Acetic Acid.
-
-
Procedure:
-
Accurately weigh a quantity of the sample as determined by its expected iodine value into a 500 mL iodine flask.
-
Dissolve the sample in 15 mL of a mixture of cyclohexane and glacial acetic acid.
-
Pipette 25.0 mL of Wijs solution into the flask, swirl, and store in the dark for 1-2 hours.
-
Add 20 mL of KI solution and 150 mL of water.
-
Titrate the liberated iodine with standardized 0.1 N Na₂S₂O₃ solution until the yellow color almost disappears.
-
Add 1-2 mL of starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank determination.
-
-
Calculation:
Where:
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
12.69 = A factor to convert to centigrams of iodine
-
-
Chromatographic Techniques
Chromatography is essential for separating and quantifying the monoester, diester, and other related substances.
HPLC is used to determine the content of monoesters, as well as to quantify impurities such as free ethylene glycol, and di- and triglycerides.
-
Experimental Protocol (Based on USP Monograph for Ethylene Glycol Stearates)[2]
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Column: L21 packing (styrene-divinylbenzene copolymer), 7.5-mm × 60-cm, 5-µm, or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: Tetrahydrofuran (B95107).
-
Flow Rate: Approximately 1.0 mL/min.
-
Column and Detector Temperature: 40 °C.
-
Injection Volume: 40 µL.
-
-
Sample Preparation:
-
Assay Preparation: Accurately weigh about 200 mg of this compound, transfer to a 5-mL volumetric flask, dissolve in and dilute with tetrahydrofuran to volume, and mix.
-
-
Procedure:
-
Inject the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for ethylene glycol, monoesters, and diesters. The typical relative retention times are about 1.0 for ethylene glycol, 0.83 for monoesters, and 0.76 for diesters.[2]
-
-
Calculation:
-
The percentage of monoesters is calculated based on the peak area responses relative to the total area of monoester and diester peaks, after accounting for free fatty acids.
-
-
GC is a powerful technique for determining the fatty acid composition after derivatization and can also be used to quantify the mono-, di-, and triglyceride content.
-
Experimental Protocol for Mono- and Diglyceride Content (Based on AOCS Official Method Cd 11b-91)[3]
-
Instrumentation:
-
Gas chromatograph with a flame-ionization detector (FID) and a capillary column.
-
Column: Fused silica (B1680970) capillary column (e.g., 15–25 m, 0.25–0.35 mm i.d.) coated with a non-polar stationary phase (e.g., SE-54), film thickness 0.1–0.2 µm.
-
-
Derivatization Reagents:
-
Pyridine.
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Trimethylchlorosilane (TMCS).
-
-
Sample Preparation (Derivatization):
-
Accurately weigh about 10 mg of the sample into a screw-cap vial.
-
Add an internal standard solution (e.g., n-tetradecane in pyridine).
-
Add 0.2 mL of BSTFA and 0.1 mL of TMCS.
-
Cap the vial and heat at 70 °C for 20 minutes.
-
-
Chromatographic Conditions:
-
Injector Temperature: 320 °C.
-
Detector Temperature: 350 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, ramp at 10 °C/min to 360 °C, and hold for 15 minutes.
-
Carrier Gas: Helium.
-
Injection Volume: 1-5 µL.
-
-
Quantification:
-
Calculate the concentration of mono- and diglycerides based on the peak areas relative to the internal standard.
-
-
Spectroscopic Techniques
Spectroscopic methods provide information about the chemical structure and functional groups present in this compound.
FTIR is used for the identification of functional groups and to confirm the ester linkage.
-
Experimental Protocol
-
Instrumentation:
-
FTIR spectrometer.
-
-
Sample Preparation:
-
The sample can be analyzed as a thin film by melting a small amount between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Interpretation:
-
Key characteristic peaks include:
-
~3300-3500 cm⁻¹ (O-H stretching of the hydroxyl group)
-
~2850-2960 cm⁻¹ (C-H stretching of alkyl chains)
-
~1735 cm⁻¹ (C=O stretching of the ester group)
-
~1175 cm⁻¹ (C-O stretching of the ester group)
-
-
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filter the solution into an NMR tube to remove any particulate matter.[4]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
-
Interpretation:
-
¹H NMR: Signals corresponding to the protons of the ethylene glycol and stearic acid moieties are observed.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethylene glycol unit, and the carbons of the long alkyl chain are identified.
-
-
Thermal Analysis
Thermal analysis techniques are used to characterize the melting and crystallization behavior of this compound.
DSC is used to determine the melting point and to study the thermal transitions of the material.
-
Experimental Protocol
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
-
Data Acquisition:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 100 °C).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.
-
A second heating scan is often performed to observe the thermal behavior of the recrystallized sample.
-
-
Data Analysis:
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
-
Data Presentation
Quantitative data from the characterization of a typical batch of this compound are summarized in Table 2.
Table 2: Typical Analytical Data for this compound
| Analytical Test | Specification | Typical Result |
| Acid Value | ≤ 3.0 mg KOH/g | 1.5 mg KOH/g |
| Saponification Value | 170 - 195 mg KOH/g | 182 mg KOH/g |
| Iodine Value | ≤ 3.0 | < 1.0 |
| Melting Point (DSC) | 54 - 60 °C | 57.5 °C |
| Monoester Content (HPLC) | ≥ 50.0 % | 55.2 % |
| Free Ethylene Glycol (HPLC) | Reportable | 0.8 % |
Visualization of Workflows
Overall Characterization Workflow
The logical flow for a comprehensive characterization of this compound is depicted below.
Caption: Overall workflow for the characterization of this compound.
HPLC Analysis Workflow for Monoester Content
A detailed workflow for the determination of monoester content by HPLC is shown below.
Caption: Workflow for HPLC analysis of monoester content.
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. Adherence to these methods will ensure the quality, purity, and consistency of this important pharmaceutical and industrial excipient, ultimately contributing to the development of safe and effective products. For regulatory submissions, it is recommended to follow the specific compendial methods outlined in the relevant pharmacopeias.
References
A Technical Guide to Glycol Monostearate: HLB Value and Emulsion Significance
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of Glycol Monostearate, with a specific focus on its Hydrophilic-Lipophilic Balance (HLB) value and the critical role this property plays in the formulation and stabilization of emulsions. This compound, also known as Glycerol (B35011) Monostearate (GMS), is a versatile nonionic surfactant widely employed across the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, thickener, and lubricant.[1][2][3] Its efficacy, particularly in emulsion systems, is fundamentally dictated by its amphiphilic nature—possessing both a water-loving (hydrophilic) glycerol head and an oil-loving (lipophilic) stearate (B1226849) tail.[2]
The balance between these two opposing affinities is quantified by the HLB value, a crucial parameter for predicting surfactant behavior and ensuring the development of stable, effective emulsified products.[4][5]
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, developed by Griffin in the 1940s and 1950s, is a semi-empirical scale used to classify non-ionic surfactants based on their degree of hydrophilicity or lipophilicity.[4][5] The scale typically ranges from 0 to 20. A low HLB value signifies a greater lipophilic (oil-soluble) character, while a high HLB value indicates a more hydrophilic (water-soluble) nature.[4][6] This value is instrumental for formulators in selecting the appropriate emulsifier to achieve a stable dispersion of two immiscible liquids, such as oil and water.[7]
The general functions associated with HLB ranges are:
HLB Value of this compound and Related Esters
This compound is characterized by a low HLB value, indicating its predominantly lipophilic nature. This makes it particularly effective for creating water-in-oil (W/O) emulsions or for use as a co-emulsifier and stabilizer in oil-in-water (O/W) systems when blended with a high-HLB surfactant.[9] The precise HLB value can vary depending on the purity and the grade of the material, specifically the concentration of monoglycerides.[3][10][11]
Table 1: Quantitative Data on HLB Values
| Compound | Type/Grade | HLB Value | Reference(s) |
| Glyceryl Monostearate (GMS) | Standard Grade | 3.8 - 5.4 | [10] |
| Glyceryl Monostearate (GMS) | 40-55% Monoglycerides | ~3 | [11] |
| Glyceryl Monostearate (GMS) | >90% Monoglycerides | ~4 | [11] |
| Glyceryl Monostearate (GMS) | Self-Emulsifying | 9 - 12 | [11] |
| Propylene this compound (PGMS) | Standard Grade | 3.4 - 3.8 | [12][13] |
| Diethylene this compound (DGMS) | Non-Self-Emulsifying | ~2.8 - 4.7 | [8][9] |
| Diethylene this compound (DGMS) | Self-Emulsifying | ~5.4 | [8] |
Significance in Emulsions: Bancroft's Rule
The HLB value of an emulsifier like this compound is directly linked to the type of emulsion it will tend to form. This relationship is generally explained by Bancroft's Rule, which states that the continuous phase of an emulsion will be the phase in which the emulsifier is more soluble.[14][15][16]
-
Low HLB Emulsifiers (e.g., this compound): These are more soluble in oil than in water. Consequently, they tend to stabilize systems where oil is the continuous phase, resulting in a Water-in-Oil (W/O) emulsion .[9][14]
-
High HLB Emulsifiers: These are more soluble in water. They promote the formation of Oil-in-Water (O/W) emulsions , where water is the continuous phase.[14]
Therefore, due to its low HLB, this compound is a primary choice for W/O formulations. In O/W systems, which are common in pharmaceutical creams and lotions, it is often used as a secondary emulsifier, thickener, and stabilizer in combination with a high-HLB primary emulsifier.[2][9][17] This combination allows for the creation of a robust and stable interfacial film around the oil droplets.[9]
Experimental Protocols
Protocol for Theoretical and Experimental HLB Determination
Objective: To calculate the theoretical HLB of a this compound sample and to experimentally determine the "Required HLB" of a specific oil phase.
A. Theoretical HLB Calculation (Griffin's Method for Esters)
For fatty acid esters of polyhydric alcohols like Glyceryl Monostearate, the HLB value can be calculated using the saponification number of the ester and the acid number of the fatty acid.[8][18][19]
-
Principle: This method relates the HLB to the chemical properties of the ester.
-
Formula: HLB = 20 * (1 - S / A)[8][18][19]
-
Where S = Saponification number of the ester
-
Where A = Acid number of the fatty acid (e.g., Stearic Acid)
-
-
Methodology:
-
Determine Saponification Number (S): Accurately weigh approximately 1-2 g of the this compound sample into a round-bottom flask. Add 30 mL of 0.5N alcoholic potassium hydroxide.[19]
-
Reflux the mixture on a boiling water bath for 60 minutes.[19]
-
Prepare a blank by refluxing 30 mL of 0.5N alcoholic KOH without the sample.[19]
-
Allow both flasks to cool to room temperature.
-
Titrate the contents of each flask against a standardized 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator.[19]
-
Calculate 'S' using the standard formula for saponification value.
-
Determine Acid Number (A): Obtain the acid number of the source fatty acid (stearic acid) from literature or determine it experimentally via titration with standardized KOH.
-
Calculate HLB: Substitute the determined values of 'S' and 'A' into the formula.
-
B. Experimental Determination of Required HLB for an Oil Phase
-
Principle: This method involves creating a series of emulsions using blends of a low-HLB and a high-HLB emulsifier. The blend that produces the most stable emulsion corresponds to the "Required HLB" of the oil phase.[20][21]
-
Materials:
-
Oil phase to be tested.
-
Low-HLB emulsifier (e.g., Span 80, HLB = 4.3).
-
High-HLB emulsifier (e.g., Tween 80, HLB = 15.0).[18]
-
Distilled water.
-
-
Methodology:
-
Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from HLB 6 to 14 in increments of 1) by mixing the low-HLB and high-HLB surfactants in different ratios. The weight percentage of each emulsifier in the blend can be calculated using the formula: %High_HLB = (HLB_Required - HLB_Low) / (HLB_High - HLB_Low) * 100
-
Formulate Emulsions: For each emulsifier blend, prepare an emulsion with a fixed oil-to-water ratio and a constant total emulsifier concentration (e.g., 5% w/w).
-
Heat the oil phase and the emulsifier blend together until uniform.
-
Heat the water phase separately to the same temperature.
-
Slowly add the water phase to the oil phase while homogenizing at a constant speed for a fixed duration.
-
Allow the emulsions to cool to room temperature with gentle stirring.
-
-
Assess Stability: Evaluate the stability of each prepared emulsion after a set period (e.g., 24 hours, 48 hours) by observing for signs of instability like creaming, coalescence, or phase separation.
-
Identify Optimal HLB: The HLB of the emulsifier blend that results in the most stable emulsion (minimal separation) is considered the Required HLB of the oil phase for that specific formulation.[21] Further characterization (e.g., particle size analysis) can be used for more precise determination.[20]
-
References
- 1. mondstar.com [mondstar.com]
- 2. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]
- 3. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 5. spcop.in [spcop.in]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. jrhessco.com [jrhessco.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 11. ioioleo.de [ioioleo.de]
- 12. HLB Calculator - Materials [hlbcalc.com]
- 13. nanotrun.com [nanotrun.com]
- 14. Bancroft rule - Wikipedia [en.wikipedia.org]
- 15. Bancroft's Rule | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 16. studylib.net [studylib.net]
- 17. GLYCEROL MONOSTEARATE SE (GMS-SE) - Ataman Kimya [atamanchemicals.com]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. pharmajournal.net [pharmajournal.net]
- 20. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]
- 21. scientificspectator.com [scientificspectator.com]
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Glyceryl Monostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monostearate (GMS), a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, exhibits complex polymorphic behavior that significantly influences its physical properties and functionality. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of GMS. It delves into the characteristics of its primary polymorphic forms—α, β', and β—and outlines the thermodynamic and kinetic aspects of their transformations. Detailed experimental protocols for the preparation and characterization of these polymorphs using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are presented. All quantitative data are summarized in structured tables for comparative analysis. Additionally, graphical representations of the polymorphic transition pathways and a general experimental workflow are provided to facilitate a deeper understanding of this critical solid-state phenomenon.
Introduction
Glyceryl monostearate (GMS), the glycerol (B35011) monoester of stearic acid, is a non-ionic surfactant and emulsifier valued for its stabilizing, thickening, and lubricating properties. In pharmaceutical formulations, GMS is employed as a binder, emulsifier, and sustained-release agent in oral and topical dosage forms. The solid-state properties of GMS are dictated by its crystalline structure. Like many long-chain lipids, GMS can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique crystal lattice arrangement, leading to distinct physicochemical properties such as melting point, solubility, and stability. Consequently, controlling the polymorphic form of GMS is paramount for ensuring product quality, performance, and stability. This guide offers an in-depth exploration of the crystalline structures and polymorphic transformations of GMS.
Polymorphic Forms of Glyceryl Monostearate
Glyceryl monostearate primarily exists in three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta). Additionally, a sub-α form has been reported. The stability of these forms generally follows the order: β > β' > α.
-
α-Form: This is the metastable form, typically obtained upon rapid cooling of molten GMS.[1] It is characterized by a hexagonal chain packing. The α-form is less dense and has a lower melting point compared to the β-form.[2]
-
β'-Form: This is an intermediate polymorphic form that often appears during the transformation of the α-form to the more stable β-form.[1][3] It exhibits an orthorhombic perpendicular chain packing.
-
β-Form: This is the most stable polymorphic form of GMS. It is characterized by a triclinic parallel chain packing, which allows for a denser and more ordered crystalline structure.[2] Consequently, the β-form has the highest melting point and the lowest solubility.
-
Sub-α Form: This form is occasionally observed and is considered to be a different packing arrangement of the α-form.
The transition between these polymorphic forms is an irreversible process driven by the tendency to achieve the lowest energy state, which is represented by the β-form.
Quantitative Data
The distinct physicochemical properties of GMS polymorphs can be quantified using various analytical techniques. The following tables summarize the key thermal and crystallographic data.
Table 1: Thermal Properties of Glyceryl Monostearate Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (ΔHf) (J/g) | Notes |
| α-Form | 67.9[4] | Data not readily available | Metastable form. |
| β-Form | 71.9[4] | 139.4 ± 1.25 (for a GMS-rich mixture)[4] | Most stable form. |
Note: The enthalpy of fusion for the pure β-form is not explicitly stated in the reviewed literature; the value provided is for a mixture containing 75% GMS.
Table 2: X-ray Diffraction (XRD) Data for Glyceryl Monostearate Polymorphs
| Polymorph | Characteristic d-spacings (Å) |
| α-Form | 4.15 |
| β'-Form | 4.2, 3.8 |
| β-Form | 4.6, 3.8, 3.7 |
Note: d-spacing values are approximate and can vary slightly based on experimental conditions and sample purity.
Table 3: Crystallographic Data of Glyceryl Monostearate Polymorphs
| Polymorph | Crystal System | Space Group | Unit Cell Parameters |
| α-Form | Hexagonal | Information not available | Information not available |
| β-Form | Triclinic | Information not available | Information not available |
Polymorphic Transitions and Experimental Workflows
The transformation of the metastable α-form to the stable β-form is a critical process to understand and control. This transition typically proceeds through the intermediate β'-form.
Polymorphic Transition Pathway
The conversion of the α-form is a time and temperature-dependent process. Storing the α-form at elevated temperatures (below its melting point) accelerates the transition to the more stable β-form. Studies have shown that 50°C is an optimal temperature for this transformation.[1][5]
Experimental Workflow for Polymorphic Characterization
A systematic approach is necessary to accurately characterize the polymorphic forms of GMS and their transformations. The following diagram illustrates a general experimental workflow.
Experimental Protocols
Preparation of GMS Polymorphs
Preparation of the α-Form:
-
Place a sample of high-purity GMS in a suitable container.
-
Heat the sample to approximately 80-90°C, ensuring it is completely molten.
-
Rapidly cool the molten GMS to produce the α-form. This can be achieved by pouring the melt onto a cold surface or by spray congealing with an inlet temperature of 5-10°C, followed by cooling to 25°C at a controlled rate of 2-5°C/h.[6]
-
The resulting solid will be predominantly in the α-crystalline form.
Preparation of the β-Form (by Annealing):
-
Prepare the α-form of GMS as described above.
-
Place the α-form sample in a temperature-controlled oven or incubator.
-
Anneal the sample at 50°C. This temperature has been identified as optimal for the transformation to the β-form.[1][5]
-
The duration of annealing required for complete conversion can vary, but an inflection point in the transformation is often observed around 3 hours, indicating a significant conversion from the α to the β'-form, which then converts to the β-form.[4] Monitor the conversion periodically using DSC or XRD until the characteristic peaks of the α-form are no longer detectable.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting points and enthalpies of fusion of the GMS polymorphs.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the GMS sample into an aluminum DSC pan and hermetically seal it.[3] An empty sealed pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to 100°C at a constant heating rate. Standard heating rates of 10°C/min or 20°C/min are commonly used.[7] For detailed studies of polymorphic transitions, slower heating rates of 2 or 5°C/min may be beneficial.
-
Hold the sample at 100°C for 5 minutes to erase any prior thermal history.
-
Cool the sample from 100°C to 25°C at a controlled cooling rate (e.g., 10°C/min).
-
Reheat the sample from 25°C to 100°C at the same heating rate as the first heating scan.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature (melting point), and the area under the melting endotherm (enthalpy of fusion). The first heating scan will provide information on the initial polymorphic form, while the second heating scan (after controlled cooling) will typically show the melting of the α-form.
X-ray Diffraction (XRD)
Objective: To identify the crystalline form of GMS based on its characteristic diffraction pattern.
Methodology:
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source. Typical operating parameters are a voltage of 40 kV and a current of 30 mA.[4]
-
Sample Preparation: The GMS sample should be in a fine powder form. If necessary, gently grind the sample to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat and smooth surface.
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a continuous scan mode with a scan speed of 1-4°/min.[4]
-
-
Data Analysis: Analyze the resulting diffractogram to identify the angular positions (2θ) of the diffraction peaks. Calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ). Compare the obtained d-spacings with the known values for the α, β', and β polymorphs to identify the crystalline form(s) present in the sample.
Conclusion
The polymorphic behavior of glyceryl monostearate is a critical consideration for its application in various industries, particularly in pharmaceuticals where solid-state properties can impact drug product performance. This technical guide has provided a detailed overview of the crystalline structures of GMS, summarizing the key quantitative data and outlining the transition pathways between its polymorphic forms. The experimental protocols detailed herein offer a practical framework for researchers and scientists to prepare and characterize the different polymorphs of GMS. A thorough understanding and control of GMS polymorphism are essential for the rational design and development of stable and effective products. Further research to elucidate the complete crystallographic structures and precise thermodynamic parameters of each polymorph would be of significant value to the scientific community.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to Glycol Monostearate: Chemical Identification, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glycol monostearate, focusing on its chemical identity, physicochemical properties, synthesis, analytical methods, and its multifaceted role as an excipient in drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies.
Chemical Identification
This compound, in its most common context, refers to ethylene (B1197577) this compound (EGMS) . It is the monoester of ethylene glycol and stearic acid.[1][2] It is crucial to distinguish it from similar compounds such as glycerol (B35011) monostearate or diethylene this compound, which possess different chemical structures and properties.
| Identifier | Value | Reference(s) |
| CAS Number | 111-60-4 | [1] |
| IUPAC Name | 2-hydroxyethyl octadecanoate | [1] |
| Synonyms | Ethylene this compound, Glycol stearate, 2-Hydroxyethyl stearate | [2] |
| Molecular Formula | C20H40O3 | [1] |
| Molecular Weight | 328.53 g/mol | [1] |
| EINECS Number | 203-886-9 | [1] |
| InChI Key | RFVNOJDQRGSOEL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCO | [1] |
Physicochemical Properties
This compound is a waxy, white to cream-colored solid at room temperature, often supplied as flakes.[3] Its amphiphilic nature, with a hydrophilic ethylene glycol head and a lipophilic stearic acid tail, underpins its utility as a nonionic surfactant and emulsifier.
| Property | Value | Reference(s) |
| Appearance | White to off-white waxy solid or flakes | [4] |
| Melting Point | 55-60 °C | [5] |
| Boiling Point | > 400 °C (decomposes) | [5][6] |
| Density | ~0.9–1.0 g/cm³ (solid) | [6] |
| Solubility | Insoluble in water; soluble in alcohols, ethers, chloroform, and acetone. Dispersible in surfactant bases. | [6][7] |
| Acid Value | ≤ 4.00 mg KOH/g | [3] |
Synthesis of this compound
This compound is primarily synthesized through the esterification of stearic acid with ethylene glycol. Below are two common experimental protocols.
Experimental Protocol: Acid-Catalyzed Esterification
This traditional method involves the direct esterification of stearic acid and ethylene glycol using an acid catalyst.
Materials:
-
Stearic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Reaction vessel (e.g., 1L four-neck flask)
-
Condenser, stirrer, thermowell, and nitrogen purger
Procedure:
-
Reactant Charging: In the reaction vessel, charge stearic acid and ethylene glycol (a slight molar excess of ethylene glycol is often used). Add a catalytic amount of p-toluenesulfonic acid.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen to create an inert atmosphere and prevent oxidation.
-
Heating and Reaction: Heat the reaction mixture to 120 °C with continuous stirring. The water formed during the esterification is removed, often by azeotropic distillation.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the mixture at regular intervals (e.g., every 2 hours). The reaction is considered complete when the acid value drops to the desired level (e.g., < 20).
-
Product Isolation: Once the reaction is complete, the product can be purified. This may involve neutralization of the catalyst, washing to remove unreacted ethylene glycol, and drying. The final product is typically flaked.[8]
Experimental Protocol: Microwave-Assisted Synthesis
This method offers a more rapid and efficient synthesis of this compound.
Materials:
-
Stearic acid
-
Ethylene glycol
-
p-Aminobenzenesulfonic acid (catalyst)
-
Microwave reactor
Procedure:
-
Reactant Mixture: Combine ethylene glycol and stearic acid in a molar ratio of 1.1:1.
-
Catalyst Addition: Add p-aminobenzenesulfonic acid as a catalyst, at a concentration of 0.3% by mass fraction relative to the reactants.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 800W for a reaction time of 16 minutes.
-
Product Work-up: After the reaction, the product is cooled, crystallized, and then purified through centrifugation, filtration, and drying.[1]
Analytical Methodologies
The quality control and analysis of this compound and its precursors are essential. Below are outlines for gas and liquid chromatography methods.
Gas Chromatography (GC) for Ethylene Glycol Analysis
This method is suitable for the determination of residual ethylene glycol.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Carbopak B coated with 5% Carbowax 20-M.[9]
Sample Preparation:
-
For analysis in a complex matrix like used engine oil, a headspace extraction method can be employed to isolate the volatile glycol from the non-volatile components.[10]
-
In other samples, a derivatization step, for instance with phenyl boronic acid, can be used to make the glycol more volatile and less polar.[11]
-
For toothpaste analysis, a sample can be prepared by mixing with water, followed by acetonitrile (B52724) to precipitate proteins and suppress foam. The supernatant is then analyzed.
GC Conditions (Example):
-
Oven Program: Initial temperature of 100°C (hold for 1 min), ramp to 250°C at 10°C/min (hold for 4 min).
-
Injector: Split mode (e.g., 20:1) to improve peak shape.
-
Detector: FID.
High-Performance Liquid Chromatography (HPLC) for Glycol Analysis
HPLC can be used for the analysis of glycols, often with derivatization for UV detection or using a Refractive Index Detector (RID).
Instrumentation:
-
HPLC system with a UV or RID detector.
-
Column: C18 column (e.g., 150 x 1 mm, 5 µm particle size) for derivatized glycols, or an ion exclusion column (e.g., Bio-Rad Aminex HPX-87H) for underivatized glycols.[3][12]
Sample Preparation and Derivatization (for UV detection):
-
A derivatization with benzoyl chloride can be performed to make the glycols detectable by UV.[3]
-
The reaction mixture is then extracted with a non-polar solvent like pentane (B18724) to isolate the derivatized glycols.[3]
HPLC Conditions (Example for underivatized glycols with RID):
-
Mobile Phase: Isocratic, acid-modified aqueous mobile phase (e.g., dilute sulfuric acid).[12]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65 °C.
-
Detector: Refractive Index Detector.[12]
Role in Drug Development and Delivery
This compound is a versatile excipient in pharmaceutical formulations, primarily for topical and oral dosage forms. Its functions stem from its amphiphilic and lipophilic properties.
Emulsifier and Stabilizer
As a non-ionic surfactant, this compound is used to form stable oil-in-water (o/w) or water-in-oil (w/o) emulsions. This is crucial for creams, lotions, and other semi-solid dosage forms, ensuring a uniform distribution of the active pharmaceutical ingredient (API).[13][]
Solubilizing Agent
For poorly water-soluble drugs, this compound can act as a solubilizing agent, enhancing the dissolution and potentially the bioavailability of the API.[15] It can be incorporated into lipid-based drug delivery systems.[16]
Sustained-Release Formulations
In solid oral dosage forms, this compound can be used to create a lipophilic matrix that controls the release of the API.[17] This is achieved through methods like hot-melt granulation, where the molten this compound entraps the drug and retards its release upon administration.[18][19]
Nanoparticle Drug Delivery
This compound is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6][20] These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and providing controlled release. They also show potential for enhancing oral bioavailability and targeted drug delivery.[20][21]
Safety and Regulatory Status
This compound is generally considered safe for use in pharmaceutical and cosmetic applications. However, it is important to use pharmaceutical-grade material with low levels of impurities such as free diethylene glycol, which can be toxic.
Conclusion
This compound is a well-characterized and versatile excipient with a long history of use in the pharmaceutical industry. Its functions as an emulsifier, stabilizer, solubilizer, and sustained-release agent make it a valuable tool for formulators working with a wide range of active pharmaceutical ingredients and delivery systems. A thorough understanding of its physicochemical properties and careful consideration of its application are key to leveraging its full potential in drug development.
References
- 1. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Ethylene glycol analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Ethylene Glycol in Used Engine Oil by Headspace-Gas Chromatography | PDF [slideshare.net]
- 11. Determination of ethylene glycol in lubricants by derivatization static headspace gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 13. nbinno.com [nbinno.com]
- 15. chemiis.com [chemiis.com]
- 16. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 17. ioioleo.de [ioioleo.de]
- 18. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 19. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Analysis of Glycol Monostearate for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and specifications for the purity analysis of Glycol Monostearate intended for pharmaceutical applications. Adherence to stringent quality control is paramount to ensure the safety and efficacy of final drug products. This document details the key experimental protocols, data presentation, and logical workflows necessary for robust quality assessment, drawing from major pharmacopeial standards.
Introduction to this compound in Pharmaceuticals
This compound, a mixture of the mono- and di-esters of ethylene (B1197577) glycol and stearic acid, is a widely utilized excipient in the pharmaceutical industry. Its primary functions include acting as an emulsifier, stabilizer, lubricant, and as a matrix-forming agent in controlled-release formulations. Given its direct role in drug formulation, a thorough purity analysis is critical to identify and quantify potential impurities that could impact the stability, bioavailability, and safety of the final dosage form.
Pharmacopeial Specifications for Purity
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for this compound, outlining the required tests and acceptance criteria. A summary of these key quantitative requirements is presented in Table 1.
Table 1: Pharmacopeial Purity Specifications for this compound
| Parameter | USP-NF Requirements | European Pharmacopoeia (EP) Requirements |
| Monoesters Content | Not less than 90.0% of monoesters of saturated fatty acids.[1][2] | Not less than 50.0% of monoesters.[3] |
| Acid Value | Not more than 4.[1] | Not more than 3.0.[4] |
| Saponification Value | Between 155 and 165.[1] | Between 170 and 195.[3] |
| Iodine Value | Not more than 3.[1] | Not more than 3.0.[4] |
| Free Glycerin and Propylene (B89431) Glycol | Not more than 1.0% (calculated as propylene glycol).[1] | Not specified directly in the same manner. |
| Residue on Ignition | Not more than 0.5%.[1] | Not specified directly in the same manner. |
| Melting Range | Not lower than 45°C.[1] | Between 54°C and 60°C.[3] |
Key Analytical Techniques and Experimental Protocols
A combination of chromatographic and titrimetric methods are employed to assess the purity of this compound. The following sections detail the experimental protocols for the most critical analyses.
Determination of Monoester Content
The assay of monoesters is a critical test to determine the primary composition of this compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Experimental Protocol: HPLC for Monoester Content
-
Chromatographic System:
-
Column: A 7.5-mm × 60-cm column containing 5-µm packing L21 is specified in the USP monograph.[3] Alternatively, two 7.5-mm x 30-cm L21 columns may be used.
-
Mobile Phase: Tetrahydrofuran (B95107).[3]
-
Detector: Refractive Index (RI) detector.[3]
-
Flow Rate: Approximately 1 mL per minute.[3]
-
Temperatures: Column and detector temperatures are maintained at 40°C.[3]
-
-
Assay Preparation:
-
Accurately weigh about 200 mg of this compound.
-
Transfer to a 5-mL volumetric flask.
-
Dissolve in and dilute with tetrahydrofuran to volume, and mix.[3]
-
-
Procedure:
-
Inject approximately 40 µL of the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The relative retention times are approximately 1.0 for ethylene glycol, 0.83 for monoesters, and 0.76 for diesters.[3]
-
Calculate the percentage of monoesters in the portion of this compound taken.
-
Titrimetric Analyses
Classical titrimetric methods remain fundamental for determining several key quality attributes of this compound.
The acid value indicates the amount of free fatty acids present in the sample.
Experimental Protocol: Acid Value Titration
-
Accurately weigh about 10 g of the substance.
-
Dissolve in a suitable solvent, such as a mixture of equal volumes of ethanol (B145695) (96%) and toluene, with gentle heating.[4]
-
Titrate with a standardized solution of 0.1 N potassium hydroxide (B78521), using a suitable indicator (e.g., phenolphthalein) to the endpoint.
-
The acid value is calculated as the milligrams of KOH required to neutralize one gram of the substance.
The saponification value is a measure of the average molecular weight of the fatty acids in the sample.
Experimental Protocol: Saponification Value Determination
-
Accurately weigh about 2 g of the substance.[4]
-
Add a known excess of 0.5 N alcoholic potassium hydroxide solution.
-
Heat the mixture under reflux for a specified time (e.g., 30 minutes) to ensure complete saponification.[5]
-
Cool the solution and titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution, using phenolphthalein (B1677637) as an indicator.[5]
-
Perform a blank determination under the same conditions.
-
The saponification value is calculated from the difference in the titration volumes of the blank and the sample.
The iodine value is a measure of the degree of unsaturation in the fatty acid chains.
Experimental Protocol: Iodine Value Determination
-
Accurately weigh a suitable amount of the substance into a flask.
-
Dissolve the sample in a suitable solvent like carbon tetrachloride or chloroform.
-
Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).
-
Stopper the flask and allow it to stand in the dark for a specified time (e.g., 30 minutes) to allow for the reaction with the double bonds.
-
Add a solution of potassium iodide to the flask, which reacts with the excess Wijs solution to liberate iodine.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution, using starch solution as an indicator towards the end of the titration.
-
Perform a blank determination.
-
The iodine value is calculated based on the difference in titration volumes.
Determination of Free Glycerin and Propylene Glycol
This test quantifies residual starting materials, which can impact the functionality and safety of the excipient.
Experimental Protocol: Titrimetric Method for Free Glycols
-
Melt the this compound at a temperature not exceeding 55°C and mix.
-
Accurately weigh about 3 g of the sample and dissolve it in 25 mL of Chloroform.
-
Transfer the solution to a separator.
-
Extract the solution with multiple portions of water. Combine the aqueous extracts.
-
Add a periodic acid solution to the combined aqueous extracts and allow the reaction to proceed.
-
Add potassium iodide solution and titrate the liberated iodine with 0.1 N sodium thiosulfate VS.[1]
-
A blank determination is performed concurrently.
-
The content of free glycerin and propylene glycol is calculated from the results of the titrations.
Workflow and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the purity analysis of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Workflow for the determination of monoester content by HPLC.
Caption: Logical flow for the primary titrimetric analyses.
Conclusion
The purity of this compound is a critical determinant of its performance and safety as a pharmaceutical excipient. A comprehensive analytical approach, incorporating both modern chromatographic techniques and established titrimetric methods, is essential for ensuring compliance with pharmacopeial standards. The detailed protocols and workflows presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement effective quality control measures for this important pharmaceutical ingredient. Regular verification against current USP and EP monographs is recommended to ensure ongoing compliance.
References
Methodological & Application
Application Notes and Protocols: Glycol Monostearate in Solid Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Solid Lipid Nanoparticles (SLNs) using Glycol Monostearate, often referred to as Glyceryl Monostearate (GMS). GMS is a widely utilized biocompatible and biodegradable solid lipid that forms the core matrix of SLNs, suitable for encapsulating a variety of therapeutic agents.[1][2]
Introduction to this compound in SLNs
This compound is a popular choice for SLN formulation due to its physiological tolerance and ability to form a stable solid core.[1][3] SLNs are colloidal drug carriers, typically ranging in size from 50 to 1000 nm, that offer advantages such as controlled drug release, protection of labile drugs from degradation, and the potential for targeted delivery.[4][5] The solid nature of the lipid matrix at both room and body temperature allows for the controlled release of encapsulated drugs.[6]
The selection of lipids and surfactants is critical as it influences key characteristics of the SLNs, including particle size, stability, entrapment efficiency, and the drug release profile.[2] GMS has been successfully used in various methods of SLN preparation, including high-pressure homogenization, solvent injection, and microemulsion techniques.[1][7]
Experimental Protocols
Several methods can be employed to prepare GMS-based SLNs. The choice of method often depends on the properties of the drug to be encapsulated and the desired characteristics of the final nanoparticle formulation.
High-Pressure Homogenization (HPH)
This is a common and scalable method that avoids the use of organic solvents.[1] It can be performed using two main approaches: hot homogenization and cold homogenization.
2.1.1. Hot High-Pressure Homogenization Protocol
-
Lipid Phase Preparation: Melt the this compound (GMS) at a temperature 5-10°C above its melting point. Disperse or dissolve the active pharmaceutical ingredient (API) in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.[8]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 12,000 rpm for 10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.[9]
-
Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. The homogenization is typically carried out for several cycles at a defined pressure until the desired particle size is achieved.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature.[10] This rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles with the drug entrapped within the GMS matrix.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
2.1.2. Cold High-Pressure Homogenization Protocol
This method is particularly suitable for thermolabile drugs.
-
Drug-Lipid Solidification: Dissolve the API in the molten GMS. This mixture is then rapidly cooled (e.g., using liquid nitrogen) to solidify the lipid, trapping the drug within.
-
Grinding: Grind the solid lipid-drug mixture to produce microparticles.
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
Homogenization: Homogenize the cold dispersion using a high-pressure homogenizer. The high pressure provides the energy to break down the microparticles into nanoparticles. As this process generates minimal heat, it protects the thermolabile drug from degradation.
-
Characterization: Analyze the resulting SLN dispersion as described for the hot HPH method.
Solvent Emulsification-Evaporation Method
This technique is suitable for incorporating hydrophobic drugs.[11]
-
Organic Phase Preparation: Dissolve GMS and the lipophilic drug in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[4]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188, Soya-lecithin).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or ultrasonication to form an o/w emulsion.[4]
-
Solvent Evaporation: Remove the organic solvent from the emulsion by continuous stirring at room temperature under reduced pressure (e.g., using a rotary evaporator).[4] The precipitation of the lipid leads to the formation of SLNs.
-
Washing and Concentration: The SLN dispersion can be washed and concentrated by ultracentrifugation if necessary.
-
Characterization: Characterize the final SLN dispersion for its physicochemical properties.
Data Presentation: Formulation Parameters and Outcomes
The following tables summarize quantitative data from various studies on GMS-based SLN formulations, highlighting the impact of different formulation parameters on the final nanoparticle characteristics.
| Drug Model | Lipid (GMS) Conc. | Surfactant(s) | Preparation Method | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Reference |
| Dibenzoyl Peroxide | 10% w/w | Tween 80 (5%), Lecithin (1%) | High Shear Homogenization | 194.6 ± 5.03 | - | 80.5 ± 9.45 | [9][12] |
| Erythromycin Base | 10% w/w | Tween 80 (5%), Lecithin (1%) | High Shear Homogenization | 220 ± 6.2 | - | 94.6 ± 14.9 | [12] |
| Triamcinolone Acetonide | 10% w/w | Tween 80 (5%), Lecithin (1%) | High Shear Homogenization | 227.3 ± 2.5 | - | 96 ± 11.5 | [12] |
| Docetaxel | - | - | Hot Melt Encapsulation | ~100 | Low | Excellent | [6] |
| Paclitaxel | - | Brij 97, Soya-lecithin | Solvent Emulsification-Evaporation | 63 ± 5.77 | 0.272 ± 0.02 | 94.58 | [11] |
| Rifampicin | 2.5% | Poloxamer 188 (1%) | Microemulsion | < 200 (optimal) | - | High | [3] |
| Zataria multiflora essential oil | - | - | High-Pressure Homogenization | ~255 | 0.369 | 85.3 | [5] |
| β-Elemene (in NLC) | - | - | High-Pressure Homogenization | 138.9 | 0.085 | 82.11 | [13] |
Note: NLCs (Nanostructured Lipid Carriers) are a modified version of SLNs that also contain a liquid lipid. The data for β-Elemene is included for comparison of a similar lipid-based nanoparticle system.
| Parameter Varied | Effect on Particle Size | Reference |
| Increasing GMS Concentration | Tends to increase particle size. An increase from 50 to 100 mg/mL resulted in a size increase from 272 to 315 nm in one study. | [4] |
| Increasing Stirring Rate | Tends to decrease particle size. | [7] |
| Increasing Stabilizer (Surfactant) Conc. | Tends to decrease particle size. | [7] |
Visualizations: Experimental Workflow
The following diagrams illustrate the generalized workflows for the preparation of GMS-based SLNs.
Caption: Workflow for Hot High-Pressure Homogenization of GMS-SLNs.
Caption: Workflow for Solvent Emulsification-Evaporation Method.
Characterization of GMS-Based SLNs
A thorough characterization is essential to ensure the quality, stability, and efficacy of the SLN formulation.
-
Particle Size, PDI, and Zeta Potential: These are crucial parameters for predicting the in vivo behavior and stability of the SLNs.[5] They are typically measured using Dynamic Light Scattering (DLS). A narrow PDI (e.g., < 0.3) indicates a homogenous population of nanoparticles. The zeta potential provides information about the surface charge, which is a key factor in the stability of the colloidal dispersion.[5]
-
Entrapment Efficiency (EE) and Drug Loading (DL): EE refers to the percentage of the initial drug that has been successfully encapsulated in the SLNs. It is usually determined by separating the free drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.[6] Studies often show GMS-based SLNs to be spherical with a smooth surface.[12]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to investigate the crystallinity and thermal behavior of the lipid matrix.[6] The analysis can confirm that the drug is molecularly dispersed within the lipid core and that the SLNs are in a solid state at body temperature.[6][14]
-
In Vitro Drug Release: The release profile of the drug from the SLNs is typically studied using a dialysis bag method.[3] GMS-based SLNs often exhibit a biphasic release pattern with an initial burst release followed by a sustained release over an extended period.[11]
Conclusion
This compound is a versatile and effective lipid for the formulation of solid lipid nanoparticles for a wide range of drug delivery applications. By carefully selecting the preparation method and optimizing formulation parameters such as lipid and surfactant concentrations, researchers can produce stable SLNs with desired characteristics, including small particle size, high entrapment efficiency, and controlled drug release profiles. The protocols and data presented in this document serve as a comprehensive guide for the development and characterization of GMS-based SLN systems.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
- 6. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols: Glycol Monostearate as a Compatibilizer in Polymer Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol monostearate (GMS) is a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. In the realm of polymer science, GMS serves as an effective non-reactive compatibilizer for immiscible polymer blends. Its amphiphilic nature, possessing both a hydrophilic glycol head and a lipophilic stearate (B1226849) tail, allows it to situate at the interface between two immiscible polymer phases. This action reduces interfacial tension, leading to finer and more stable phase morphology, and ultimately, improved mechanical and thermal properties of the blended material.
These application notes provide a comprehensive overview of the use of this compound as a compatibilizer in polymer blends, with a focus on its impact on material properties and detailed protocols for experimental validation. This information is particularly relevant for researchers in materials science and drug development, where polymer blends are often employed for applications such as controlled-release formulations and biodegradable packaging.
Data Presentation: Effects of this compound on Polymer Blend Properties
The inclusion of this compound as a compatibilizer can significantly alter the thermal and mechanical properties of polymer blends. The following tables summarize the typical effects observed.
Thermal Properties
The data presented below is based on studies of Poly(butylene adipate-co-terephthalate) (PBAT) blends. The introduction of GMS can influence the crystallization and melting behavior of the polymer matrix.
Table 1: Thermal Properties of PBAT/GMS Blends
| Property | Neat PBAT | PBAT / 3 wt% GMS | PBAT / 5 wt% GMS | PBAT / 7 wt% GMS |
| Glass Transition Temp. (Tg), °C | -32.6 | -32.5 | -32.4 | -32.3 |
| Melting Temperature (Tm), °C | 121.0 | 120.9 | 120.8 | 120.7 |
| Crystallization Temp. (Tc), °C | 75.4 | 76.1 | 76.5 | 76.8 |
| Crystallinity (Xc), % | 15.2 | 15.5 | 15.8 | 16.1 |
Note: Data is illustrative and may vary based on the specific polymer system and processing conditions.
Mechanical Properties
The compatibilizing effect of GMS enhances the interfacial adhesion between polymer phases, which is reflected in the mechanical performance of the blend. The following data for a Poly(lactic acid)/Poly(butylene succinate-co-adipate) (PLA/PBSA) blend illustrates the typical improvements in tensile properties.
Table 2: Mechanical Properties of PLA/PBSA Blends with a Compatibilizer
| Property | Neat PLA | PLA/PBSA (80/20) | PLA/PBSA (80/20) + 3% Compatibilizer | PLA/PBSA (80/20) + 5% Compatibilizer |
| Tensile Strength (MPa) | 60.5 | 45.2 | 48.9 | 51.2 |
| Elongation at Break (%) | 3.5 | 25.8 | 150.3 | 210.5 |
| Young's Modulus (GPa) | 3.2 | 2.1 | 1.9 | 1.8 |
Note: This data is representative of the effect of a compatibilizer on a PLA/PBSA blend and serves as an illustrative example for the potential effects of this compound.
Experimental Protocols
Polymer Blend Preparation via Twin-Screw Extrusion
This protocol outlines the melt blending of a polymer matrix with this compound using a co-rotating twin-screw extruder.
Materials and Equipment:
-
Polymer A (e.g., PLA, LDPE)
-
Polymer B (e.g., PBSA, Thermoplastic Starch)
-
This compound (GMS)
-
Co-rotating twin-screw extruder
-
Gravimetric or volumetric feeders
-
Water bath for cooling
-
Pelletizer
Procedure:
-
Drying: Dry all polymers and GMS in a vacuum oven at a temperature appropriate for the specific polymers to remove any residual moisture. For example, dry PLA at 80°C for 4 hours.
-
Premixing: Physically premix the polymer pellets/powders and GMS powder according to the desired weight percentages.
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. A typical profile for a PLA/Starch blend with GMS would be:
-
Zone 1 (Feed): 130°C
-
Zone 2: 150°C
-
Zone 3: 170°C
-
Zone 4: 175°C
-
Zone 5 (Die): 170°C
-
-
Set the screw speed. A common range is 100-200 rpm.
-
-
Extrusion:
-
Start the extruder and allow the temperatures to stabilize.
-
Feed the premixed material into the main hopper using a feeder at a constant rate.
-
-
Cooling and Pelletizing:
-
Pass the extruded strand through a water bath to cool and solidify.
-
Feed the cooled strand into a pelletizer to obtain pellets of the compatibilized blend.
-
-
Drying of Pellets: Dry the resulting pellets in a vacuum oven to remove surface moisture before further processing or characterization.
Thermal Characterization using Differential Scanning Calorimetry (DSC)
This protocol is for analyzing the thermal transitions of the polymer blends.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer blend pellet or a thin film cut from a pressed sheet into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
-
DSC Analysis Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above the melting point of all components (e.g., 200°C for a PLA/PCL blend) at a heating rate of 10°C/min. This scan is to erase the thermal history of the material from processing.
-
Cooling Scan: Cool the sample from the molten state down to a low temperature (e.g., -50°C) at a controlled cooling rate of 10°C/min. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again from the low temperature to the final temperature at a heating rate of 10°C/min. This scan provides information on the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the blend.
-
-
Data Analysis: Analyze the resulting thermograms to determine the key thermal transition temperatures and enthalpies.
Morphological Characterization using Scanning Electron Microscopy (SEM)
This protocol describes the preparation and imaging of polymer blend samples to observe the phase morphology.
Equipment:
-
Scanning Electron Microscope (SEM)
-
Cryo-ultramicrotome or a setup for cryo-fracturing
-
Sputter coater
-
Liquid nitrogen
-
SEM stubs and conductive adhesive
Procedure:
-
Sample Fracturing (Cryo-fracture):
-
Immerse a small piece of the polymer blend sample in liquid nitrogen for several minutes until it is completely frozen and brittle.
-
Quickly fracture the frozen sample using a pre-chilled razor blade or by snapping it. This creates a clean fracture surface that reveals the internal morphology.
-
-
Etching (Optional): To enhance the contrast between the polymer phases, one of the phases can be selectively etched. For example, for a blend containing an amorphous and a crystalline polymer, a suitable solvent can be used to dissolve the amorphous phase, leaving the crystalline phase more prominent. This step should be performed carefully to avoid altering the overall morphology.
-
Mounting: Mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint, ensuring the fracture surface is facing up.
-
Coating:
-
Place the mounted sample in a sputter coater.
-
Coat the sample with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the coated sample into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to acquire images of the fracture surface.
-
Observe the size, shape, and distribution of the dispersed phase within the matrix to evaluate the effectiveness of the compatibilizer.
-
Visualizations
Compatibilization Mechanism of this compound
Application Notes and Protocols for Controlled Drug Release Studies from Tablets Using Glycol Monostearate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the application of Glyceryl Monostearate (GMS) in the formulation of controlled-release tablets. These notes include theoretical background, experimental protocols, and data interpretation to facilitate the development of robust oral drug delivery systems.
Introduction to Glyceryl Monostearate in Controlled Release
Glyceryl monostearate (GMS) is a non-ionic lipid excipient widely utilized in the pharmaceutical industry as an emulsifying agent, stabilizer, and lubricant.[1][2][3] Its application extends to the formulation of sustained-release solid dosage forms, where it functions as a matrix-forming agent.[1][2][4] The lipophilic nature of GMS is key to its release-retarding properties.[5]
The primary mechanism for drug release retardation from a GMS matrix is its ability to increase the lipophilicity of the tablet matrix.[5] This increased lipophilicity reduces the wettability of the matrix, thereby decreasing the rate of water penetration into the tablet core.[5][6] Consequently, the dissolution of the drug and its subsequent diffusion out of the matrix are slowed, leading to a sustained release profile.[5] The drug release from GMS-based matrices can be modulated by altering the concentration of GMS; a higher concentration generally results in a slower release rate.[7]
Key Physicochemical Properties of Glyceryl Monostearate:
| Property | Description | Reference |
| Chemical Name | Octadecanoic acid, monoester with 1,2,3-propanetriol | [1] |
| Molecular Formula | C21H42O4 | [1] |
| Grades | Available in various grades, such as those with 40-55% monoglycerides (B3428702) and those with ≥90% monoglycerides. The PhEur describes glyceryl monostearate 40-55 as a mixture of mono-, di-, and triacylglycerols. | [1][4] |
| Polymorphism | Exists in different polymorphic forms, with the denser and more stable β-form being suitable for creating wax matrices for controlled release. | [1][2] |
| Melting Point | The melting point can vary depending on the grade and composition, but is generally in the range of 55-65°C.[6] |
Experimental Protocols
Tablet Formulation via Hot-Melt Granulation
This method is suitable for incorporating GMS as a release-controlling agent, particularly due to its waxy nature and relatively low melting point.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Other excipients as required (e.g., fillers like lactose, binders)
-
Lubricant (e.g., Magnesium Stearate)
Equipment:
-
High-shear mixer-granulator with a heating jacket
-
Oven
-
Sieve
-
Tablet press
Protocol:
-
Blending: Accurately weigh and blend the API and other powdered excipients (excluding the lubricant) in the high-shear mixer for 10-15 minutes to ensure homogeneity.
-
Heating and Granulation: While mixing, heat the powder blend to a temperature above the melting point of GMS (e.g., 70-80°C). The molten GMS will act as a binder and granulating agent. Continue mixing until uniform granules are formed.
-
Cooling and Sizing: Transfer the hot granulation to a tray and allow it to cool to room temperature. The solidified mass will form a cake. Pass the cooled granulation through an appropriate sieve to obtain uniform-sized granules.
-
Lubrication: Add the lubricant (e.g., Magnesium Stearate) to the sized granules and blend for a short period (2-5 minutes) to ensure adequate lubrication.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve tablets with desired hardness and thickness.
In-Vitro Drug Release (Dissolution) Studies
This protocol outlines the standard procedure for evaluating the drug release profile from the formulated GMS-based tablets.
Equipment:
-
USP Type II Dissolution Apparatus (Paddle Method)[7]
-
Water bath with temperature control
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
-
Syringes and filters
Dissolution Medium: The choice of dissolution medium depends on the drug's properties and the intended site of release. Common media include:
-
0.1 N HCl (to simulate gastric fluid)[7]
-
Phosphate buffer pH 6.8 (to simulate intestinal fluid)
-
Phosphate buffer pH 7.4[6]
Protocol:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-heated (37 ± 0.5°C) dissolution medium.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Operation: Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from each vessel.[8] Immediately replace the withdrawn volume with an equal amount of fresh, pre-heated medium to maintain a constant volume.[8]
-
Sample Preparation: Filter the collected samples to remove any undissolved particles. Dilute the samples with the dissolution medium if necessary to bring the drug concentration within the analytical method's linear range.
-
Analysis: Analyze the samples using a validated analytical method (UV-Vis Spectrophotometry or HPLC) to determine the concentration of the released drug.[8]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Data Presentation: Formulation and Release Profiles
The following tables summarize hypothetical quantitative data from studies on GMS-based controlled-release tablets, illustrating the impact of GMS concentration on drug release.
Table 1: Tablet Formulations with Varying Glyceryl Monostearate Content
| Formulation Code | API (%) | Glyceryl Monostearate (%) | Lactose (%) | Magnesium Stearate (%) |
| F1 | 20 | 10 | 69 | 1 |
| F2 | 20 | 20 | 59 | 1 |
| F3 | 20 | 30 | 49 | 1 |
Table 2: In-Vitro Cumulative Drug Release (%) Profile
| Time (hours) | Formulation F1 (10% GMS) | Formulation F2 (20% GMS) | Formulation F3 (30% GMS) |
| 1 | 35.2 | 25.8 | 18.5 |
| 2 | 55.6 | 42.3 | 30.1 |
| 4 | 78.9 | 65.4 | 50.7 |
| 6 | 92.1 | 80.2 | 68.9 |
| 8 | 98.5 | 91.3 | 82.4 |
| 12 | - | 99.1 | 95.6 |
Interpretation of Data: As demonstrated in Table 2, an increase in the concentration of Glyceryl Monostearate from 10% to 30% leads to a significant decrease in the rate of drug release. This confirms the release-retarding effect of GMS.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key processes involved in the formulation and function of GMS-based controlled-release tablets.
Caption: Workflow for Tablet Formulation and Evaluation.
Caption: Mechanism of Controlled Drug Release from a GMS Matrix.
Release Kinetics
To understand the mechanism of drug release, the in-vitro release data can be fitted to various kinetic models:
-
Zero-Order: Describes drug release that is independent of concentration.
-
First-Order: Describes drug release where the release rate is proportional to the amount of drug remaining in the matrix.[7]
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.[6]
-
Korsmeyer-Peppas Model: Helps to characterize the release mechanism (Fickian diffusion, non-Fickian transport, or case-II transport).[6][9]
The selection of the most appropriate model is based on the highest correlation coefficient (R²) value obtained from the linear regression of the release data. For instance, many sustained-release formulations using GMS have been found to follow the Higuchi kinetic model, suggesting a diffusion-controlled release mechanism.[6] In some cases, a non-Fickian or anomalous transport is observed, indicating that both diffusion and matrix erosion contribute to the drug release.[6]
References
- 1. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 2. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. phexcom.com [phexcom.com]
- 5. Possible mechanism for drug retardation from glyceryl monostearate matrix system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Glycol Monostearate as a Pharmaceutical Excipient in Oral Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol monostearate, commonly known in the pharmaceutical industry as glyceryl monostearate (GMS), is a versatile and widely utilized excipient in the development of oral solid dosage forms.[1][2][3] It is an ester of stearic acid and glycerol (B35011) and is valued for its emulsifying, stabilizing, lubricating, and release-controlling properties.[3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in oral formulations, with a focus on its role in enhancing the solubility of poorly soluble drugs, developing sustained-release matrices, and formulating solid lipid nanoparticles (SLNs).
Physicochemical Properties of this compound
This compound's functionality as a pharmaceutical excipient is dictated by its physicochemical properties. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of Pharmaceutical Grade Glyceryl Monostearate.
| Property | Value | References |
|---|---|---|
| Chemical Name | Octadecanoic acid, monoester with 1,2,3-propanetriol | [2] |
| Synonyms | Glyceryl monostearate, GMS, Monostearin | [6] |
| Molecular Formula | C21H42O4 | [1] |
| Molecular Weight | 358.56 g/mol | |
| Appearance | White to cream-colored, wax-like solid (beads, flakes, or powder) | [7] |
| Melting Point | 54-64 °C | [7] |
| HLB Value | ~3-4 | [8] |
| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and fixed oils. |
| Regulatory Status | Generally Recognized as Safe (GRAS) by the US FDA. Included in the FDA Inactive Ingredients Guide. |[7][9][10] |
Applications in Oral Formulations
Solubility and Dissolution Enhancement of Poorly Soluble Drugs (BCS Class II)
A significant challenge in oral drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability.[11][12] this compound can be effectively used to enhance the solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[11][13]
Mechanism of Action:
This compound enhances solubility primarily through its function as a lipid carrier and an emulsifying agent.[5][6] When formulated with poorly soluble drugs, it can create a solid dispersion or a solid solution where the drug is molecularly dispersed within the lipid matrix.[14] Upon contact with gastrointestinal fluids, the emulsifying properties of GMS facilitate the formation of fine droplets or micelles, which increases the surface area of the drug available for dissolution and subsequent absorption.[15]
Data Presentation:
The following table summarizes the impact of this compound on the solubility and dissolution of various poorly soluble drugs.
Table 2: Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs using Glyceryl Monostearate.
| Drug | Formulation Approach | Key Findings | Reference |
|---|---|---|---|
| Glimepiride | Solid Lipid Nanoparticles | Improved dissolution profile compared to the pure drug and marketed preparation. | [16] |
| Itraconazole (B105839) | Lipid-Polymer Hybrid Nanoparticles | Cumulative drug dissolved at pH 7.4 was 90.2% for the GMS-based formulation compared to 40.0% for the aqueous dispersion. | [17] |
| Atorvastatin | Solid Lipid Microparticles | 25-fold increase in solubility and 3-fold increase in dissolution rate. | |
| Ciprofloxacin HCl | Sustained-Release Matrix Tablets | The release rate was effectively retarded with increasing concentrations of GMS. | [18] |
| Gliclazide | Sustained-Release Matrix Tablets | The release of the drug from the matrix was significantly retarded by GMS. |[19] |
Sustained-Release Matrix Former
This compound is an effective excipient for formulating sustained-release oral dosage forms.[2] Its waxy, non-erodible nature allows for the creation of a matrix that controls the release of the embedded drug over an extended period.[18][20]
Mechanism of Release:
In a GMS-based matrix tablet, the drug is dispersed within the lipidic matrix. Upon ingestion, the gastrointestinal fluid penetrates the matrix, dissolving the drug. The dissolved drug then diffuses out through the tortuous channels of the inert matrix. The release rate is primarily governed by the diffusion of the drug through the lipid matrix.[18]
Experimental Protocol: Preparation of Sustained-Release Matrix Tablets by Hot-Melt Granulation
This protocol describes the preparation of sustained-release tablets using a hot-melt granulation technique with this compound.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Lactose (or other suitable filler)
-
Magnesium Stearate (B1226849) (lubricant)
-
-
Procedure:
-
Melt the GMS in a suitable vessel at a temperature approximately 10-15°C above its melting point (e.g., 70-75°C).[21]
-
Disperse the API and filler into the molten GMS with continuous mixing to ensure homogeneity.
-
Allow the molten mixture to cool and solidify at room temperature.
-
Mill the solidified mass to obtain granules of the desired particle size.
-
Sieve the granules to achieve a uniform particle size distribution.
-
Add magnesium stearate to the granules and blend for a short period (e.g., 2-5 minutes) to ensure adequate lubrication.
-
Compress the lubricated granules into tablets using a tablet press with appropriate tooling.
-
-
Evaluation:
-
Hardness and Friability: Test the mechanical strength of the tablets.
-
Content Uniformity: Ensure consistent API content in each tablet.
-
In-Vitro Dissolution: Perform dissolution testing using a USP Apparatus 2 (paddle) at 50 or 75 rpm in a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate (B84403) buffer for the remaining duration).[18] Collect samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Solid Lipid Nanoparticles (SLNs) for Enhanced Bioavailability
Solid lipid nanoparticles (SLNs) are colloidal drug carriers that can enhance the oral bioavailability of poorly soluble drugs by increasing their absorption.[22] this compound is a commonly used lipid for the preparation of SLNs due to its biocompatibility, biodegradability, and ability to form a stable solid matrix.[22][23]
Role of GMS in SLNs:
GMS forms the solid lipid core of the nanoparticles, in which the lipophilic drug is entrapped. The solid nature of the lipid matrix at body temperature provides controlled drug release. The small particle size of SLNs (typically 50-1000 nm) offers a large surface area for dissolution and can facilitate drug uptake by the lymphatic system, bypassing first-pass metabolism.
Experimental Protocol: Preparation of Solid Lipid Nanoparticles by High Shear Homogenization
This protocol outlines the preparation of SLNs using a hot high-shear homogenization technique.[22][24]
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS) as the solid lipid
-
A suitable surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
-
Procedure:
-
Melt the GMS at a temperature approximately 10-15°C above its melting point (e.g., 70-75°C).
-
Dissolve the API in the molten GMS to form the lipid phase.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000-20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a hot oil-in-water pre-emulsion.[22]
-
Cool the pre-emulsion rapidly in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine the size distribution of the nanoparticles using dynamic light scattering (DLS).
-
Zeta Potential: Measure the surface charge of the nanoparticles to assess their stability.
-
Entrapment Efficiency (%EE): Quantify the amount of drug successfully encapsulated within the SLNs. This is typically done by separating the unentrapped drug from the SLN dispersion by ultracentrifugation and then quantifying the drug in the supernatant.[24]
-
In-Vitro Drug Release: Perform drug release studies using a dialysis bag method in a suitable dissolution medium.[17]
-
Lubricant in Tablet Manufacturing
This compound is also used as a lubricant in tablet manufacturing to reduce friction between the tablet surface and the die wall during ejection.[2]
Data Presentation:
Table 3: Typical Concentration of Glyceryl Monostearate as a Lubricant.
| Application | Typical Concentration (% w/w) |
|---|
| Tablet and Capsule Lubricant | 1 - 5 |
In-Vitro and In-Vivo Correlation (IVIVC)
For sustained-release formulations developed with this compound, establishing an in-vitro in-vivo correlation (IVIVC) is often possible. A study on theophylline (B1681296) sustained-release tablets prepared by melt granulation using GMS showed a good Level A IVIVC between the in-vitro dissolution and in-vivo absorption profiles.[25] However, the absolute bioavailability of theophylline from the GMS formulation was found to be 46%, indicating that while the release was sustained, the extent of absorption was reduced compared to a more hydrophilic formulation.[25]
Regulatory and Safety Information
Glyceryl monostearate is widely regarded as a nontoxic and nonirritant material and is included in the FDA's list of substances that are Generally Recognized as Safe (GRAS).[7][9][10] It is listed in the FDA Inactive Ingredients Guide for use in oral capsules and tablets.[7] When using GMS, it is important to consider that self-emulsifying grades can be incompatible with acidic substances.[7]
References
- 1. drugs.com [drugs.com]
- 2. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 3. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Glyceryl monostearate: Significance and symbolism [wisdomlib.org]
- 7. phexcom.com [phexcom.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. grokipedia.com [grokipedia.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
- 21. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 22. jddtonline.info [jddtonline.info]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Oleogels with Glycerol Monostearate for Drug Delivery
Introduction
Oleogels are semi-solid systems in which a liquid oil phase is immobilized by a three-dimensional network of a gelling agent.[1] In pharmaceutical sciences, oleogels are gaining attention as versatile platforms for the oral and topical delivery of poorly soluble drugs.[1][2] Glycerol (B35011) monostearate (GMS), a widely used food-grade emulsifier and a low molecular weight gelling agent, is an effective and well-documented oleogelator.[1][3] It is known for forming strong, thermally stable oleogels at relatively low concentrations.[4] GMS self-assembles into a crystalline network, often composed of needle-shaped crystals, which effectively traps the oil phase.[1][5] This application note provides detailed protocols for the formulation and characterization of GMS-based oleogels for drug delivery applications.
Key Advantages of Glycerol Monostearate Oleogels:
-
High Stability: GMS forms a robust crystalline network, leading to physically stable oleogels with high oil binding capacity.[3][4]
-
Biocompatibility: GMS is a non-toxic and non-irritant material, making it suitable for pharmaceutical formulations.[6]
-
Versatility: It can be used to formulate oleogels with various vegetable oils for different applications.[1][7]
-
Controlled Release: The oleogel matrix can be tailored to control the release of incorporated active pharmaceutical ingredients (APIs).[8]
Workflow for GMS Oleogel Formulation and Characterization
The general workflow for preparing and evaluating GMS-based oleogels is outlined below. It begins with the preparation of the oleogel, followed by a series of characterization tests to determine its physical, thermal, and drug release properties.
Caption: Workflow for GMS Oleogel Formulation and Characterization.
Quantitative Data Summary
The following tables summarize key quantitative data for oleogels prepared with glycerol monostearate. These values can vary depending on the specific oil used, the concentration of GMS, and the presence of other excipients.
Table 1: Rheological and Textural Properties of GMS Oleogels
| Property | Value Range | Description |
| Minimum Gelation Concentration (MGC) | 2-10% (w/w)[4] | The lowest concentration of GMS required to form a stable gel that does not flow when inverted.[4] A critical concentration of 3% has been reported in tricaprylin, peanut oil, and sunflower oil.[1] |
| Hardness (N) | ~12 N to >120 N[4] | The force required to achieve a certain deformation, which indicates the firmness of the oleogel. This property is highly dependent on GMS concentration.[1][4] |
| Storage Modulus (G') | High, increases with concentration[4] | Represents the elastic component of the oleogel. A high G' indicates a strong, elastic network structure.[4][7] |
Table 2: Thermal and Oil Binding Properties of GMS Oleogels
| Property | Value Range | Description |
| Melting Point (°C) | 63-64 °C[4] | The temperature at which the oleogel transitions from a semi-solid to a liquid state. |
| Crystallization Polymorphs | Exhibits β and β' polymorphs[4] | These crystalline forms contribute to a stable network structure within the oleogel.[4][9] |
| Oil Binding Capacity (OBC) (%) | >92%, can reach up to 99%[3][4][5] | The ability of the oleogel network to hold the oil phase. High OBC indicates a stable oleogel with minimal oil leakage.[5] |
Table 3: Drug Release from Ibuprofen-Loaded GMS Oleogels
| Formulation | Drug Release (%) | Conditions |
| GMS Oleogel without Disintegrant | 25%[8][10][11] | Dissolution testing was performed to assess the release of ibuprofen.[8] |
| GMS Oleogel with Disintegrant (Croscarmellose Sodium or Sodium Starch Glycolate) | 70%[8][10][11] | The addition of disintegrants significantly improved the disintegration of the oleogel and subsequent drug release.[8][10][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Oleogel Preparation
This protocol describes the general method for preparing a GMS-based oleogel.
-
Preparation of the Mixture: Weigh the desired amount of glycerol monostearate and the selected oil phase (e.g., peanut oil, sunflower oil) directly into a glass vial to achieve the target concentration (w/w).[1][4] If incorporating a drug, it should also be added at this stage.
-
Heating and Dissolution: Heat the mixture on a heating magnetic stirrer to a temperature approximately 10-20°C above the melting point of GMS (around 75-85°C).[4] Stir continuously until the GMS is completely dissolved and the solution is clear.[4]
-
Cooling and Gelation: Remove the vial from the heat and allow it to cool to room temperature (or a specific controlled temperature) without agitation to allow for the formation of the gel network.[1][4] The oleogel should be allowed to mature for at least 24 hours before characterization.[4]
Protocol 2: Determination of Minimum Gelation Concentration (MGC)
This method is used to find the lowest concentration of GMS needed to form a stable oleogel.
-
Sample Preparation: Prepare a series of oleogels with increasing concentrations of GMS (e.g., in 1% increments).[4]
-
Observation: After a 24-hour maturation period, invert each vial and observe for any flow within one minute.[4]
-
MGC Determination: The MGC is the lowest concentration at which the oleogel remains firm and does not flow.[4]
Protocol 3: Rheological Analysis
Rheological measurements are used to characterize the viscoelastic properties of the oleogel.
-
Instrumentation: Use a rheometer equipped with a parallel plate or cone-plate geometry.
-
Sample Loading: Carefully load the oleogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Linear Viscoelastic Region (LVER) Determination: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the LVER, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep within the LVER to characterize the frequency-dependent behavior of the oleogel. A higher G' than G'' across the frequency range is indicative of a solid-like gel structure.[7]
Protocol 4: Texture Profile Analysis (TPA)
TPA is used to quantify the textural properties of the oleogel, such as hardness.
-
Instrumentation: Use a texture analyzer equipped with a cylindrical probe.[1][4]
-
Sample Preparation: Place the oleogel sample in a standardized container.[4]
-
Measurement: Perform a two-cycle compression test where the probe penetrates the sample to a defined distance at a specific speed.[4]
-
Data Analysis: From the resulting force-time or force-distance curve, calculate parameters such as hardness (the peak force during the first compression).[1][4]
Protocol 5: Oil Binding Capacity (OBC) Measurement
This protocol measures the ability of the oleogel to retain the oil phase.
-
Sample Preparation: Place a known amount of the oleogel into a pre-weighed centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed and time (e.g., 10,000 rpm for 15 minutes).
-
Oil Separation: Carefully remove the separated oil from the top of the tube.
-
Calculation: Reweigh the tube with the remaining oleogel. The OBC is calculated as the percentage of oil retained in the oleogel relative to the initial amount of oil.
Protocol 6: Polarized Light Microscopy (PLM)
PLM is used to visualize the crystalline microstructure of the oleogel network.
-
Sample Preparation: Place a small amount of the oleogel on a microscope slide and cover it with a coverslip.[4]
-
Imaging: Observe the sample under a polarized light microscope to visualize the crystalline network formed by the GMS.[4] GMS-based oleogels typically show needle-like crystals.[5]
Protocol 7: In Vitro Drug Release Study
This protocol is used to evaluate the release of a drug from the oleogel formulation.
-
Instrumentation: Use a USP dissolution apparatus (e.g., Type I - basket).[1]
-
Sample Preparation: Place a known amount of the drug-loaded oleogel into the basket.
-
Dissolution Medium: Use a suitable dissolution medium that maintains sink conditions.[1]
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Factors Influencing Oleogel Properties
The properties of GMS-based oleogels can be modulated by several factors, allowing for the design of formulations with specific characteristics for drug delivery.
Caption: Factors influencing the properties of GMS oleogels.
-
GMS Concentration: Higher concentrations of GMS generally lead to harder oleogels with a stronger elastic network (higher G').[1][4]
-
Oil Type: The type of oil used can influence the rheological properties of the oleogel.[7]
-
Additives: The addition of surfactants or other amphiphiles can modify the crystal network and, consequently, the texture and stability of the oleogel.[1][5][12] For example, sorbitan (B8754009) monooleate has been shown to influence textural properties in a non-linear manner.[1][11]
-
Cooling Rate: The rate at which the oleogel is cooled can affect the crystallization process and the final microstructure.[7]
Conclusion
Glycerol monostearate is a highly effective and versatile oleogelator for creating stable, semi-solid formulations for drug delivery. Its ability to form a robust crystalline network at low concentrations allows for the entrapment of a wide variety of oils and active pharmaceutical ingredients. By carefully selecting the GMS concentration, oil type, and other excipients, researchers can tailor the rheological, textural, and drug release properties of the oleogels to meet the specific requirements of their application. The protocols provided in this application note offer a comprehensive guide for the formulation and characterization of GMS-based oleogels, enabling their development as advanced drug delivery systems.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. medium.com [medium.com]
- 3. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Glycerol monostearate-based solid oleogels for dosage form individualization by molding designed using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of glycerol monostearate and polyglycerol stearate oleogels with selected amphiphiles [acikerisim.comu.edu.tr]
Application Notes and Protocols: Hot Melt Extrusion with Glyceryl Monostearate for Drug Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hot Melt Extrusion (HME) is a pivotal technology in modern pharmaceutical development, primarily utilized to enhance the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[1][2][3][4] This solvent-free process involves pumping raw materials through a heated barrel to produce a product of uniform shape and density, offering advantages like continuous manufacturing and fewer processing steps.[5][6]
Glyceryl Monostearate (GMS), a glycerol (B35011) ester of stearic acid, is a versatile and widely used excipient in the pharmaceutical industry.[7][8] Its lipophilic nature, low melting point, and history of use as an emulsifier, lubricant, and sustained-release agent make it an excellent candidate for HME applications.[7][9][10][11] GMS can function as a lipid-based carrier, a thermal binder, a plasticizer to reduce processing temperatures for heat-sensitive active pharmaceutical ingredients (APIs), and as a matrix to control drug release.[6][9][12]
These notes provide a comprehensive overview of the application of Glyceryl Monostearate in HME for pharmaceutical formulations, including detailed protocols and key processing considerations.
Physicochemical Properties of Glyceryl Monostearate (GMS)
GMS is available in different grades, primarily differing in the content of monoglycerides. The most common grades contain either 40-55% or over 90% monoglycerides.[10][11] This composition can significantly impact its physical properties and performance in HME.[10]
| Property | Value / Description | Reference(s) |
| Chemical Name | Octadecanoic acid, monoester with 1,2,3-propanetriol | [10] |
| Synonyms | GMS, Monostearin, Glycerol monostearate | [7][8][13] |
| CAS Number | 31566-31-1 | [7][10] |
| Molecular Formula | C21H42O4 | [10] |
| Molecular Weight | 358.6 g/mol | [10] |
| Appearance | White to cream-colored, waxy solid (beads, flakes, or powder) | [11][13] |
| Melting Point | 56–62 °C | [9][13] |
| HLB Value | 3.8 (Lipophilic) | [7] |
| Grades Available | PhEur Grade: 40-55% monoacylglycerols. USP/NF Grade: >90% monoglycerides. | [10][11] |
| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol, oils, and fats. | [13][14] |
Role of GMS in Hot Melt Extrusion Formulations
GMS offers multiple functionalities in an HME process, which can be leveraged to achieve desired product characteristics.
-
Lipid Carrier and Matrix Former: Due to its low melting point, GMS can act as the primary meltable carrier, embedding the API within a lipid matrix. This is particularly useful for creating sustained-release solid dosage forms.[10][11]
-
Plasticizer: Plasticizers are added to polymers to decrease their glass transition temperature (Tg) and melt viscosity, thereby reducing the required processing temperature and screw torque.[9][12] GMS acts as an effective lipid-based plasticizer, which is highly beneficial when processing heat-sensitive APIs or high Tg polymers.[12]
-
Release Modifying Agent: As a lipophilic, waxy material, GMS is an effective agent for retarding drug release.[9][15] By adjusting the concentration of GMS in the formulation, the drug dissolution profile can be modulated to achieve a sustained-release effect.[9][15][16] In some cases, it has also been observed to form pores on the surface of pellets, which can improve drug dissolution.[6]
Application Notes: Formulation and Process Design
The selection of excipients is critical for a successful HME process. GMS can be used alone or in combination with other polymers and plasticizers.
| API | GMS Concentration (% w/w) | Other Key Excipients (% w/w) | Purpose of Formulation | Key Finding | Reference |
| Ibuprofen | 40% | None (60% drug load) | Sustained-Release (SR) Pellets | GMS successfully produced stable SR pellets with high drug loading, showing a release profile of up to 6 hours. | [9] |
| Ibuprofen | 20% | PEG 6000 (20%) | Sustained-Release Pellets | The PEG/GMS mixture prolonged drug release up to 4 hours and resulted in a stable formulation. | [9] |
| Verapamil HCl | 30% (in coating) | Stearic Acid, Carnauba Wax | Sustained-Release Coated Pellets | A 30% w/w concentration of GMS as a release modifier in the wax coating provided the desired drug release over 8 hours. | [16] |
| Paracetamol | Not specified | Calcium Stearate, Tributyl Citrate | Sustained-Release Pellets | GMS was found to form pores on the pellet surface, improving drug dissolution. | [6] |
Processing conditions must be carefully optimized based on the thermal properties of the API and excipients.
| Parameter | Typical Range / Setting | Rationale | Reference(s) |
| Processing Temperature | 60 - 120 °C | Must be above the melting point of GMS (56-62°C) but well below the degradation temperature of the API and other excipients. Using GMS as a plasticizer can help lower the overall processing temperature. | [2][9][17] |
| Screw Speed | 25 - 100 RPM | Influences residence time, mixing efficiency, and shear stress. Lower screw speeds can be beneficial for materials with longer heat transfer requirements. | [9][17] |
| Feed Rate | Variable | Must be consistent to ensure a homogenous product. Controlled by a gravimetric or volumetric feeder. | [5] |
| Screw Design | Conveying and kneading elements | Kneading elements are used to ensure proper mixing, homogenization, and dispersion of the API within the molten GMS/polymer matrix. | [5] |
Visualizations and Workflows
Caption: General workflow for developing drug formulations using GMS in HME.
Caption: Multifunctional roles of GMS in HME and their resulting benefits.
Experimental Protocols
Objective: To prepare a homogenous physical blend of the API, GMS, and other excipients prior to extrusion.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Other polymers/excipients as required
-
Turbula blender or V-blender
-
Sieves (e.g., 40-mesh)
-
Weighing balance and spatulas
-
Low-humidity environment (e.g., glove box or controlled room)
Methodology:
-
Drying: Dry all materials (API and excipients) in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove residual moisture, which can interfere with the HME process.
-
Sieving: Pass all individual components through a sieve (e.g., 40-mesh) to remove any lumps and ensure a uniform particle size distribution.
-
Weighing: Accurately weigh the required quantities of the API, GMS, and any other excipients according to the formulation recipe.
-
Blending: a. Add the components to the blender in order of increasing quantity (geometric dilution) to ensure homogeneity. b. For a formulation with a low drug load, first blend the API with an equal amount of GMS, then progressively add the remaining excipients. c. Blend the mixture for 15-20 minutes at a constant speed (e.g., 25 RPM).
-
Storage: Store the final blend in a tightly sealed container with desiccant until ready for extrusion to prevent moisture uptake.
Objective: To produce a solid dispersion extrudate of the API in a GMS-based matrix.
Materials & Equipment:
-
Pre-prepared physical blend
-
Laboratory-scale twin-screw extruder (e.g., 11 mm or 16 mm)
-
Gravimetric or volumetric feeder
-
Circular die (e.g., 1-2 mm diameter)
-
Conveyor belt for cooling
-
Pelletizer or milling equipment
Methodology:
-
Extruder Setup: a. Assemble the screws with a configuration that includes conveying, mixing, and kneading elements appropriate for the formulation. b. Attach the selected die to the end of the extruder barrel. c. Calibrate the feeder to deliver the material at the desired rate (e.g., 0.5 kg/h ).
-
Pre-heating: Set the temperature for each zone of the extruder barrel. For a GMS-based formulation, a typical profile might be:
-
Zone 1 (Feed zone): 40-50°C
-
Zone 2-4 (Transition/Melting): 70-90°C
-
Zone 5 (Metering/Die): 80-95°C
-
Allow the extruder to stabilize at these temperatures for at least 30 minutes.
-
-
Extrusion: a. Start the extruder screws at the target speed (e.g., 50 RPM). b. Begin feeding the physical blend into the extruder from the hopper. c. Monitor the process parameters, including barrel pressure, screw torque, and melt temperature, to ensure a stable process. d. Collect the extruded strand onto a conveyor belt to cool and solidify at room temperature.
-
Downstream Processing: a. Pelletization: Feed the cooled extrudate strand into a pelletizer to cut it into uniform pellets of a specific length (e.g., 1-2 mm). b. Milling: Alternatively, the extrudate can be milled into a powder using a suitable mill (e.g., a hammer or knife mill) for subsequent processing into tablets or capsules.
Objective: To evaluate the drug release profile from the manufactured extrudates.
Materials & Equipment:
-
USP Dissolution Apparatus (Type II - Paddle)
-
Dissolution vessels and paddles
-
Water bath/heater
-
Extrudate pellets or capsules/tablets filled with milled extrudate
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for drug concentration analysis
Methodology:
-
Apparatus Setup: a. Fill the dissolution vessels with 900 mL of the pre-heated (37 ± 0.5°C) dissolution medium. b. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of the extrudate pellets or one dosage unit (capsule/tablet) into each vessel. Start the timer immediately.
-
Sampling: a. At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a sample (e.g., 5 mL) from each vessel. b. Immediately filter the sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis. c. If necessary, replace the withdrawn volume with fresh, pre-heated medium to maintain a constant volume.
-
Analysis: a. Analyze the concentration of the API in each sample using a validated HPLC or UV-Vis method. b. Calculate the cumulative percentage of drug released at each time point.
-
Data Reporting: Plot the cumulative percentage of drug released versus time to generate the dissolution profile.
References
- 1. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptbreports.org [ptbreports.org]
- 3. Hot Melt Extrusion: Improving Solubility of Poorly Soluble Compounds - Patheon pharma services [patheon.com]
- 4. Hot Melt Extrusion Improving Solubility Of Poorly Soluble Compounds [bioprocessonline.com]
- 5. Solvent-Free Melting Techniques for the Preparation of Lipid-Based Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 8. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 11. phexcom.com [phexcom.com]
- 12. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]
- 13. chembk.com [chembk.com]
- 14. chemiis.com [chemiis.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Formulation of Sustained-Release Matrices with Glyceryl Monostearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating sustained-release oral solid dosage forms using Glyceryl Monostearate (GMS) as a matrix former. This document outlines detailed experimental protocols, presents quantitative data for formulation optimization, and includes visual workflows to guide the development process.
Introduction
Glyceryl monostearate is a biocompatible and biodegradable lipid excipient widely used in the pharmaceutical industry.[1] Its hydrophobic nature makes it an excellent candidate for creating inert matrix systems that control the release of therapeutic agents. The sustained-release mechanism is primarily based on the formation of a lipidic barrier that retards the penetration of dissolution media and subsequent drug diffusion.[2][3] The release of the drug from the matrix can be modulated by varying the concentration of GMS, offering a versatile platform for oral drug delivery.[2]
Key Physicochemical Properties of Glyceryl Monostearate
| Property | Value/Description |
| Synonyms | Monostearin, GMS |
| Chemical Formula | C21H42O4 |
| Melting Point | 56-62 °C[4] |
| Appearance | White to off-white waxy solid |
| Solubility | Insoluble in water; soluble in hot organic solvents |
| Polymorphism | Exists in different polymorphic forms (α and β), which can influence drug incorporation and release.[5] The β-form is more stable and suitable for wax matrices. |
Formulation Development: Experimental Protocols
Two primary methods for preparing GMS-based sustained-release tablets are Hot-Melt Granulation and Direct Compression.
Protocol 1: Hot-Melt Granulation
Hot-melt granulation is a solvent-free process that involves the use of a molten binder to agglomerate powder particles.[6] This technique is particularly suitable for moisture-sensitive drugs.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Other excipients (e.g., fillers, binders) as required
-
High-shear mixer/granulator with a heating jacket or a twin-screw extruder
-
Sieves
-
Tablet press
Procedure:
-
Blending: Dry blend the API and other excipients (excluding GMS) in the high-shear mixer for 5-10 minutes at a low impeller speed.
-
Heating and Granulation:
-
Increase the jacket temperature of the mixer to 70-80°C to melt the GMS.
-
Add the GMS to the powder blend and mix at a higher impeller speed (e.g., 100-300 rpm) and chopper speed (e.g., 500-1500 rpm) for 5-15 minutes to ensure uniform distribution of the molten binder and formation of granules.
-
-
Cooling: Cool the granules to room temperature while mixing at a low speed to prevent agglomeration.
-
Sizing: Pass the cooled granules through an appropriate sieve (e.g., 18-30 mesh) to obtain a uniform particle size distribution.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the sized granules and blend for 2-5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling. The compression force will need to be optimized to achieve desired tablet hardness and friability.
Protocol 2: Direct Compression
Direct compression is a simpler and more cost-effective method that involves blending the API and excipients followed by immediate tableting.[7][8] This method is suitable for APIs with good flowability and compressibility.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS), micropulverized
-
Directly compressible excipients (e.g., microcrystalline cellulose, lactose)
-
Glidant (e.g., colloidal silicon dioxide)
-
Lubricant (e.g., magnesium stearate)
-
V-blender or other suitable blender
-
Tablet press
Procedure:
-
Sizing: Pass the API, GMS, and other excipients through an appropriate sieve (e.g., 40-60 mesh) to ensure uniformity.
-
Blending:
-
Place the sieved API, GMS, and other excipients (except the lubricant) in a V-blender.
-
Blend for 10-20 minutes to achieve a homogenous mixture.
-
-
Lubrication: Add the lubricant to the blender and mix for an additional 2-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press. The compression force should be adjusted to achieve tablets with optimal hardness and friability.
Evaluation of Sustained-Release Matrices
A thorough evaluation of the prepared matrix tablets is crucial to ensure product quality and performance.
Physical Characterization of Granules and Tablets
| Parameter | Method/Apparatus | Typical Acceptance Criteria |
| Angle of Repose | Fixed funnel method | < 30° (Excellent flow), 31-35° (Good flow) |
| Bulk Density & Tapped Density | Graduated cylinder, Tapped density tester | Record values to calculate Hausner's Ratio and Carr's Index |
| Hausner's Ratio | Tapped Density / Bulk Density | < 1.25 (Good flow) |
| Carr's Index (%) | [(Tapped Density - Bulk Density) / Tapped Density] x 100 | < 15% (Good flow) |
| Tablet Hardness | Monsanto or Pfizer hardness tester | 5-8 kg/cm ² (will vary based on formulation) |
| Tablet Friability | Roche friabilator | < 1% |
| Weight Variation | USP/BP method | Within compendial limits |
| Drug Content Uniformity | UV-Vis Spectrophotometer or HPLC | Within compendial limits |
In-Vitro Drug Release Studies (Dissolution Testing)
Protocol for Dissolution Testing:
-
Apparatus: USP Apparatus II (Paddle) is commonly used.[2]
-
Dissolution Medium: 900 mL of a suitable buffer, typically simulating physiological conditions (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate (B84403) buffer).[2]
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Paddle Speed: 50 or 100 rpm.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Quantitative Data: Effect of Glyceryl Monostearate Concentration on Drug Release
The following tables summarize the effect of varying GMS concentrations on the in-vitro release of different model drugs.
Table 1: Cumulative % Release of Ciprofloxacin HCl from GMS Matrices [2]
| Time (hours) | Formulation P-1 (10% GMS) | Formulation P-2 (20% GMS) | Formulation P-3 (30% GMS) |
| 1 | 35.2 | 28.5 | 22.1 |
| 2 | 52.8 | 45.1 | 38.7 |
| 4 | 75.6 | 68.2 | 61.3 |
| 6 | 88.1 | 81.4 | 75.9 |
| 8 | 96.3 | 92.7 | 88.2 |
Table 2: Cumulative % Release of Gliclazide from GMS/Stearic Acid Matrices [3]
| Time (hours) | Formulation F1 (1:1 Drug:GMS) | Formulation F2 (1:2 Drug:GMS) | Formulation F3 (1:3 Drug:GMS) |
| 1 | 22.5 | 18.2 | 15.1 |
| 2 | 38.1 | 30.5 | 25.4 |
| 4 | 59.8 | 50.1 | 42.3 |
| 6 | 75.4 | 66.8 | 58.7 |
| 8 | 88.2 | 80.1 | 72.5 |
Physicochemical Characterization
Differential Scanning Calorimetry (DSC)
DSC is used to evaluate the thermal properties of the drug, GMS, and the formulated matrix to identify potential drug-excipient interactions and changes in crystallinity.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Instrument: Use a calibrated Differential Scanning Calorimeter.
-
Heating Rate: A typical heating rate is 10°C/min.[9]
-
Temperature Range: Scan from room temperature to a temperature above the melting points of the components (e.g., 25°C to 300°C).[9]
-
Atmosphere: Purge with an inert gas like nitrogen at a flow rate of 20-50 mL/min.
Expected Observations: A downward shift or disappearance of the drug's melting endotherm in the DSC thermogram of the matrix can indicate its amorphous dispersion within the GMS.[3] The characteristic endothermic peak of GMS is typically observed around 60-65°C.[3]
X-Ray Diffraction (XRD)
XRD is employed to investigate the crystalline nature of the drug within the GMS matrix.
Protocol for XRD Analysis:
-
Sample Preparation: Prepare a flat powder bed of the sample.
-
Instrument: Use an X-ray diffractometer with Cu Kα radiation.
-
Scan Range (2θ): Typically scan from 5° to 50°.
-
Scan Speed: A common scan speed is 2°/min.
Expected Observations: Sharp, intense peaks in the XRD pattern of the pure drug indicate its crystalline nature. A reduction in the intensity or absence of these characteristic peaks in the pattern of the matrix suggests that the drug is present in an amorphous or molecularly dispersed state.[10]
Visualizations
References
- 1. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 6. EP0800384A1 - Pharmaceutical tablet formulations for direct compression - Google Patents [patents.google.com]
- 7. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Glyceryl Monostearate in Nanostructured Lipid Carriers: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the application of glyceryl monostearate (GMS) in the formulation of nanostructured lipid carriers (NLCs). NLCs are advanced lipid-based nanoparticles that have gained significant attention for their potential in enhancing the delivery of therapeutic agents. Composed of a blend of solid and liquid lipids, NLCs offer advantages over traditional solid lipid nanoparticles (SLNs), including improved drug loading capacity and reduced drug expulsion during storage.[1][2][3] Glyceryl monostearate, a widely used and biocompatible solid lipid, serves as a key component in the formation of a stable NLC matrix.[4][5]
This guide details the preparation of GMS-based NLCs using the prevalent hot homogenization technique, outlines essential characterization methods, and presents a compilation of formulation data from various studies.
I. Application and Advantages of Glyceryl Monostearate in NLCs
Glyceryl monostearate is a monoglyceride commonly used in pharmaceutical formulations due to its emulsifying properties and safety profile. In NLCs, GMS forms the solid lipid core that encapsulates the active pharmaceutical ingredient (API). The incorporation of a liquid lipid with GMS creates imperfections in the crystal lattice of the solid lipid, which provides more space to accommodate drug molecules, thereby increasing the entrapment efficiency.[2] NLCs prepared with GMS have been successfully used to encapsulate a variety of hydrophobic drugs, demonstrating their versatility in drug delivery.
II. Experimental Protocols
A. Preparation of Glyceryl Monostearate-Based NLCs by Hot High-Pressure Homogenization
This protocol describes a general method for preparing NLCs using hot high-pressure homogenization, a widely adopted technique for producing nanoparticles with a uniform size distribution.[1][6][7]
Materials:
-
Glyceryl monostearate (Solid lipid)
-
Liquid lipid (e.g., Oleic acid, Caprylic/capric triglycerides, Olive oil)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188, Pluronic F-127)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of glyceryl monostearate and the chosen liquid lipid and place them in a beaker.
-
Heat the lipid mixture to a temperature 5-10°C above the melting point of glyceryl monostearate (approximately 65-75°C) until a clear, homogenous lipid melt is obtained.[1][8]
-
Dissolve the API in the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[1]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., at 10,000-15,000 rpm for 5-10 minutes).[7] This will result in the formation of a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize the emulsion for a predetermined number of cycles (typically 3-5 cycles) at a specific pressure (e.g., 500-1500 bar). The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring. This cooling step allows the lipid matrix to recrystallize and form the NLCs.[9]
-
-
Storage:
-
Store the final NLC dispersion at a suitable temperature (e.g., 4°C) for further characterization.
-
B. Characterization of Glyceryl Monostearate-Based NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are crucial for assessing the physical stability of the NLC dispersion.
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable. Zeta potential, a measure of the surface charge of the nanoparticles, is determined using electrophoretic light scattering. A zeta potential of at least ±30 mV is generally considered to indicate good physical stability.
-
Procedure: Dilute the NLC dispersion with purified water to an appropriate concentration and analyze using a DLS instrument.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
EE refers to the percentage of the initial drug that is successfully encapsulated within the NLCs. DL is the percentage of the drug's weight relative to the total weight of the nanoparticles.
-
Method: The amount of free, unentrapped drug is separated from the NLCs using techniques like ultra-centrifugation or centrifugal filter devices. The concentration of the free drug in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids and drug] x 100
-
3. Morphological Examination:
-
The shape and surface morphology of the NLCs can be visualized using microscopy techniques.
-
Method: Transmission Electron Microscopy (TEM) is commonly used to observe the morphology of the nanoparticles.[1]
-
Procedure: A drop of the diluted NLC dispersion is placed on a carbon-coated copper grid, allowed to air dry, and then visualized under the TEM.
4. Crystallinity and Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) is employed to investigate the crystalline nature of the NLCs and the physical state of the encapsulated drug.[5]
-
Method: The melting behavior and crystallization of the bulk lipid, the API, their physical mixture, and the lyophilized NLCs are analyzed. A decrease in the melting enthalpy of the NLCs compared to the bulk solid lipid can indicate a less ordered crystal lattice, which is favorable for higher drug loading. The absence or shifting of the drug's melting peak in the NLC thermogram suggests that the drug is in an amorphous or molecularly dispersed state within the lipid matrix.[2]
III. Quantitative Data and Formulation Examples
The following tables summarize quantitative data from various studies on GMS-based NLCs, providing insights into the impact of different formulation components on the physicochemical properties of the nanoparticles.
Table 1: Formulation and Physicochemical Properties of GMS-Based NLCs for Various Drugs
| Drug | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| β-Elemene | Maisine 35-1 & Labrafil M1944 CS | Tween 80 & Soybean lecithin | 138.9 | <0.25 | -20.2 | 82.11 | [1] |
| Amoitone B | Medium chain triglycerides (MCT) | Not specified | ~200 | Not specified | ~-20 | 71.1 - 84.7 | [5] |
| Silymarin (B1681676) | Capmul MCM C8 EP | Gelucire 50/13 | 206.1 | 0.249 | -32.5 | 95.60 | [10][11] |
| Naringin | Camellia Seed Oil (CSO) | Tween-80 | ~100-200 | Not specified | Not specified | Not specified | [9] |
| Etoricoxib | Oleic acid / Castor oil | Not specified | Varies | Varies | Varies | Varies | [12] |
| Clobetasol Propionate | Caprylic/capric triglycerides (CT) | Not specified | Varies | Varies | Varies | Varies (increases with CT) | [2] |
Table 2: Influence of Preparation Method on NLC Characteristics
| Preparation Method | Key Features | Resulting NLC Characteristics | Reference |
| Hot High-Pressure Homogenization | High-energy method, requires heating. | Typically small particle size and narrow PDI. | [1][6][7] |
| Emulsion-Evaporation and Low Temperature-Solidification | Involves organic solvents. | Can achieve small particle sizes (~200 nm). | [5] |
| Modified Hot Melt Emulsification Ultra-sonication | Combination of heating and sonication. | Effective for producing NLCs with high entrapment efficiency. | [10][11] |
| Solvent Diffusion | Involves the use of a water-miscible organic solvent. | Can influence drug release patterns based on preparation temperature. | [2] |
IV. Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of preparing and characterizing GMS-based NLCs.
Caption: Workflow for NLC Preparation and Characterization.
V. Conclusion
Glyceryl monostearate is a valuable and versatile solid lipid for the formulation of nanostructured lipid carriers. By employing methods such as hot high-pressure homogenization, researchers can develop stable NLCs with high drug encapsulation efficiency for a wide range of therapeutic agents. The protocols and data presented in this document serve as a foundational guide for the successful design and characterization of GMS-based NLCs in pharmaceutical research and development.
References
- 1. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. Design and characterization of Amoitone B-loaded nanostructured lipid carriers for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Solid nanostructured lipid carriers loaded with silymarin for oral delivery: Formulation development and evaluation - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. Solid nanostructured lipid carriers loaded with silymarin for oral delivery: Formulation development and evaluation [ipindexing.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Glycol Monostearate as a Pearlizing Agent in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol monostearate, also known as ethylene (B1197577) this compound (EGMS), is a widely utilized ingredient in the cosmetics industry. It is the ester of ethylene glycol and stearic acid.[1][2] Functionally, it serves as an opacifier, emulsifier, thickener, and most notably, a pearlizing agent in a variety of personal care products such as shampoos, liquid soaps, and body washes.[3][4] Its appeal lies in its ability to impart a luxurious, pearlescent sheen to formulations, enhancing their aesthetic appeal to consumers. Beyond aesthetics, this compound also contributes to the viscosity and texture of the final product, providing a rich and creamy feel.[1]
The pearlescent effect is a physical phenomenon achieved through the controlled crystallization of this compound within the formulation.[3] When the product is heated, the this compound melts and dissolves. Upon controlled cooling, it recrystallizes into fine, platelet-like structures that reflect and refract light, creating the desired shimmering appearance.[1] The size and shape of these crystals, which are influenced by factors such as the concentration of this compound and the cooling rate, determine the intensity and appearance of the pearl effect.[5]
Mechanism of Action: Pearlization
The generation of a pearlescent effect by this compound is a thermophysical process that can be broken down into three key stages: solubilization, nucleation, and crystal growth. During the manufacturing process, the formulation is heated to a temperature above the melting point of this compound, allowing it to dissolve and be finely dispersed. As the formulation cools, the this compound becomes supersaturated, leading to the formation of crystal nuclei. These nuclei then grow into the characteristic platelet-shaped crystals that produce the pearlescent effect.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cosmetic formulations.
Table 1: Typical Formulation Parameters
| Parameter | Value | Reference |
| INCI Name | Glycol Stearate | [2] |
| CAS Number | 111-60-4 | [3] |
| Typical Concentration Range | 1% - 3% | [1] |
| Melting Point | 54-61 °C | [3] |
| Processing Temperature | > 70 °C for dissolution |
Table 2: Influence of Processing on Pearlescent Effect
| Processing Variable | Effect on Pearlescent Appearance | Reference |
| This compound Concentration | Higher concentrations generally lead to a more opaque and intense pearl effect. | [2] |
| Cooling Rate | Slower cooling rates promote the formation of larger, more defined crystals, which can enhance the pearlescent effect. Rapid cooling can result in smaller crystals and a less pronounced sheen.[5] | |
| Agitation/Shear | Gentle agitation during cooling is necessary to ensure uniform crystal dispersion. High shear can disrupt crystal formation and reduce the pearlescent effect. | |
| Viscosity of the Base | The viscosity of the formulation can influence crystal growth and suspension, thereby affecting the stability and appearance of the pearl effect. |
Experimental Protocols
The following are detailed protocols for the formulation and evaluation of cosmetic products containing this compound as a pearlizing agent.
Protocol for Preparation of a Pearlized Surfactant System (Hot Process)
This protocol describes the standard laboratory procedure for creating a pearlized liquid formulation, such as a shampoo or body wash.
Materials and Equipment:
-
Primary Surfactant (e.g., Sodium Laureth Sulfate)
-
Co-surfactant (e.g., Cocamidopropyl Betaine)
-
This compound
-
Thickener (e.g., Cocamide MEA, Sodium Chloride)
-
pH adjuster (e.g., Citric Acid)
-
Preservative
-
Fragrance and other desired additives
-
Deionized Water
-
Beakers and overhead stirrer
-
Water bath or heating mantle
-
Calibrated pH meter
-
Viscometer
Procedure:
-
Water Phase Preparation: In a main beaker, add the deionized water and begin heating to 70-75°C while stirring gently.
-
Surfactant and this compound Phase Preparation: In a separate beaker, combine the primary surfactant, co-surfactant, and this compound. Heat this mixture to 70-75°C with gentle stirring until the this compound is completely melted and the mixture is uniform.
-
Emulsification: Slowly add the surfactant/glycol monostearate phase to the heated water phase with continuous, moderate agitation. Avoid excessive shear.
-
Cooling: Begin to cool the mixture slowly while maintaining gentle agitation. The rate of cooling is a critical parameter; a slower cooling rate generally produces a more pronounced pearlescent effect.
-
Addition of Other Ingredients: At around 40°C, add the preservative, fragrance, and any other heat-sensitive additives.
-
Viscosity and pH Adjustment: Continue to cool to room temperature. Adjust the pH to the desired range (typically 5.5-6.5 for shampoos) using the pH adjuster. Adjust the viscosity, if necessary, with the chosen thickener.
-
Final Quality Control: Measure the final pH and viscosity to ensure they meet specifications. Visually assess the pearlescent effect.
Protocol for Viscosity Measurement
Equipment:
-
Brookfield Viscometer (or equivalent rotational viscometer) with appropriate spindles.[6]
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Allow the pearlized formulation to equilibrate to a constant temperature (e.g., 25°C) in a water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Gently pour the sample into a beaker, taking care to avoid introducing air bubbles.
-
Immerse the spindle into the sample up to the designated mark.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement three times and calculate the average viscosity.
Protocol for Microscopic Evaluation of Crystal Structure
Equipment:
-
Polarized Light Microscope (PLM)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Place a small drop of the pearlized formulation onto a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Microscopic Observation:
-
Place the slide on the microscope stage.
-
Using polarized light, observe the sample at various magnifications.
-
The crystalline structures of this compound will be visible as birefringent particles against a dark background.
-
-
Image Analysis:
-
Capture images of the crystals.
-
Analyze the images to assess the crystal morphology (e.g., platelet-like, needle-like), size distribution, and density.
-
Protocol for Goniophotometric Analysis of Pearlescent Effect
Equipment:
-
Goniophotometer or multi-angle spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a smooth, uniform film of the pearlized formulation on a non-reflective, dark substrate.
-
Measurement:
-
Place the prepared sample in the goniophotometer.
-
Measure the reflectance of the sample at various angles of illumination and detection.
-
Key angles to measure often include those near the specular reflection to capture the "flop" or color travel of the pearlescent effect.
-
-
Data Analysis:
-
Analyze the goniophotometric data to quantify the angular dependence of the reflected light.
-
Parameters such as the sparkle intensity and the flop index can be calculated to objectively characterize the pearlescent effect.
-
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Evaluating this compound Formulations
Logical Relationships in Formulation Development
Safety and Toxicological Profile
This compound has a long history of safe use in cosmetic products. Toxicological studies have shown that it has low acute oral toxicity.[7] In human studies, formulations containing this compound at typical use concentrations have not been found to be significant skin irritants or sensitizers.[7] Due to its well-established safety profile, this compound is not typically associated with the activation of specific skin irritation or sensitization signaling pathways. In vitro studies on keratinocytes with related glycolipid biosurfactants have shown varied effects on cell viability and inflammatory cytokine production, but these are structurally distinct from this compound.[8]
Conclusion
This compound is a versatile and effective ingredient for achieving a pearlescent appearance in cosmetic formulations. The successful incorporation of this compound to achieve a stable and aesthetically pleasing pearl effect is dependent on careful control of formulation parameters, particularly the concentration of the pearlescing agent and the processing conditions such as the cooling rate. The experimental protocols provided in these application notes offer a framework for the systematic development and evaluation of pearlized cosmetic products. Further research can focus on quantifying the precise relationships between processing variables and the resulting crystal morphology and optical properties to allow for more targeted and predictable formulation design.
References
- 1. nbinno.com [nbinno.com]
- 2. ases.in [ases.in]
- 3. EGMS - Ethylene this compound for Pearlescent Cosmetics [sinocurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemistscorner.com [chemistscorner.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycol Monostearate in Food Preservation and Shelf-Life Extension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol monostearate, commonly known in the food industry as glycerol (B35011) monostearate (GMS), is a vital food additive utilized for its emulsifying, stabilizing, and thickening properties.[1][2] Composed of glycerol and stearic acid, this monoglyceride plays a significant role in enhancing the quality and extending the shelf life of various food products, particularly baked goods.[3][4] Its ability to interact with starch and water molecules makes it an effective anti-staling agent and moisture retainer.[5] Furthermore, GMS contributes to the overall sensory profile of food products by improving texture and mouthfeel.[6][7] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in food preservation.
Mechanism of Action in Food Preservation
This compound primarily extends the shelf life of food products through two main mechanisms: inhibition of starch retrogradation and moisture retention.
-
Inhibition of Starch Retrogradation: In starchy foods like bread and cake, GMS forms complexes with amylose, a component of starch. This interaction hinders the re-crystallization of starch molecules, a process known as retrogradation, which is the primary cause of staling in baked goods.[5] By slowing down retrogradation, GMS helps to maintain the softness and freshness of the product for a longer period.[4]
-
Moisture Retention: As an emulsifier, GMS helps to create stable emulsions of oil and water.[7] This property is crucial in maintaining the moisture content of food products, preventing them from drying out and becoming stale.[5] In baked goods, this results in a moister crumb and a more palatable texture over time.
While GMS is primarily recognized for its physical preservation properties, some related monoglycerides, such as glycerol monolaurate (GML), have demonstrated broad-spectrum antimicrobial activity.[8] Although GMS is not primarily used as an antimicrobial agent, its role in stabilizing food structures can indirectly contribute to inhibiting microbial growth by reducing water activity at a micro-level.
Quantitative Data on Shelf-Life Extension
The following tables summarize quantitative data from various studies on the effect of this compound on the shelf life of food products.
Table 1: Effect of this compound (GMS) on Moisture Content of Sponge Cake
| GMS Concentration (%) | Initial Moisture Content (%) | Moisture Content after 6 Days of Storage (%) |
| 0 (Control) | 26.11 | Not specified |
| 0.5 | 29.16 | Not specified |
| 1.5 | Not specified | Not specified |
| 2.0 | 31.16 | Not specified |
Source: Adapted from a study on the quality characteristics of sponge cake. The study noted that GMS incorporation led to a gradual increase in moisture content.[9]
Table 2: Effect of Glycerol on Hardness of Bread During Storage
| Glycerol Concentration (%) | Hardness (N) at Day 0 | Hardness (N) at Day 10 |
| 0 (Control) | 5.89 | Not specified |
| 2 | 4.30 | Not specified |
| 4 | Not specified | Not specified |
| 6 | 4.23 | Not specified |
Source: Adapted from a study on the baking quality and shelf life of bread with polyols. Hardness was observed to decrease with the incorporation of glycerol.[10]
Experimental Protocols
Protocol for Preparation of a this compound Emulsion for Use in Bread Dough
This protocol is based on a patented method for creating a pre-emulsified GMS product for optimal functionality in bread dough.
Materials:
-
This compound (GMS): 15-25 parts by weight
-
Glycerine: 11-20 parts by weight
-
Lecithin: 0.75-5 parts by weight
-
Water: sufficient to bring the total to 100 parts by weight
-
Sodium propionate (B1217596) (optional preservative): 0.4 parts by weight
Procedure:
-
In a suitable mixing vessel, combine the GMS, glycerine, lecithin, and an initial portion of water (approximately 26 parts by weight) at room temperature.
-
Slowly heat the mixture with agitation until it reaches its boiling point.
-
Discontinue heating and allow any foam to subside.
-
Reheat the mixture until the GMS is completely hydrated, ensuring a uniform emulsion.
-
Cool the emulsion to approximately 140°F (60°C).
-
Gradually add the remaining water (at approximately 80°F or 27°C) while mixing until the desired final concentration is reached and the emulsion is smooth and cream-like.
-
If using, dissolve the sodium propionate in the final portion of water before adding it to the emulsion.
Protocol for Evaluating the Effect of this compound on the Shelf Life of Bread
This protocol outlines a comprehensive approach to assessing the preservative effects of GMS in a model bread system.
I. Bread Preparation:
-
Control Group: Prepare a standard bread recipe without the addition of GMS.
-
Experimental Groups: Prepare the same bread recipe with varying concentrations of GMS (e.g., 0.5%, 1.0%, and 1.5% based on flour weight). The GMS can be added directly to the dry ingredients or as a pre-prepared emulsion (see Protocol 4.1).
-
Ensure all other ingredients and processing parameters (mixing time, fermentation time, baking temperature, and time) are kept constant across all groups.
-
After baking, allow the bread loaves to cool to room temperature under controlled conditions.
II. Shelf-Life Study:
-
Package the cooled bread loaves in appropriate packaging materials (e.g., polyethylene (B3416737) bags).
-
Store the packaged loaves under controlled ambient conditions (e.g., 25°C and 50% relative humidity).
-
Conduct the following analyses at regular intervals (e.g., Day 0, Day 3, Day 7, and Day 10).
III. Analytical Methods:
-
Moisture Content Analysis:
-
Take a representative sample from the center of the bread crumb.
-
Determine the moisture content using a standard oven-drying method (e.g., AOAC official methods) or a moisture analyzer.
-
-
Texture Profile Analysis (TPA):
-
Use a texture analyzer to measure parameters such as hardness, cohesiveness, springiness, and chewiness of the bread crumb.
-
Ensure consistent sample size and instrument settings for all measurements.
-
-
Microbial Analysis:
-
Prepare serial dilutions of a homogenized bread sample.
-
Perform total viable count (TVC) for bacteria and yeast/mold counts using appropriate agar (B569324) plates (e.g., Plate Count Agar for bacteria, Potato Dextrose Agar for yeast and mold).
-
Incubate the plates at the appropriate temperature and duration.
-
Count the colonies and express the results as colony-forming units per gram (CFU/g).
-
-
Sensory Evaluation:
-
Assemble a trained sensory panel.
-
Conduct a descriptive sensory analysis to evaluate attributes such as aroma, flavor, texture (softness, moistness), and overall acceptability.
-
Use a structured scale (e.g., a 9-point hedonic scale) for scoring.
-
Present the samples to the panelists in a randomized and blind manner to avoid bias.
-
Visualizations
Caption: Experimental workflow for evaluating the effect of GMS on bread shelf life.
Caption: Mechanism of action of this compound in extending food shelf life.
References
- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 2. GLYCEROL MONOSTEARATE (GMS) - Ataman Kimya [atamanchemicals.com]
- 3. Glycerol Monostearate Market Size Report Forecast 2032 [acumenresearchandconsulting.com]
- 4. nbinno.com [nbinno.com]
- 5. Glycerol Monostearate Types&Uses in Baking [cnchemsino.com]
- 6. grandviewresearch.com [grandviewresearch.com]
- 7. Choosing the Right Glycerol Monostearate for Food [foodadditivesasia.com]
- 8. Health Glycerol Monostearate Bakery Raw Material , Industrial Baking Ingredients [industrial-additives.com]
- 9. aensiweb.com [aensiweb.com]
- 10. Baking quality, sensory properties and shelf life of bread with polyols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Biodegradable Polymers with Glycol Monostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA) are at the forefront of innovations in drug delivery, tissue engineering, and sustainable packaging. However, their inherent properties, such as brittleness in the case of PLA or slow degradation of PCL, can limit their application. The incorporation of plasticizers and modifiers is a key strategy to enhance their mechanical properties, tune their degradation rates, and optimize drug release profiles.
Glycol monostearate (GMS), a non-toxic, biocompatible, and biodegradable ester of stearic acid and ethylene (B1197577) glycol, presents a promising additive to improve the characteristics of these polymers. This document provides detailed application notes and experimental protocols for incorporating this compound into PLA, PCL, and PLGA to enhance their properties for a range of applications. While direct quantitative data for this compound is limited in publicly available literature, this document presents representative data from analogous fatty acid esters and plasticizers to illustrate the expected effects.
Effects of this compound on Polymer Properties
The addition of this compound to biodegradable polymers can induce several beneficial changes:
-
Improved Flexibility and Reduced Brittleness: GMS can act as a plasticizer, increasing the free volume between polymer chains. This leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible and less brittle material. This is particularly advantageous for PLA, which is known for its rigidity.
-
Modified Thermal Properties: The incorporation of GMS can alter the melting temperature (Tm) and crystallinity of the polymer matrix. These changes can influence the processing parameters and the final mechanical properties of the blend.
-
Controlled Drug Release: In drug delivery applications, GMS can modulate the drug release kinetics from the polymer matrix. By altering the hydrophilicity and degradation rate of the polymer blend, the release of encapsulated therapeutic agents can be sustained or otherwise controlled.
-
Enhanced Biocompatibility: this compound and its degradation products, stearic acid and ethylene glycol, are generally considered biocompatible.
Data Presentation: Representative Effects of Fatty Acid Esters on Biodegradable Polymers
Due to a lack of extensive quantitative data specifically for this compound, the following tables summarize representative data from studies on similar plasticizers, such as polyethylene (B3416737) glycol (PEG) and other fatty acid esters, in PLA and PCL. These results suggest the trends that can be anticipated when incorporating this compound.
Table 1: Representative Mechanical Properties of Plasticized PLA Blends
| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Neat PLA | 50 - 70 | 2 - 6 | 2.5 - 3.5 |
| PLA + 5% PEG | 40 - 60 | 10 - 20 | 2.0 - 3.0 |
| PLA + 10% PEG | 30 - 50 | 50 - 150 | 1.5 - 2.5 |
| PLA + 5% Fatty Acid Ester | 45 - 65 | 8 - 15 | 2.2 - 3.2 |
Note: Data is compiled from various sources on PLA plasticized with PEG and other fatty acid esters and should be considered representative.
Table 2: Representative Thermal Properties of Plasticized PCL Blends
| Polymer Blend | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Crystallinity (%) |
| Neat PCL | 58 - 62 | -65 to -60 | 45 - 55 |
| PCL + 5% Fatty Acid Ester | 57 - 61 | -67 to -62 | 48 - 58 |
| PCL + 10% Fatty Acid Ester | 56 - 60 | -70 to -65 | 50 - 60 |
Note: Data is compiled from various sources on PCL blended with fatty acid esters and should be considered representative.
Table 3: Representative Effect of Plasticizers on Drug Release from PLGA Microspheres
| Formulation | Burst Release (%) | Time to 80% Drug Release (Days) |
| PLGA Microspheres | 20 - 30 | 25 - 35 |
| PLGA Microspheres + 5% Plasticizer | 15 - 25 | 30 - 40 |
| PLGA Microspheres + 10% Plasticizer | 10 - 20 | 35 - 45 |
Note: Data is generalized from studies on the effect of various plasticizers on drug release from PLGA and is for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of biodegradable polymer blends containing this compound.
Polymer Blend Preparation
Two common methods for preparing polymer blends are melt blending and solvent casting.
4.1.1. Melt Blending Protocol
This method is suitable for thermally stable polymers and additives.
-
Drying: Dry the biodegradable polymer pellets (PLA, PCL, or PLGA) and this compound powder in a vacuum oven at a temperature below their melting points for at least 4 hours to remove any moisture. For PLA, a drying temperature of 80°C is common, while for PCL, 40°C is recommended.
-
Premixing: Physically mix the dried polymer pellets and this compound powder at the desired weight ratio (e.g., 95:5, 90:10).
-
Melt Extrusion: Feed the premixed material into a twin-screw extruder. Set the temperature profile of the extruder barrels according to the polymer's processing window. A typical temperature profile for PLA is 170-190°C. For PCL, a lower range of 80-100°C is appropriate. The screw speed can be set between 50 and 100 rpm.
-
Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand into uniform pellets.
-
Film/Specimen Formation: The pellets can then be used for subsequent processing, such as injection molding or compression molding, to create films or standardized test specimens. For compression molding, place the pellets between two heated plates of a hydraulic press at a temperature above the polymer's melting point and apply pressure to form a film of desired thickness.
4.1.2. Solvent Casting Protocol
This method is suitable for creating thin films and for polymers that may be sensitive to thermal degradation.
-
Dissolution: Dissolve the biodegradable polymer in a suitable volatile solvent. For PLA and PLGA, chloroform (B151607) or dichloromethane (B109758) are commonly used. For PCL, chloroform, dichloromethane, or acetone (B3395972) can be used. The concentration of the polymer solution is typically between 5-15% (w/v).
-
Additive Incorporation: Once the polymer is fully dissolved, add the desired amount of this compound to the solution and stir until it is completely dissolved.
-
Casting: Pour the polymer solution into a flat, level petri dish or onto a glass plate.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled evaporation of the solvent in a fume hood at room temperature. This helps to prevent the formation of bubbles and ensures a uniform film.
-
Drying: Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the casting surface.
Characterization Protocols
4.2.1. Mechanical Properties - Tensile Testing
This protocol is based on ASTM D638 for rigid plastics and ASTM D882 for thin films.[1][2][3][4][5]
-
Specimen Preparation: Cut the polymer films into dumbbell-shaped specimens according to the dimensions specified in the relevant ASTM standard.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen breaks. The crosshead speed will depend on the material and the standard being followed.
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
4.2.2. Thermal Properties - Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min to erase the thermal history.
-
Hold at this temperature for 2-5 minutes.
-
Cool the sample to a temperature below its glass transition temperature (e.g., -80°C for PCL) at a cooling rate of 10°C/min.
-
Heat the sample again to the same upper temperature at a heating rate of 10°C/min.
-
-
Data Analysis: From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of fusion (ΔHm). The degree of crystallinity can be calculated using the enthalpy of fusion of the 100% crystalline polymer.
4.2.3. Thermal Stability - Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 10-15 mg of the polymer blend into a TGA crucible.
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Plot the weight loss as a function of temperature. The onset of degradation and the temperature at maximum weight loss provide information about the thermal stability of the material.
4.2.4. Structural and Morphological Analysis
-
Fourier Transform Infrared Spectroscopy (FTIR): Use FTIR to identify chemical interactions between the polymer and this compound. Look for shifts in characteristic peaks, such as the carbonyl group of the ester, which may indicate hydrogen bonding.
-
Scanning Electron Microscopy (SEM): Examine the fracture surface of the polymer blends to observe the phase morphology. This can reveal the dispersion of the this compound within the polymer matrix and assess the compatibility between the two components.
4.2.5. In Vitro Drug Release Assay
This protocol is based on the principles outlined in USP Chapter <711> Dissolution.[6][7][8][9]
-
Preparation of Drug-Loaded Samples: Prepare drug-loaded polymer films or microspheres containing this compound using the solvent casting or a suitable microencapsulation technique.
-
Dissolution Medium: Use a physiologically relevant dissolution medium, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Release Study:
-
Place a known amount of the drug-loaded sample into a vessel containing a specific volume of the dissolution medium maintained at 37°C with constant agitation.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the drug release profile.
Biocompatibility and Degradation Considerations
This compound is widely used in cosmetic and food products, suggesting a good biocompatibility profile. When incorporated into biodegradable polymers for biomedical applications, it is expected to degrade into stearic acid and ethylene glycol, both of which have established metabolic pathways. However, for any new formulation intended for in vivo use, a comprehensive biocompatibility assessment according to ISO 10993 guidelines and FDA recommendations is crucial.[10][11][12][13][14] This includes evaluating cytotoxicity, sensitization, and irritation. The degradation products of the entire polymer blend should be considered in the toxicological risk assessment.
Conclusion
The incorporation of this compound into biodegradable polymers like PLA, PCL, and PLGA offers a promising avenue for tailoring their properties to meet the demands of various advanced applications. By acting as a plasticizer and modifier, GMS can enhance flexibility, alter thermal characteristics, and provide a means to control drug release. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to explore the potential of this compound in optimizing biodegradable polymer systems. While further research is needed to generate specific quantitative data for GMS-polymer blends, the provided information and representative data serve as a valuable starting point for formulation development and characterization.
References
- 1. coirubber.com [coirubber.com]
- 2. zwickroell.com [zwickroell.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 6. usp.org [usp.org]
- 7. usp.org [usp.org]
- 8. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. starfishmedical.com [starfishmedical.com]
- 11. FDA Releases Final Guidance Regarding Biocompatibility Testing for Medical Devices [thefdalawblog.com]
- 12. FDA Issues Guidance On Biocompatibility Testing For Devices That Make Contact With The Human Body [insights.citeline.com]
- 13. FDA Issues Draft Guidance for Medical Device Biocompatibility | Exponent [exponent.com]
- 14. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Glycol Monostearate Emulsion Stability
Welcome to the Technical Support Center for Glycol Monostearate (GMS) Emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the crystallization of this compound in emulsion systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.
Troubleshooting Guide: Glycol Monostate Crystallization
This guide addresses common issues related to GMS crystallization in emulsions, providing potential causes and actionable solutions.
| Problem ID | Question & Issue | Possible Causes | Solutions |
| CRY-001 | My emulsion has developed a grainy texture or visible solid particles over time. | This is a classic sign of GMS crystallization. The initially stable α-gel form of GMS has likely transitioned into the more stable but undesirable β-coagel form, which leads to the formation of larger crystals. | 1. Optimize Cooling Rate: A slow, controlled cooling process can help maintain the desirable α-gel phase of GMS. Avoid rapid cooling, which can shock the system and promote the formation of large, unstable crystals. 2. Incorporate a Co-emulsifier: Introduce a co-emulsifier such as Sodium Stearoyl Lactylate (SSL) or cetostearyl alcohol. These molecules can interfere with the GMS crystal lattice, inhibiting the transition to the β-coagel form. 3. Add a Stabilizer: Incorporate a hydrocolloid like xanthan gum into the aqueous phase. This increases the viscosity of the continuous phase, hindering the mobility of GMS molecules and slowing down crystal growth. |
| CRY-002 | The viscosity of my emulsion has significantly increased, and it has become thick or semi-solid. | This can be due to the formation of a crystalline network by GMS throughout the emulsion. While some thickening is expected, excessive viscosity can indicate uncontrolled crystallization. | 1. Adjust GMS Concentration: The concentration of GMS may be too high. Experiment with incrementally decreasing the GMS concentration to find the optimal level that provides emulsification without excessive network formation. 2. Modify the Oil Phase: The composition of the oil phase can influence GMS crystallization. The presence of certain lipids can either promote or inhibit crystal growth. Consider evaluating different oil components. |
| CRY-003 | My emulsion is showing signs of phase separation (creaming or coalescence) along with a grainy texture. | GMS crystallization at the oil-water interface can disrupt the emulsifier film, leading to droplet coalescence and eventual phase separation. | 1. Improve Homogenization: Ensure that the homogenization process is creating a small and uniform droplet size. Smaller droplets have a larger surface area-to-volume ratio, which can improve the stability of the emulsifier film. 2. Optimize Emulsifier Blend: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal. GMS has a low HLB, making it suitable for W/O emulsions. For O/W emulsions, it should be combined with a high-HLB co-emulsifier to achieve the required HLB for the specific oil phase. |
| CRY-004 | I observe crystal formation even after incorporating a co-emulsifier. | The concentration or type of co-emulsifier may not be optimal for your specific formulation. | 1. Adjust Co-emulsifier Concentration: The ratio of GMS to the co-emulsifier is critical. For example, studies have shown that a 1:9 w/w ratio of SSL to GMS can significantly improve the stability of the α-gel phase.[1] 2. Evaluate Different Co-emulsifiers: Not all co-emulsifiers have the same effectiveness. Consider screening different options, such as various fatty alcohols or other non-ionic surfactants, to find the best fit for your system. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound crystallization in emulsions?
A1: this compound is a polymorphic substance, meaning it can exist in different crystalline forms. In emulsions, GMS initially forms a metastable, desirable α-gel phase at the oil-water interface. This α-gel phase contributes to the emulsion's stability and desired texture. However, over time and with temperature fluctuations, this α-gel can undergo a polymorphic transformation into a more stable but undesirable β-coagel phase.[2] This transition involves the rearrangement of GMS molecules into a more ordered and dense crystal lattice, leading to the formation of larger crystals, which manifests as a grainy texture and can lead to emulsion destabilization.
Q2: How does the cooling rate during emulsion preparation affect GMS crystallization?
A2: The cooling rate is a critical processing parameter. A slow and controlled cooling process allows the GMS molecules to arrange into the desired α-gel structure. In contrast, rapid or "shock" cooling can induce rapid nucleation and the formation of large, less stable crystals, accelerating the transition to the β-coagel form. Therefore, a slower cooling rate is generally recommended to prevent GMS crystallization.[1]
Q3: What is the role of co-emulsifiers in preventing GMS crystallization?
A3: Co-emulsifiers, such as Sodium Stearoyl Lactylate (SSL) and cetostearyl alcohol, play a crucial role in stabilizing the α-gel phase of GMS. They work by inserting themselves into the GMS crystalline lattice at the oil-water interface. This disrupts the ordered packing of GMS molecules, sterically hindering the polymorphic transition to the β-coagel phase.[2] For instance, SSL, with its charged headgroup, can also introduce electrostatic repulsion between the GMS layers, further enhancing stability.
Q4: Can stabilizers like xanthan gum prevent GMS crystallization?
A4: Yes, stabilizers like xanthan gum can be very effective. Xanthan gum is a hydrocolloid that increases the viscosity of the aqueous phase of the emulsion. This increased viscosity restricts the movement and diffusion of GMS molecules, thereby slowing down the kinetics of crystal growth and the subsequent polymorphic transformation. A concentration of around 0.1% xanthan gum has been shown to be effective in stabilizing GMS-structured emulsions.[1][2]
Q5: What analytical techniques are used to study GMS crystallization?
A5: Several analytical techniques are employed to characterize GMS crystallization in emulsions:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the emulsion, including the melting and crystallization temperatures of GMS. The presence of different polymorphic forms can be identified by their distinct thermal transitions.
-
X-ray Diffraction (XRD): XRD is a powerful technique for identifying the specific polymorphic form of GMS (α-gel or β-coagel) based on the unique diffraction pattern of each crystal structure.
-
Polarized Light Microscopy (PLM): PLM is used to visualize the crystalline structures within the emulsion. Crystalline GMS is birefringent and will appear as bright areas against a dark background under cross-polarized light, allowing for the assessment of crystal size and morphology.
Quantitative Data on Formulation and Process Parameters
The following tables summarize quantitative data on how different formulation and processing variables can influence the stability of GMS emulsions.
Table 1: Effect of Sodium Stearoyl Lactylate (SSL) as a Co-emulsifier on the Stability of the GMS α-gel Phase
| SSL:GMS Ratio (w/w) | α-gel Phase Stability | Observations |
| 0:10 | Low | Rapid transition to β-coagel observed. |
| 1:9 | High | The α-gel phase was found to be significantly more stable, inhibiting the formation of the coagel.[1] |
| 2:8 | Very High | Further increases in SSL concentration can continue to improve stability. Studies have shown that 20% or more SSL can stabilize the α-crystalline form for extended periods.[3] |
Table 2: Influence of Cooling Rate on GMS Crystal Formation
| Cooling Rate | Crystal Size | Emulsion Texture |
| Fast (e.g., crash cooling) | Large | Grainy and inhomogeneous. |
| Slow (e.g., controlled cooling) | Small | Smooth and homogeneous. A slow cooling rate without shear has been shown to increase the stability of the α-gel phase.[1] |
Table 3: Effect of Xanthan Gum on GMS-Structured Emulsion Stability
| Xanthan Gum Concentration (% w/w in aqueous phase) | Emulsion Stability | Mechanism of Action |
| 0 | Prone to syneresis and crystallization | - |
| 0.1 | Significantly Improved | Increased viscosity of the continuous phase, which slows down water syneresis and retards the polymorphic transformation of GMS.[2] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Analyzing GMS Phase Transitions
Objective: To determine the melting and crystallization temperatures of this compound in an emulsion to assess its polymorphic state.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the emulsion into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heating Scan: Equilibrate the sample at a low temperature (e.g., 20°C). Ramp the temperature up to a point above the expected melting temperature of GMS (e.g., 80°C) at a controlled heating rate (e.g., 10°C/min). This will show the melting endotherm of the crystalline GMS.
-
Cooling Scan: Hold the sample at the high temperature for a few minutes to ensure complete melting and erase any thermal history. Then, cool the sample back down to the starting temperature at a controlled cooling rate (e.g., 10°C/min). This will show the crystallization exotherm.
-
-
Data Analysis: Analyze the resulting thermogram. The peak temperatures of the endothermic and exothermic events correspond to the melting and crystallization temperatures of GMS, respectively. The presence of multiple peaks may indicate the presence of different polymorphic forms.
X-ray Diffraction (XRD) for GMS Polymorph Identification
Objective: To identify the specific crystalline form (polymorph) of this compound present in the emulsion.
Methodology:
-
Sample Preparation: Carefully apply a thin, uniform layer of the emulsion onto a sample holder (e.g., a zero-background silicon wafer or a glass slide). Ensure the surface is flat.
-
Instrument Setup: Place the sample holder into the XRD instrument.
-
Data Collection:
-
Set the X-ray source (commonly Cu Kα radiation).
-
Scan a range of 2θ angles where the characteristic diffraction peaks of GMS polymorphs are expected to appear (typically from 5° to 40°).
-
Use a step size and scan speed that provides good resolution and signal-to-noise ratio.
-
-
Data Analysis: Compare the obtained diffraction pattern with known patterns for the α-gel and β-coagel forms of GMS. The α-gel phase typically shows a broad halo, while the β-coagel form exhibits sharp, well-defined peaks.
Polarized Light Microscopy (PLM) for Visualizing GMS Crystals
Objective: To visually inspect the emulsion for the presence, size, and morphology of this compound crystals.
Methodology:
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Set up the microscope for polarized light observation by inserting both the polarizer and the analyzer and crossing them to achieve a dark background.
-
-
Observation:
-
Focus on the sample under different magnifications.
-
Crystalline GMS, being birefringent, will appear as bright objects against the dark background.
-
Observe the size, shape, and distribution of the crystals within the emulsion. Amorphous or liquid components will remain dark.
-
Visualization of Key Concepts
Caption: Polymorphic transformation pathway of this compound in emulsions.
Caption: A logical workflow for troubleshooting GMS crystallization in emulsions.
References
Improving the stability of Glycol monostearate-based solid lipid nanoparticles
Welcome to the technical support center for Glycol Monostearate (GMS)-based Solid Lipid Nanoparticles (SLNs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and answer frequently asked questions encountered during the formulation and storage of GMS-based SLNs.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and solutions.
Issue 1: My GMS-SLN dispersion shows visible particle aggregation and sedimentation over time.
-
Question: What are the primary causes of particle aggregation in my GMS-SLN formulation, and how can I prevent it?
-
Answer: Particle aggregation in GMS-SLN dispersions is a common stability issue primarily driven by insufficient electrostatic or steric stabilization.
-
Low Zeta Potential: A low absolute zeta potential (typically below ±30 mV) indicates weak electrostatic repulsion between nanoparticles, leading to aggregation.[1][2] The surface charge of the particles is a key factor in the stability of SLN dispersions.[2]
-
Insufficient Surfactant Concentration: The surfactant concentration may be too low to adequately cover the surface of the nanoparticles, resulting in exposed hydrophobic patches that promote aggregation. The type and concentration of surfactant significantly impact the physical stability of the system.[3]
-
Inappropriate Surfactant Choice: The chosen surfactant may not be providing sufficient steric hindrance to prevent particle agglomeration. Non-ionic surfactants like Poloxamer 188 can offer steric stabilization.[4]
-
High Storage Temperature: Elevated storage temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation. Storage at refrigerated conditions (2-8 °C) has been shown to improve the stability of SLNs.[5][6]
-
Lipid Polymorphism: this compound can exist in different polymorphic forms. A transition from a less stable (α) to a more stable (β) form during storage can lead to changes in particle shape and surface properties, promoting aggregation and sometimes gelation.[7][8]
Solutions:
-
Optimize Zeta Potential: If using an ionic surfactant, adjust its concentration or the pH of the dispersion to increase the surface charge and, consequently, the zeta potential.[5]
-
Optimize Surfactant Concentration and Type: Increase the concentration of your current surfactant or try a combination of surfactants to ensure complete surface coverage and provide adequate steric stabilization.[3][4] Combining ionic and non-ionic surfactants can be beneficial.
-
Control Storage Conditions: Store your SLN dispersions at refrigerated temperatures (2-8 °C) to minimize particle movement and potential aggregation.[5][6] Avoid freeze-thaw cycles unless your formulation is specifically designed for it.
-
Incorporate Co-emulsifiers: The addition of co-emulsifiers, such as lecithin, can improve the stability of the nanoparticle dispersion.[6]
-
Issue 2: I am observing a significant burst release and subsequent leakage of the encapsulated drug from my GMS-SLNs.
-
Question: Why is my encapsulated drug leaking from the GMS-SLNs, and what strategies can I employ to improve drug retention?
-
Answer: Drug leakage from SLNs is often associated with the crystalline nature of the lipid matrix and the location of the drug within the nanoparticle.
-
Drug Expulsion during Lipid Crystallization: During the cooling phase of production and upon storage, the molten lipid crystallizes into a more ordered structure.[8] This process can expel the drug, particularly if it is poorly soluble in the solid lipid matrix. The formation of a perfect crystal lattice leaves little room for drug molecules.[9]
-
Surface-Associated Drug: A portion of the drug may be adsorbed onto the nanoparticle surface rather than being entrapped within the lipid core, leading to a high initial burst release.
-
High Temperature during Preparation or Storage: High temperatures can cause the lipid matrix to soften or melt, increasing drug mobility and facilitating its diffusion out of the nanoparticle.[10]
-
Lipid Polymorphism: The transition of GMS to a more stable polymorphic form during storage can lead to the formation of a more compact crystal lattice, squeezing out the encapsulated drug.[8]
Solutions:
-
Optimize Drug Loading: Ensure that the drug concentration does not exceed its solubility in the molten lipid. Exceeding the solubility limit will lead to drug precipitation and surface association.
-
Control Cooling Rate: Rapid cooling during the preparation of SLNs can lead to the formation of less-ordered, unstable lipid crystals, which may initially entrap more drug but are prone to recrystallization and subsequent drug expulsion.[11] A controlled cooling process can promote a more stable lipid matrix.
-
Incorporate a Liquid Lipid (NLCs): To overcome the issue of a highly ordered crystal lattice, consider formulating Nanostructured Lipid Carriers (NLCs) by blending GMS with a liquid lipid. The resulting imperfect lipid matrix provides more space to accommodate drug molecules, thereby reducing drug expulsion.[12]
-
Select Appropriate Surfactants: The surfactant layer can influence drug retention. A dense surfactant layer can act as a barrier to drug diffusion.
-
Issue 3: The particle size of my GMS-SLNs increases significantly upon storage.
-
Question: What factors contribute to the increase in particle size of my GMS-SLNs during storage, and how can this be mitigated?
-
Answer: An increase in particle size during storage is a clear indicator of physical instability.
-
Ostwald Ripening: In polydisperse systems, smaller particles have a higher surface energy and can dissolve and redeposit onto larger particles, leading to an overall increase in the average particle size over time.
-
Aggregation and Coalescence: As discussed in Issue 1, insufficient surface stabilization can lead to particle aggregation. If the particles are not sufficiently solid, this can be followed by coalescence, where aggregated particles merge to form larger ones.
-
Temperature Fluctuations: Temperature changes during storage can affect lipid crystallinity and surfactant layer integrity, promoting particle growth.[5]
Solutions:
-
Optimize Homogenization: A more uniform and smaller initial particle size distribution (a low Polydispersity Index, PDI) can reduce the driving force for Ostwald ripening.[11] High-pressure homogenization is often effective in achieving this.[1]
-
Ensure Adequate Stabilization: Implement the strategies mentioned in Issue 1 to prevent aggregation, such as optimizing surfactant type and concentration to provide robust electrostatic and/or steric stabilization. A zeta potential of at least ±30 mV is generally desired for good stability.[13]
-
Maintain Stable Storage Conditions: Store the SLN dispersion at a constant, cool temperature to minimize kinetic instability.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for GMS-based SLNs?
A1: Generally, refrigerated storage at 2-8°C is recommended to enhance the physical stability of GMS-based SLNs by reducing the kinetic energy of the particles and minimizing the risk of aggregation.[5][6] Storage at higher temperatures (e.g., 25°C or 37°C) can lead to rapid particle growth and formulation instability.[5]
Q2: How does the concentration of this compound affect the stability of the SLNs?
A2: The concentration of GMS can influence particle size and stability. Increasing the lipid content beyond a certain point (often 5-10%) can result in larger particles and a broader particle size distribution, which can negatively impact stability.[3] It is crucial to optimize the lipid-to-surfactant ratio for a stable formulation.
Q3: What role does the surfactant play in the stability of GMS-SLNs?
A3: Surfactants are critical for the stability of SLNs. They act as emulsifiers during production, reducing the interfacial tension between the lipid and aqueous phases, and as stabilizers for the final nanoparticle dispersion.[11] They prevent aggregation by providing either electrostatic repulsion (ionic surfactants) or a steric barrier (non-ionic surfactants) on the particle surface.[4] The choice and concentration of the surfactant are key formulation parameters that need to be optimized.[3]
Q4: Can the method of preparation influence the stability of GMS-SLNs?
A4: Yes, the preparation method significantly impacts the initial particle size, size distribution, and crystalline state of the lipid, all of which affect long-term stability. High-pressure homogenization and microemulsion-based methods are commonly used.[1][5] The use of high temperatures during preparation followed by rapid cooling can lead to the formation of unstable lipid crystals.[11]
Q5: How can I assess the stability of my GMS-SLN formulation?
A5: A comprehensive stability assessment involves monitoring several physicochemical parameters over time at different storage conditions. Key techniques include:
-
Particle Size and Polydispersity Index (PDI) Analysis: Using Dynamic Light Scattering (DLS) to monitor for changes in particle size and size distribution.
-
Zeta Potential Measurement: To assess the electrostatic stability of the dispersion.[14]
-
Differential Scanning Calorimetry (DSC): To investigate the crystalline state of the lipid matrix and detect any polymorphic transitions during storage.[2]
-
Entrapment Efficiency and Drug Loading: To quantify the amount of drug that remains encapsulated over time.
-
Visual Observation: For signs of aggregation, sedimentation, or gelation.
Data Summary
Table 1: Influence of Formulation Parameters on GMS-SLN Stability
| Parameter | Variation | Effect on Particle Size | Effect on Stability | Reference |
| Lipid Concentration | Increasing GMS > 5-10% | Increase | Broader size distribution, potential instability | [3] |
| Surfactant Type | Polysorbate 80 vs. Bile Salts | Varies (e.g., ~652 nm with sodium cholate) | Good physical stability with bile salts | [15] |
| Surfactant Conc. | Insufficient vs. Optimal | Larger, aggregated | Prone to aggregation vs. Stable dispersion | [3] |
| Co-surfactant | Addition of Lecithin | Can be optimized | Improved stability | [4] |
Table 2: Effect of Storage Conditions on SLN Stability
| Formulation Base | Storage Temperature | Observation after 2 Months | Reference |
| Stearic Acid-based SLNs | Refrigerated | Stable, negligible increase in particle size | [5] |
| Stearic Acid-based SLNs | 25°C | Initial increase in particle size, then plateaued | [5] |
| Stearic Acid-based SLNs | 37°C | Rapid particle growth, unstable | [5] |
| GMS-based SLNs | Refrigerated (2-8°C) | No significant increase in particle size after 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of GMS-SLNs by High-Shear Homogenization followed by Ultrasonication
-
Preparation of Phases:
-
Lipid Phase: Weigh the required amount of this compound and any lipophilic drug. Heat the mixture at least 5-10°C above the melting point of GMS (approx. 55-60°C) until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Subject the coarse pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a hot oil-in-water emulsion.[3]
-
-
Nanoparticle Formation:
-
Immediately sonicate the hot emulsion using a probe sonicator for a specific duration (e.g., 5-10 minutes) to further reduce the droplet size.
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring to solidify the lipid droplets and form the SLNs.
-
-
Characterization:
-
Analyze the freshly prepared SLN dispersion for particle size, PDI, and zeta potential.
-
Protocol 2: Stability Assessment of GMS-SLNs
-
Sample Preparation:
-
Divide the prepared GMS-SLN dispersion into several sealed vials.
-
-
Storage:
-
Store the vials at different controlled temperature conditions, such as:
-
Refrigerated: 4 ± 2 °C
-
Room Temperature: 25 ± 2 °C
-
Accelerated Condition: 40 ± 2 °C
-
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
Analyze the samples for the following parameters:
-
Visual Inspection: Note any changes in appearance, such as creaming, sedimentation, or phase separation.
-
Particle Size and PDI: Measure using Dynamic Light Scattering.
-
Zeta Potential: Measure to assess changes in surface charge.
-
Drug Content and Entrapment Efficiency: Determine the amount of drug remaining in the nanoparticles.
-
pH Measurement: Monitor for any changes in the pH of the dispersion.
-
-
-
Data Analysis:
-
Plot the measured parameters against time for each storage condition to evaluate the stability profile of the GMS-SLN formulation.
-
Visualizations
Caption: Key factors influencing the stability of GMS-based SLNs.
Caption: Troubleshooting workflow for unstable GMS-SLN formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jps.usm.my [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. banglajol.info [banglajol.info]
- 15. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phase Separation in Glycol Monostearate Stabilized Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming phase separation in emulsions stabilized with Glycol Monostearate (GMS).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of GMS-stabilized emulsions, offering potential causes and solutions to achieve stable formulations.
| Problem ID | Question | Possible Causes & Solutions |
| EM-STAB-01 | My emulsion is separating into distinct oil and water layers shortly after preparation. What is causing this coalescence? | Insufficient Emulsifier Concentration: The concentration of GMS may be too low to adequately cover the surface of the dispersed phase droplets, leading to their merging.[1] Solution: Incrementally increase the GMS concentration. A typical range for cosmetic creams and lotions is 1% to 5% by weight.[1] Incorrect Hydrophilic-Lipophilic Balance (HLB): The overall HLB of your emulsifier system may not be optimal for your specific oil phase. GMS has a low HLB (around 3.8-5.4), making it more suitable for water-in-oil (W/O) emulsions.[1][2] For oil-in-water (O/W) emulsions, a higher HLB (typically 8-18) is required.[1] Solution: Combine GMS with a high-HLB emulsifier to achieve the required HLB for your oil phase.[1] Inadequate Homogenization: The energy input during emulsification might not be sufficient to create small, stable droplets.[1] Solution: Increase the homogenization speed or duration. The use of a high-shear homogenizer is recommended to reduce the average droplet size.[1] |
| EM-STAB-02 | A creamy or oily layer is forming at the top of my O/W emulsion (creaming) or at the bottom of my W/O emulsion (sedimentation). How can I prevent this? | Low Viscosity of the Continuous Phase: If the continuous phase is not viscous enough, the dispersed droplets can move more freely and accumulate.[1] Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer. For O/W emulsions, hydrocolloids like xanthan gum (at concentrations around 0.1%) can be effective.[1][3][4] For W/O emulsions, waxes can help thicken the oil phase.[1] Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to gravitational forces.[1] Solution: Improve your homogenization process to reduce the average droplet size.[1] |
| EM-STAB-03 | My emulsion appears grainy or has solid particles forming over time. What is happening? | Crystallization of Ingredients: GMS and other waxy components in the formulation may crystallize out of the emulsion, especially with improper cooling or incompatibilities between ingredients.[1] This can be related to a polymorphic transformation from the α-gel phase to a more stable but less desirable coagel phase, leading to destabilization.[3][4] Solution: Optimize the cooling rate of your emulsion. A slower, controlled cooling process with gentle stirring can help prevent the formation of large crystals.[1][3][4] Ensure all oil-phase ingredients are fully melted and homogenous before emulsification.[1] The stability of the α-gel phase can be improved by using co-emulsifiers like sodium stearoyl lactylate (SSL).[3][4] |
| EM-STAB-04 | My emulsion has suddenly flipped from an O/W to a W/O consistency (or vice versa). Why did phase inversion occur? | Phase Volume Ratio: Phase inversion can be triggered when the volume of the dispersed phase exceeds a critical point (often around 74% of the total volume).[1] Solution: Adjust the ratio of your oil and water phases.[1] Temperature Changes: The HLB value of non-ionic surfactants like GMS can be temperature-dependent. This can lead to phase inversion, particularly during heating or cooling cycles.[1] Solution: Maintain a consistent temperature during processing and storage. If temperature sensitivity is an issue, consider using a combination of emulsifiers that is less temperature-dependent.[1] |
| EM-STAB-05 | The viscosity of my emulsion has decreased significantly during storage. What could be the cause? | Changes in the Crystalline Network: For some GMS-stabilized emulsions, particularly those forming a lamellar gel network, changes in the crystalline structure over time can lead to a loss of viscosity. This can be due to the polymorphic transition from the α-gel to the coagel phase.[3][4] Solution: The addition of stabilizers like xanthan gum or co-emulsifiers such as sodium stearoyl lactylate (SSL) can help maintain the stability of the α-gel phase and, consequently, the viscosity.[3][4] Storing the emulsion at refrigerated temperatures may also enhance the stability of the α-gel phase.[5] |
Frequently Asked Questions (FAQs)
1. What is the role of this compound (GMS) in an emulsion?
This compound is a non-ionic surfactant that acts as an emulsifier, helping to stabilize mixtures of oil and water by reducing interfacial tension.[2][6] It is also used as a thickening agent, stabilizer, and to improve the texture and consistency of various products in the food, pharmaceutical, and cosmetic industries.[2]
2. What is the HLB value of this compound and why is it important?
This compound has a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.8 to 5.4.[2] This indicates that it is more lipophilic (oil-loving) and is therefore well-suited for creating water-in-oil (W/O) emulsions.[1] For oil-in-water (O/W) emulsions, it is often necessary to blend GMS with a high-HLB emulsifier to achieve the desired stability.[1]
3. What is a typical concentration range for this compound in an emulsion?
The optimal concentration of GMS depends on the specific formulation, including the type and amount of the oil phase, desired viscosity, and the presence of other emulsifiers. For cosmetic creams and lotions, a typical concentration range is 1% to 5% by weight.[1]
4. Can I use this compound as the sole emulsifier in an O/W emulsion?
While it may be possible in some specific cases, using GMS as the sole emulsifier for an O/W emulsion can be challenging due to its low HLB value. For better and more robust stability, it is generally recommended to use it in combination with a high-HLB emulsifier.[1]
5. How does temperature affect the stability of emulsions containing this compound?
Temperature can significantly impact the stability of GMS-containing emulsions. Since GMS is a waxy solid at room temperature, it is crucial to heat the oil phase sufficiently to ensure it is completely melted and uniformly dispersed before emulsification.[1] A controlled cooling rate is important to prevent premature crystallization of GMS, which could destabilize the emulsion.[1] Furthermore, extreme temperature fluctuations during storage can disrupt the emulsion structure and lead to phase separation.[1] Storing at refrigeration temperatures can increase the stability of the α-gel phase in some GMS-structured emulsions.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound (GMS)
| Property | Value | Reference(s) |
| Appearance | White, odorless, flaky powder or wax-like solid | [2] |
| Melting Point | Approximately 58-68°C (136-154°F) | [2] |
| HLB Value | 3.8 - 5.4 | [2] |
| Solubility | Soluble in ethanol, chloroform, and hot oils; insoluble in water | [2] |
Table 2: Influence of Formulation Parameters on Emulsion Stability
| Parameter | Recommendation for Improved Stability | Rationale | Reference(s) |
| GMS Concentration | 1% - 5% (w/w) | Ensures adequate coverage of dispersed droplets. | [1] |
| HLB of Emulsifier System (for O/W) | 8 - 18 | Matches the required HLB of the oil phase for optimal stability. | [1] |
| Co-emulsifier (e.g., SSL) | 1:9 w/w ratio with GMS | Stabilizes the α-gel phase and prevents polymorphic transformation. | [3][4] |
| Thickening Agent (e.g., Xanthan Gum) | ~0.1% (w/w) | Increases the viscosity of the continuous phase, hindering droplet movement. | [3][4] |
| Storage Temperature | Refrigerated | Can enhance the stability of the α-gel phase in structured emulsions. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Cream with GMS and a Co-emulsifier
This protocol provides a general method for preparing a stable oil-in-water cream using this compound in combination with a high-HLB emulsifier.
-
Preparation of Phases:
-
Oil Phase: Combine this compound (e.g., 3% w/w), a fatty alcohol like Cetyl Alcohol (e.g., 2% w/w), and the chosen oil (e.g., Mineral Oil, 15% w/w). Heat the mixture to 70-75°C with gentle stirring until all components are completely melted and uniform.
-
Aqueous Phase: In a separate vessel, combine deionized water (q.s. to 100%), a humectant like Glycerin (e.g., 5% w/w), and a high-HLB emulsifier such as Polysorbate 80 (e.g., 2% w/w). Heat the aqueous phase to 70-75°C with stirring.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear homogenization.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of small, uniform droplets.
-
-
Cooling:
-
Begin cooling the emulsion while maintaining gentle stirring. A controlled, slow cooling rate is crucial to prevent the premature crystallization of GMS.
-
-
Addition of Post-Emulsification Ingredients:
-
Once the emulsion has cooled to below 40°C, any temperature-sensitive ingredients such as preservatives, fragrances, or active ingredients can be added with gentle mixing until uniform.
-
-
Final Homogenization (Optional):
-
A short period of gentle homogenization after the addition of all ingredients can help to ensure uniformity.
-
Protocol 2: Characterization of Emulsion Stability
A multi-faceted approach is recommended to thoroughly assess the stability of the prepared emulsion.
-
Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, such as creaming, coalescence, or sedimentation, immediately after preparation and over a defined storage period at various temperature conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a light microscope. Note the droplet size, distribution, and any signs of droplet aggregation or flocculation.
-
Particle Size Analysis: Utilize a particle size analyzer to obtain a quantitative measurement of the droplet size distribution. A narrow distribution with a small mean droplet size is generally indicative of a more stable emulsion.
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion at a controlled temperature. Changes in viscosity over time can indicate instability.
-
Accelerated Stability Testing (Centrifugation): Centrifuge the emulsion at a specific speed and for a set duration. The extent of phase separation after centrifugation can provide an indication of the long-term stability.
Mandatory Visualization
Caption: Troubleshooting workflow for phase separation.
Caption: General experimental workflow for emulsion preparation.
Caption: Factors influencing GMS emulsion stability.
References
- 1. benchchem.com [benchchem.com]
- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Glycol Monostearate Concentration for Effective Emulsification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycol Monostearate for effective emulsification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of emulsions stabilized with this compound.
| Problem ID | Question | Possible Causes & Solutions |
| EM-STAB-01 | My emulsion is separating into distinct oil and water layers shortly after preparation. What's causing this coalescence? | Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of the dispersed phase droplets, leading to their merging. Solution: Incrementally increase the concentration of this compound. A typical starting range for cosmetic creams and lotions is 1% to 5% by weight.[1] Incorrect HLB Value: The overall Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for your specific oil phase. This compound has a low HLB (around 2.0-4.7), making it more suitable for water-in-oil (W/O) emulsions or for use in combination with a high-HLB emulsifier for oil-in-water (O/W) emulsions.[1][2] Solution: For O/W emulsions, combine this compound with a high-HLB emulsifier to achieve the required HLB for your oil phase (typically in the 8-18 range).[1] For W/O emulsions, the required HLB is generally in the 3-6 range.[1] Inadequate Homogenization: The energy input during emulsification might not be sufficient to create small, stable droplets. Solution: Increase the homogenization speed or time. Using a high-shear homogenizer is recommended to reduce droplet size.[1] |
| EM-STAB-02 | A creamy or oily layer is forming at the top of my O/W emulsion (creaming) or at the bottom of my W/O emulsion (sedimentation). How can I prevent this? | Low Viscosity of the Continuous Phase: If the continuous phase is not viscous enough, the dispersed droplets can move more freely and accumulate. Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer. For O/W emulsions, hydrocolloids like xanthan gum can be effective.[1][3] For W/O emulsions, waxes can help thicken the oil phase.[1] Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to buoyancy or gravitational forces. Solution: Improve your homogenization process to reduce the average droplet size.[1] |
| EM-STAB-03 | My emulsion appears grainy or has solid particles. What is causing this crystallization? | Improper Cooling: Rapid or uncontrolled cooling can cause some components of the oil phase, including the this compound, to crystallize out of the emulsion. Solution: Optimize the cooling rate of your emulsion. A slower, controlled cooling process with gentle stirring can help prevent the formation of large crystals. Ensure all oil-phase ingredients are fully melted and homogenous before emulsification.[1][3] |
| EM-STAB-04 | My emulsion has suddenly flipped from an O/W to a W/O consistency (or vice versa). Why did phase inversion occur? | Phase Volume Ratio: Phase inversion can be triggered when the volume of the dispersed phase exceeds a critical point (typically around 74% of the total volume). Solution: Adjust the ratio of your oil and water phases.[1] Temperature Changes: The HLB value of non-ionic surfactants like this compound can be temperature-dependent. This can lead to phase inversion, especially during heating or cooling. Solution: Maintain a consistent temperature during processing and storage. Consider using a combination of emulsifiers that is less temperature-dependent.[1] |
| EM-STAB-05 | The viscosity of my emulsion has decreased significantly during storage. What could be the cause? | Changes in Droplet Interaction: Over time, the structure of the emulsion network can change, leading to a decrease in viscosity. Solution: Review the troubleshooting steps for coalescence (EM-STAB-01) and consider adding a stabilizer that can provide a steric or electrostatic barrier between droplets.[1] Microbial Growth: Contamination with microorganisms can lead to the breakdown of the emulsion structure and a loss of viscosity. Solution: Ensure your preservative system is effective and that good manufacturing practices are followed to prevent contamination.[1] |
Frequently Asked Questions (FAQs)
1. What is the role of this compound in an emulsion?
This compound is a non-ionic surfactant that functions as an emulsifier, helping to mix and stabilize oil and water phases.[1] It can also act as a thickener, opacifier, and pearlescent agent in cosmetic and pharmaceutical formulations.[2][4]
2. What is a typical concentration range for this compound in an emulsion?
The optimal concentration depends on the specific formulation, including the type and amount of oil, desired viscosity, and the presence of other emulsifiers. For cosmetic creams and lotions, a typical concentration range is 1% to 5% by weight.[1] However, it can be used at concentrations ranging from less than 0.1% to 10% in various cosmetic products.[5]
3. What is the HLB value of this compound and how does it affect its use?
This compound has a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 2.0.[2] Diethylene this compound has a slightly higher HLB of approximately 4.7.[1] This low HLB indicates that it is more lipophilic (oil-loving). As a result, it is well-suited for creating water-in-oil (W/O) emulsions.[1] However, it can also be used to stabilize oil-in-water (O/W) emulsions when blended with a high-HLB emulsifier to achieve a suitable overall HLB for the system.[1]
4. Can I use this compound as the sole emulsifier in an O/W emulsion?
While it is possible in some systems, this compound is often not sufficient as the sole emulsifier for a stable O/W emulsion due to its low HLB value. It is typically used in combination with a more hydrophilic (water-loving) emulsifier to achieve a stable system.[1]
5. How does temperature affect emulsions made with this compound?
Temperature is a critical factor. The oil and water phases should be heated to a similar temperature (typically around 70-75°C) before emulsification to ensure all components are melted and to facilitate the formation of a stable emulsion.[1][6] The cooling process should also be controlled to prevent crystallization and maintain emulsion stability.[1][3]
Data Presentation
The following tables provide representative data on how emulsifier concentration can influence key emulsion properties. This data is based on Glycerol (B35011) Monostearate (GMS), a low-HLB emulsifier with properties similar to this compound, and should be used as a general guide.
Table 1: Effect of Glycerol Monostearate (GMS) Concentration on the Viscosity of a Water-in-Oil (W/O) Emulsion
| GMS Concentration (% w/w) | Apparent Viscosity (Pa·s) at a shear rate of 10 s⁻¹ |
| 1 | 0.8 |
| 2 | 2.5 |
| 3 | 5.2 |
| 4 | 9.8 |
| Data is representative and based on studies of GMS in oil-based systems. Actual values will vary depending on the specific formulation and processing conditions.[1] |
Table 2: Effect of Emulsifier Concentration on the Mean Droplet Size of an Oil-in-Water (O/W) Emulsion
| Emulsifier Concentration (% w/w) | Mean Droplet Diameter (μm) |
| 0.5 | 15.2 |
| 1.0 | 8.7 |
| 2.0 | 4.1 |
| 3.0 | 2.5 |
| This table illustrates the general trend that increasing emulsifier concentration leads to a smaller droplet size, which typically enhances emulsion stability. Data is representative of typical O/W emulsions.[1] |
Experimental Protocols
Protocol for Preparation and Characterization of an Oil-in-Water (O/W) Cream
1. Objective: To prepare a stable O/W cream using this compound in combination with a high-HLB emulsifier and to characterize its physical properties.
2. Materials and Equipment:
-
Oil Phase: Mineral Oil, Cetyl Alcohol, this compound.
-
Aqueous Phase: Deionized Water, Glycerin, Polysorbate 80 (high-HLB emulsifier), Preservative.
-
Equipment: Beakers, heating magnetic stirrers, overhead stirrer or homogenizer, water bath, microscope, slides, and coverslips.
3. Procedure:
-
Preparation of Phases:
-
In one beaker, combine the oil phase ingredients (e.g., Mineral Oil, Cetyl Alcohol, and this compound). Heat to 75°C while stirring until all components are completely melted and the phase is uniform.[1]
-
In a separate beaker, combine the aqueous phase ingredients (e.g., Deionized Water, Glycerin, Polysorbate 80, and preservative). Heat to 75°C while stirring until all solids are dissolved.[1]
-
-
Emulsification:
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently as it cools to room temperature. This slow cooling helps to form a stable cream structure.[1]
-
-
Characterization:
-
Macroscopic Evaluation: Visually inspect the cream for its appearance, color, and homogeneity.
-
Microscopic Analysis: Place a small drop of the cream on a microscope slide, cover it with a coverslip, and observe it under a microscope. Note the droplet size and distribution.[1]
-
pH Measurement: Measure the pH of the cream using a calibrated pH meter.
-
Viscosity Measurement: Measure the viscosity using a viscometer at a controlled temperature.
-
Visualizations
Caption: Experimental workflow for preparing an O/W emulsion.
Caption: Troubleshooting logic for emulsion instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycol Stearate | Ethylene this compound or EGMS | Cosmetic Ingredients Guide [ci.guide]
- 3. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 5. Buy Diethylene this compound | 106-11-6 [smolecule.com]
- 6. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
Troubleshooting poor drug entrapment efficiency in Glycol monostearate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Glycol Monostearate (GMS) solid lipid nanoparticles (SLNs). The focus is on addressing the common challenge of poor drug entrapment efficiency.
Troubleshooting Guide: Poor Drug Entrapment Efficiency
This guide provides a systematic approach to diagnosing and resolving issues related to low drug entrapment efficiency in your GMS nanoparticle formulations.
Problem: Low Entrapment Efficiency (<70%)
Initial Assessment:
Before proceeding, confirm the accuracy of your entrapment efficiency measurement. Inconsistent results may stem from the analytical method itself. Ensure proper separation of the nanoparticles from the unencapsulated drug. Ultracentrifugation is a common and effective method.[1][2]
Troubleshooting Workflow:
Figure 1: A stepwise workflow for troubleshooting low drug entrapment efficiency in GMS nanoparticles.
Question 1: Is your drug sufficiently soluble in the molten this compound?
Possible Cause: Poor solubility of the drug in the lipid matrix is a primary reason for low entrapment. If the drug does not readily dissolve in the molten GMS, it will likely be expelled into the aqueous phase during the emulsification and solidification process.
Troubleshooting Steps:
-
Solubility Assessment: Determine the saturation solubility of your drug in GMS at a temperature approximately 5-10°C above the melting point of GMS.
-
Consider Lipid Mixtures: If solubility is low, consider creating a blend of lipids. The inclusion of a liquid lipid (oil) with GMS to form Nanostructured Lipid Carriers (NLCs) can create a less ordered lipid matrix, which may improve drug accommodation.
-
Alternative Solid Lipids: If GMS is not a suitable solvent for your drug, you may need to screen other solid lipids with better solubilizing capacity for your specific active pharmaceutical ingredient (API).
Question 2: Have you optimized the formulation parameters?
Possible Causes: The ratio of drug to lipid, and the type and concentration of surfactant, are critical factors that significantly influence entrapment efficiency.
Troubleshooting Steps:
-
Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio. Start with a lower drug concentration and gradually increase it. There is a maximum loading capacity for the lipid matrix; exceeding this will lead to drug expulsion.
-
Surfactant Type and Concentration:
-
The choice of surfactant is crucial for nanoparticle stability and can impact drug encapsulation. For lipophilic drugs in GMS, non-ionic surfactants like Tween 80 (a polysorbate) are commonly used.[1]
-
Optimizing the surfactant concentration is key. Insufficient surfactant can lead to particle aggregation and poor drug entrapment. Conversely, excessive surfactant concentrations can result in the formation of micelles that may compete for the drug, thereby reducing the amount entrapped in the nanoparticles.
-
Consider using a co-surfactant, such as lecithin, which can improve the stability of the nanoparticle dispersion.
-
Table 1: Impact of Formulation Variables on Entrapment Efficiency of Lipophilic Drugs in GMS Nanoparticles
| Formulation Parameter | Variation | Effect on Entrapment Efficiency (%) | Reference |
| Drug:Lipid Ratio | Increasing drug concentration | Increases up to a saturation point, then decreases | N/A |
| Surfactant Type | Tween 80 vs. Tween 20 | Tween 80 (higher HLB) showed higher entrapment | |
| Surfactant Concentration | 1% vs. 1.5% vs. 2% Poloxamer | 1.5% showed optimal entrapment; 2% led to aggregation and lower entrapment | N/A |
| Co-surfactant | Addition of 1% Lecithin | Used in formulations with high entrapment efficiency |
Question 3: Are your process parameters well-controlled and optimized?
Possible Causes: The method of nanoparticle preparation and the specific parameters used, such as homogenization speed and cooling rate, can significantly affect the final entrapment efficiency.
Troubleshooting Steps:
-
Homogenization Speed and Duration: For the high-shear hot homogenization method, ensure that the homogenization speed and duration are sufficient to create a fine pre-emulsion. Increasing the homogenization speed (e.g., from 6,000 rpm to 12,000 rpm) can lead to smaller particle sizes and potentially improved entrapment.
-
Cooling Rate: The rate at which the hot nanoemulsion is cooled affects the crystallization of the GMS. Rapid cooling can "freeze" the drug within the lipid matrix before it has a chance to be expelled. Slow cooling may allow for the formation of a more ordered crystalline structure, which can push the drug out. The use of high temperatures during preparation followed by rapid cooling can lead to the formation of unstable lipid crystals, which could affect entrapment efficiency.[3]
-
Method of Preparation: For hydrophilic drugs, the hot homogenization method may lead to drug partitioning into the hot aqueous phase. In such cases, a cold homogenization technique might be more suitable. This involves rapidly cooling the drug-lipid melt before homogenization.
Question 4: Are you observing a decrease in entrapment efficiency over time?
Possible Cause: Drug expulsion during storage is a known issue with SLNs and is often attributed to the polymorphic transition of the lipid matrix. GMS can exist in different crystalline forms. Over time, it may transition to a more stable, highly ordered crystalline state, which can squeeze out the entrapped drug.
Troubleshooting Steps:
-
Storage Conditions: Store the nanoparticle dispersion at a low temperature (e.g., 4°C) to slow down polymorphic transitions.
-
Lipid Matrix Modification: As mentioned earlier, incorporating a liquid lipid to form NLCs can create a less perfect crystalline structure, which can help to reduce drug expulsion during storage.
Frequently Asked Questions (FAQs)
Q1: What is a typical entrapment efficiency for a lipophilic drug in this compound SLNs?
A1: Entrapment efficiencies for lipophilic drugs in GMS SLNs can be quite high, often exceeding 80%. For example, studies have reported entrapment efficiencies of 80.5% for Dibenzoyl peroxide, 94.6% for Erythromycin base, and 96% for Triamcinolone acetonide in GMS SLNs prepared by high-shear hot homogenization.
Q2: How can I improve the entrapment of a hydrophilic drug in GMS nanoparticles?
A2: Encapsulating hydrophilic drugs in a lipophilic matrix like GMS is challenging. Here are a few strategies:
-
Use a Double Emulsion Method: A water-in-oil-in-water (w/o/w) double emulsion technique can be employed to entrap an aqueous solution of the drug within the lipid.
-
Ion Pairing: If your drug is ionizable, you can form an ion pair with a lipophilic counter-ion to increase its overall lipophilicity, thereby improving its partitioning into the GMS matrix.
-
Cold Homogenization: This method reduces the time the drug is exposed to a hot aqueous environment, potentially decreasing its partitioning out of the lipid phase.
Q3: What is the ideal particle size for GMS SLNs?
A3: The ideal particle size depends on the intended application and route of administration. For many applications, a particle size in the range of 100-500 nm is desirable. The particle size can be influenced by the homogenization speed, surfactant concentration, and lipid concentration.
Q4: Can I lyophilize my GMS SLN dispersion?
A4: Yes, lyophilization (freeze-drying) can be used to convert the aqueous dispersion into a dry powder for long-term storage. However, it is crucial to use a cryoprotectant (e.g., trehalose) to prevent particle aggregation during the freezing and drying processes.
Experimental Protocols
Protocol 1: Preparation of GMS Solid Lipid Nanoparticles by High-Shear Hot Homogenization
This protocol is adapted from a method used for encapsulating lipophilic drugs.[1]
Materials:
-
This compound (GMS)
-
Lipophilic drug
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Lecithin)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the GMS and the lipophilic drug.
-
Heat the GMS to 60-70°C (or 5-10°C above its melting point) until it is completely melted.
-
Disperse the drug in the molten GMS with gentle stirring until a homogenous solution or dispersion is formed.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant (e.g., 5% w/w of the final formulation) and co-surfactant (e.g., 1% w/w).
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (60-70°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase while stirring at a moderate speed.
-
-
Homogenization:
-
Immediately subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax homogenizer) at a speed of 12,000 rpm for 10 minutes. It is advisable to have short intervals (e.g., 30 seconds) every two minutes to avoid excessive heating.[1]
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This can be done in an ice bath for rapid cooling. The GMS will recrystallize, forming the solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Determination of Entrapment Efficiency by Ultracentrifugation
This method separates the GMS nanoparticles from the aqueous medium containing the unencapsulated (free) drug.
Materials and Equipment:
-
GMS SLN dispersion
-
Ultracentrifuge with temperature control
-
Centrifuge tubes
-
A validated analytical method to quantify the drug (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Sample Preparation:
-
Take a known volume or weight of the GMS SLN dispersion and place it in an ultracentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for a sufficient amount of time (e.g., 15 minutes) to pellet the nanoparticles.[1] The exact parameters will depend on the particle size and density and may need to be optimized.
-
-
Separation of Supernatant:
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
-
Quantification of Free Drug:
-
Analyze the concentration of the drug in the supernatant using a pre-validated analytical method.
-
-
Calculation of Entrapment Efficiency:
-
The entrapment efficiency (EE%) is calculated using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Visualizations
Figure 2: Key formulation and process parameters that influence drug entrapment efficiency in GMS nanoparticles.
References
Addressing slow disintegration of Glycol monostearate-based oleogels.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycol Monostearate (GMS)-based oleogels, specifically addressing the common issue of slow disintegration.
Troubleshooting Guide: Slow Oleogel Disintegration
This guide is designed to help you identify and resolve common issues related to the slow disintegration of your GMS-based oleogel formulations.
| Observation/Problem | Potential Cause | Recommended Solution |
| Oleogel shows little to no change after extended time in disintegration medium. | High concentration of Glycol Monostate (GMS). | Reduce the GMS concentration. Higher concentrations lead to a more rigid and less permeable oleogel structure.[1] |
| Absence of a disintegrant. | Incorporate a superdisintegrant such as Croscarmellose Sodium (CCS) or Sodium Starch Glycolate (SSG) into your formulation.[2][3] | |
| Disintegration is observed, but is extremely slow and incomplete. | Inadequate concentration of the disintegrant. | Increase the concentration of the superdisintegrant. Typical concentrations range from 2% to 8% (w/w).[4] |
| Suboptimal dispersion of the disintegrant. | Ensure the disintegrant is uniformly dispersed throughout the oleogel matrix during preparation. | |
| Oleogel swells but does not break apart. | The chosen disintegrant's mechanism of action may be primarily swelling without sufficient wicking action in the oleogel matrix. | Consider using a different superdisintegrant or a combination of disintegrants to achieve a balance of swelling and wicking actions. |
| Inconsistent disintegration times between batches. | Variability in the gel setting temperature. | Maintain a consistent and controlled gel setting temperature for all batches. This influences the crystalline network of the oleogel.[2][3][5] |
| Inconsistent mixing and cooling rates. | Standardize the mixing speed, duration, and the cooling profile during oleogel preparation to ensure a reproducible crystalline structure. | |
| The oleogel appears very hard and brittle. | High GMS concentration and/or low gel setting temperature. | Optimize the GMS concentration and consider a higher gel setting temperature to modulate the textural properties of the oleogel.[1][2][3] |
Frequently Asked Questions (FAQs)
1. Why do my GMS-based oleogels disintegrate so slowly?
This compound forms a structured, solid-like network that entraps the oil phase. This inherent hydrophobicity and dense structure limit the penetration of aqueous media, leading to very slow disintegration.[2][3]
2. How can I speed up the disintegration of my GMS-based oleogels?
The most effective method is to incorporate superdisintegrants into your formulation. Croscarmellose Sodium (CCS) and Sodium Starch Glycolate (SSG) have been shown to significantly improve the disintegration of GMS-based oleogels.[2][3]
3. What concentration of disintegrant should I use?
The optimal concentration can vary depending on your specific formulation. However, concentrations in the range of 2% to 8% (w/w) of superdisintegrants like SSG have been shown to be effective in tablet formulations, providing a good starting point for oleogels.[4]
4. Does the concentration of GMS affect disintegration?
Yes, the concentration of GMS is a critical factor. Higher concentrations of GMS lead to harder and more rigid oleogels, which will, in turn, have slower disintegration times.[1]
5. How does the gel setting temperature impact disintegration?
The gel setting temperature influences the crystalline structure of the oleogel network.[2][3][5] Inconsistent or suboptimal setting temperatures can lead to variability in oleogel hardness and, consequently, disintegration time.
6. Can the type of oil used affect disintegration?
While the primary driver of slow disintegration is the GMS network, the type of oil can influence the overall properties of the oleogel. However, for addressing slow disintegration, focusing on GMS concentration and the use of disintegrants is more critical.
7. Are there any other excipients that can help with disintegration?
Amphiphilic additives, such as sorbitan (B8754009) monooleate, can modify the textural properties of the oleogel. While not their primary function, these modifications may have a secondary impact on disintegration. Their effect can be non-linear, so careful formulation studies are recommended.[2][3][5]
Quantitative Data on Factors Influencing Oleogel Properties
The following tables summarize the impact of key formulation variables on the properties of GMS-based oleogels.
Table 1: Effect of this compound (GMS) Concentration on Oleogel Textural Properties
| GMS Concentration (% w/w) | Hardness (N) | Brittleness (N) | Viscosity (N.s) | Chewiness (N) |
| 2 | 35.83 | 21.45 | 28.54 | 19.32 |
| 4 | 128.97 | 75.83 | 101.52 | 68.75 |
| 6 | 254.18 | 149.32 | 199.87 | 135.34 |
| 8 | 412.33 | 241.56 | 323.54 | 219.01 |
| Data adapted from a study on GMS-based oleogels, illustrating the trend of increasing hardness and related textural properties with higher GMS concentrations.[1] |
Table 2: Impact of Disintegrants on Drug Release from GMS-Based Oleogels
| Formulation | Disintegrant | Drug Released (%) |
| Control | None | 25 |
| Test | With Disintegrant* | 70 |
| Disintegrants used were Croscarmellose Sodium or Sodium Starch Glycolate. This data suggests improved disintegration with the addition of a disintegrant, leading to enhanced drug release.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Oleogels
Materials:
-
This compound (GMS)
-
Oil (e.g., sesame oil, sunflower oil)
-
Superdisintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate) - optional
-
Amphiphilic additive (e.g., Sorbitan monostearate) - optional
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
Beaker or glass vial
-
Heating magnetic stirrer or water bath
-
Stir bar
-
Molds (if shaping is required)
Procedure:
-
Weigh the desired amounts of GMS and oil into a beaker.
-
If using, add the optional amphiphilic additive and/or API to the beaker.
-
Heat the mixture on a heating magnetic stirrer or in a water bath to a temperature approximately 10-15°C above the melting point of GMS (typically around 70-80°C).
-
Stir the mixture continuously until all components are fully dissolved and a clear, homogenous solution is formed.
-
If incorporating a disintegrant, add it to the hot mixture and disperse it uniformly with continued stirring.
-
Pour the hot solution into molds or leave it in the beaker.
-
Allow the mixture to cool to a controlled gel setting temperature (e.g., room temperature or a specific refrigerated temperature) without agitation to allow for gel formation.
-
Let the oleogels set for a specified period (e.g., 24 hours) before conducting any tests.
Protocol 2: Disintegration Test for Oleogels
Equipment:
-
Disintegration test apparatus (or a beaker with a magnetic stirrer)
-
Disintegration medium (e.g., purified water, simulated gastric fluid)
-
Water bath or other temperature control system
-
Timer
Procedure:
-
Set up the disintegration apparatus. If using a beaker, place it on a magnetic stirrer.
-
Fill the vessel/beaker with a specified volume of the disintegration medium (e.g., 500 mL).
-
Equilibrate the medium to the desired temperature, typically 37 ± 0.5°C.
-
Place one oleogel sample into each of the basket tubes of the disintegration apparatus or into the beaker.
-
Start the apparatus/stirrer and the timer.
-
Observe the oleogel samples for signs of disintegration (breaking apart, erosion, etc.).
-
The disintegration time is the time required for the oleogel to break down completely, with no palpable firm core remaining. Record the time for each sample.
-
If visual inspection is the endpoint, define the criteria for complete disintegration prior to starting the experiment (e.g., no visible solid mass).
Visualizations
Caption: Experimental workflow for oleogel preparation and disintegration testing.
Caption: Troubleshooting logic for addressing slow oleogel disintegration.
References
- 1. Crystallization Kinetics of Oleogels Prepared with Essential Oils from Thirteen Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol monostearate-based solid oleogels for dosage form individualization by molding designed using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of Glycol monostearate nanoparticle production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the scale-up of Glyceryl Monostearate (GMS) nanoparticle production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for producing Glyceryl Monostearate (GMS) solid lipid nanoparticles (SLNs)?
A1: The most prevalent methods for producing GMS SLNs are high-pressure homogenization (HPH), which includes both hot and cold techniques, and microemulsion-based methods. The hot homogenization technique is widely used due to its scalability and the absence of organic solvents. Other methods like solvent emulsification/evaporation and ultrasonication are also employed, particularly at the lab scale.
Q2: What are the critical formulation parameters to consider when developing GMS SLNs?
A2: The key formulation parameters that significantly influence the quality of GMS SLNs include the concentration of GMS as the lipid, the type and concentration of surfactants and co-surfactants, and the viscosity of the formulation. The choice of these components affects particle size, stability, and drug encapsulation efficiency.
Q3: Why is polymorphism in GMS a concern for the stability of SLNs?
A3: Glyceryl monostearate can exist in different polymorphic forms (α, β', and β), with the α-form being less stable than the β-form. During storage, the GMS in nanoparticles can undergo a transition from the less ordered α-form to the more stable and densely packed β-form. This transformation can lead to the expulsion of the encapsulated drug from the nanoparticle, reducing the formulation's stability and efficacy.
Q4: What are the main challenges in scaling up the production of GMS nanoparticles?
A4: The primary challenges in scaling up GMS nanoparticle production include maintaining batch-to-batch consistency in particle size and distribution, preventing drug expulsion during storage due to lipid polymorphism, and adapting lab-scale methods to larger production volumes without compromising product quality. High-pressure homogenization is a technique with good scalability, but careful optimization of process parameters is crucial.
Q5: How can drug expulsion from GMS nanoparticles during storage be minimized?
A5: Drug expulsion can be minimized by creating a less ordered lipid matrix, which provides more space to accommodate the drug molecules. This can be achieved by using a mixture of lipids to create nanostructured lipid carriers (NLCs), which have a less perfect crystalline structure compared to SLNs. Additionally, carefully controlling the cooling process during production can influence the initial polymorphic form of GMS and impact long-term stability.
Troubleshooting Guides
Issue 1: Large Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Insufficient Surfactant Concentration | Increase the surfactant concentration to provide better coverage of the nanoparticle surface and prevent aggregation. An optimal concentration is needed as excessively high concentrations may not further reduce particle size. |
| Inadequate Homogenization | Increase the homogenization pressure (typically in the range of 500-1500 bar) or the number of homogenization cycles (usually 3-5 passes) to enhance particle size reduction. For high shear homogenization, increase the stirring speed. |
| High Lipid Concentration | A higher concentration of GMS can lead to increased viscosity of the dispersed phase, which in turn can result in larger particle sizes. Consider reducing the lipid concentration in the formulation. |
| Aggregation During Cooling | Ensure rapid and uniform cooling of the nanoemulsion to solidify the nanoparticles quickly and prevent aggregation. The presence of an adequate amount of surfactant is also critical during this step. |
Issue 2: Low Drug Entrapment Efficiency
| Potential Cause | Recommended Solution |
| Poor Drug Solubility in Lipid | Ensure that the drug is sufficiently soluble in the molten GMS. If solubility is low, consider using a lipid mixture or adding a small amount of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which can improve drug loading. |
| Drug Partitioning to Aqueous Phase | For hydrophilic drugs, partitioning into the aqueous phase during homogenization can be a significant issue. The double emulsion method (w/o/w) may be more suitable for encapsulating hydrophilic compounds. |
| Premature Drug Crystallization | If the drug crystallizes before being encapsulated in the lipid matrix, it will result in low entrapment. Ensure the drug remains dissolved in the molten lipid during the initial stages of nanoparticle formation. |
| Drug Expulsion During Solidification | Rapid cooling of the nanoemulsion can help to quickly solidify the lipid matrix and trap the drug inside. Slower cooling may allow for lipid crystallization and subsequent drug expulsion. |
Issue 3: Nanoparticle Instability During Storage (Aggregation, Drug Expulsion)
| Potential Cause | Recommended Solution |
| Polymorphic Transition of GMS | The transition of GMS from the α to the β form can lead to drug expulsion. Incorporating a liquid lipid (oil) to form NLCs creates imperfections in the crystal lattice, which can accommodate the drug and improve stability. |
| Insufficient Surface Stabilization | Ensure that the surfactant concentration is optimal to provide a stable coating on the nanoparticle surface, preventing aggregation over time. The zeta potential of the nanoparticles should be sufficiently high (typically > ±30 mV) for electrostatic stabilization. |
| Inappropriate Storage Temperature | Store the nanoparticle dispersion at a suitable temperature, often refrigerated (2-8 °C), to slow down polymorphic transitions and potential aggregation. |
Quantitative Data Summary
Table 1: Effect of Surfactant Concentration on Particle Size
| Surfactant (Poloxamer 407) Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 115 | 0.35 |
| 2 | 95 | 0.28 |
| 3 | 79 | 0.25 |
| 4 | 82 | 0.26 |
| Note: Data is illustrative and based on trends reported in the literature. Optimal surfactant concentration is crucial for achieving the smallest particle size. |
Table 2: Formulation Parameters for GMS Nanoparticles
| Formulation Code | GMS (% w/w) | Surfactant (Tween 80) (% w/w) | Co-surfactant (Lecithin) (% w/w) | Particle Size Range (nm) | Entrapment Efficiency (%) |
| F1 | 10 | 5 | 1 | 194.6 ± 5.03 to 406.6 ± 15.2 | 80.5 ± 9.45 |
| F2 | 10 | 5 (with 50% glycerol) | 1 | Not specified | Not specified |
| Data adapted from a study using high shear homogenization for drug-loaded SLNs. |
Experimental Protocols
Protocol 1: Hot High-Pressure Homogenization Method
-
Preparation of Lipid Phase:
-
Weigh the required amount of Glyceryl Monostearate (GMS) and the lipophilic drug.
-
Heat the mixture 5-10 °C above the melting point of GMS (approximately 70-80 °C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure between 500 and 1500 bar for 3 to 5 cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or below. This can be done by placing the container in an ice bath or by using a heat exchanger for larger scales. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the nanoparticle dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
-
Protocol 2: Solvent Emulsification-Evaporation Method
-
Preparation of Organic Phase:
-
Dissolve the GMS and the drug in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).
-
A co-emulsifier such as soya-lecithin can also be added to this phase.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a suitable surfactant (e.g., Brij 97).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator).
-
The removal of the solvent leads to the precipitation of the lipid, forming the nanoparticles.
-
-
Purification and Concentration:
-
The resulting nanoparticle dispersion can be washed and concentrated using techniques like ultracentrifugation or dialysis to remove excess surfactant and un-encapsulated drug.
-
-
Characterization:
-
Characterize the purified nanoparticles for their physicochemical properties.
-
Visualizations
Technical Support Center: Glycol Monostearate Emulsion Stability and the Influence of pH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of Glycol Monostearate (GMS) emulsions.
Troubleshooting Guide: pH-Related Instability in GMS Emulsions
This guide addresses common issues encountered during the formulation and stability testing of emulsions where this compound is a key component.
| Problem ID | Issue | Possible Causes & Solutions |
| EM-STAB-pH-01 | Emulsion breaks or shows significant separation after pH adjustment to the acidic range (pH < 6). | Cause: You are likely using a self-emulsifying (SE) grade of this compound. These grades contain a small percentage of an anionic emulsifier, such as potassium stearate (B1226849), which is sensitive to acidic conditions.[1][2] In an acidic environment, the stearate salt is converted to stearic acid, which is a less effective emulsifier, leading to emulsion breakdown.Solutions: 1. Use a non-self-emulsifying grade of GMS: For formulations intended to have an acidic pH, utilize a pure grade of this compound that does not contain soap-based emulsifiers.2. pH Adjustment Timing: If using a self-emulsifying grade is unavoidable, consider if the final formulation pH can be adjusted to be near neutral or slightly alkaline.3. Incorporate a co-emulsifier: Add a robust non-ionic or acid-stable cationic emulsifier to the formulation to maintain stability in the acidic pH range. |
| EM-STAB-pH-02 | A gradual increase in particle size and eventual creaming is observed over time, with a slight drift in the formulation's pH. | Cause: While this compound itself is non-ionic and relatively stable across a wide pH range, other components in your formulation might be pH-sensitive. Changes in pH can affect the stability of the α-gel phase of GMS, which is crucial for emulsion stability.[3][4][5][6] A shift towards a more crystalline coagel phase can lead to destabilization.[7] Additionally, hydrolysis of other ingredients could be altering the pH.Solutions: 1. Buffer the System: Incorporate a suitable buffering agent to maintain the pH within the desired stable range.2. Optimize Co-emulsifiers: If using co-emulsifiers, ensure they are stable at the target pH. The stability of the GMS α-gel phase is more stable at its native pH when co-emulsifiers are present.[6]3. Storage Conditions: Store the emulsion at a consistent, controlled temperature to minimize any temperature-induced phase transitions. |
| EM-STAB-pH-03 | The viscosity of the emulsion changes significantly when the pH is altered. | Cause: The viscosity of an emulsion is influenced by the interactions between the dispersed and continuous phases. While GMS, as a non-ionic emulsifier, may not be the primary cause, pH can affect other components like thickeners (e.g., carbomers, gums) or the hydration of other excipients, leading to viscosity changes. For instance, the viscosity of many acidic polymers increases significantly upon neutralization.[8]Solutions: 1. Select pH-Independent Thickeners: Utilize thickening agents that exhibit stable viscosity profiles across your target pH range.2. Characterize Viscosity vs. pH: Before finalizing the formulation, perform a study to map the viscosity of your emulsion at different pH values to identify the stable range.3. Controlled pH Adjustment: When adjusting the pH, do so slowly and with constant, gentle mixing to ensure homogeneity and prevent localized areas of extreme pH that could shock the system. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in both acidic and alkaline conditions?
A1: Standard grades of this compound are non-ionic surfactants and are generally stable over a broad pH range. However, "self-emulsifying" (SE) grades of GMS are incompatible with acidic substances.[3] This is because they contain a small amount of soap (like potassium stearate), which deactivates in acidic conditions and can lead to emulsion instability.
Q2: How does pH affect the zeta potential of a GMS-stabilized emulsion?
A2: For emulsions stabilized by a non-ionic surfactant like this compound, the primary stabilizing mechanism is steric hindrance rather than electrostatic repulsion. Therefore, the zeta potential is typically low (close to zero). While pH is not expected to have a dramatic effect on the zeta potential of a pure GMS emulsion, the presence of other ionic ingredients or the adsorption of ions from the aqueous phase can result in a net negative or positive charge on the droplets.[9] This charge can be influenced by pH. A higher magnitude of zeta potential (either positive or negative) can contribute to enhanced stability.[10]
Q3: Can pH influence the particle size of my this compound emulsion?
A3: Yes, pH can indirectly influence the particle size. If the pH of the formulation leads to the destabilization of the emulsifying system (for example, by affecting a co-emulsifier or causing the phase inversion of the GMS crystalline structure), the emulsion droplets can coalesce, leading to an increase in the average particle size.[10] For some emulsions, a lower pH can result in smaller droplet sizes.[11]
Q4: What is the typical Hydrophilic-Lipophilic Balance (HLB) of this compound, and is it affected by pH?
A4: this compound has a low HLB value, typically around 3.8, making it more suitable for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) emulsions. The HLB value of a non-ionic surfactant like GMS is not directly dependent on pH.
Data Presentation
The following tables provide representative data on the expected trends of key stability parameters for this compound emulsions as a function of pH. The exact values will vary depending on the specific formulation, co-emulsifiers used, and processing conditions.
Table 1: Expected Influence of pH on a Standard GMS Emulsion (Illustrative Data)
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Viscosity (cP) | Visual Stability |
| 4.0 | Stable | -5 to -15 | Stable | Stable |
| 7.0 | Stable | -10 to -20 | Stable | Stable |
| 9.0 | Stable | -15 to -25 | Stable | Stable |
Table 2: Expected Influence of pH on a Self-Emulsifying GMS Emulsion (Illustrative Data)
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Viscosity (cP) | Visual Stability |
| 4.0 | > 5000 (coalescence) | Close to 0 | Drastic Decrease | Unstable (Phase Separation) |
| 7.0 | < 500 | -20 to -30 | High | Stable |
| 9.0 | < 500 | -25 to -35 | High | Stable |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion and Evaluation of pH Effect
-
Objective: To prepare a stable O/W emulsion using this compound and a co-emulsifier and to assess its stability at different pH values.
-
Materials:
-
Oil Phase: Mineral Oil (30%), this compound (4%), Cetyl Alcohol (2%)
-
Aqueous Phase: Deionized Water (q.s. to 100%), Polysorbate 80 (1%), Glycerin (3%)
-
pH adjusters: 10% Citric Acid solution, 10% Sodium Hydroxide (B78521) solution
-
-
Equipment: Beakers, heating magnetic stirrer, homogenizer, pH meter, particle size analyzer, viscometer.
-
Procedure:
-
Phase Preparation: Heat the oil phase ingredients in a beaker to 75°C until all components are melted and uniform. In a separate beaker, heat the aqueous phase ingredients to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring with a homogenizer at high speed for 5-10 minutes.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
pH Adjustment: Divide the emulsion into three batches. Adjust the pH of the batches to approximately 4.0, 7.0, and 9.0 using the citric acid or sodium hydroxide solutions.
-
Characterization: For each pH-adjusted batch, measure the initial particle size, zeta potential, and viscosity.
-
Stability Testing: Store the samples at controlled room temperature and at 40°C. Evaluate the visual appearance, particle size, and viscosity at predetermined time points (e.g., 1 week, 1 month, 3 months).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for pH-related instability in GMS emulsions.
Caption: Experimental workflow for preparing and analyzing GMS emulsions at different pH values.
References
- 1. GLYCEROL MONOSTEARATE SE (GMS-SE) - Ataman Kimya [atamanchemicals.com]
- 2. GLYCERYL STEARATE SE ( Glycerol monostearate) - Ataman Kimya [atamanchemicals.com]
- 3. phexcom.com [phexcom.com]
- 4. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier | Semantic Scholar [semanticscholar.org]
- 5. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 11. researchgate.net [researchgate.net]
Controlling the particle size of Glycol monostearate-based nanoformulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycol Monostearate (GMS)-based nanoformulations. The focus is on controlling and optimizing particle size, a critical quality attribute for nano-based drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of GMS-based nanoparticles, providing potential causes and actionable solutions.
Problem 1: Mean particle size is consistently too large (>500 nm).
| Potential Cause | Recommended Solution |
| Insufficient Shear Force | Increase the homogenization speed or pressure. For high-shear homogenization, speeds of 10,000–20,000 rpm are often effective.[1] For high-pressure homogenization (HPH), pressures between 500–1500 bar are typically required.[2] Consider increasing the homogenization time to ensure adequate particle size reduction.[1][3] |
| High Lipid Concentration | A higher concentration of GMS can lead to a rapid increase in particle size due to the increased viscosity of the dispersed phase.[4] Try decreasing the total lipid concentration in your formulation. |
| Inadequate Surfactant Concentration | Insufficient surfactant may not adequately stabilize the newly formed nanoparticle surfaces, leading to aggregation.[5] Increase the surfactant concentration. However, be aware that excessively high concentrations can lead to micelle formation.[6] |
| Suboptimal Surfactant Type | The chosen surfactant may not be optimal for stabilizing GMS nanoparticles. Surfactants like Tween 80, Poloxamer 407, and lecithin (B1663433) are commonly used.[5][6][7] Consider screening different surfactants or using a combination of surfactants to improve stability. |
| Particle Aggregation Post-Production | Nanoparticles may aggregate after cooling. Ensure rapid and uniform cooling of the nanoemulsion to solidify the lipid nanoparticles and prevent aggregation. |
Problem 2: The particle size distribution is too broad (Polydispersity Index, PDI > 0.3).
| Potential Cause | Recommended Solution |
| Non-Uniform Homogenization | Ensure the entire volume of the pre-emulsion is subjected to uniform shear forces. Optimize the position of the homogenizer probe within the vessel. Increase the homogenization time to allow for more consistent particle size reduction.[1] |
| Inefficient Surfactant Stabilization | The rate of particle size reduction may be faster than the rate of surfactant adsorption, leading to transient instability and a broader size distribution. Consider using a combination of a small-molecule surfactant for rapid adsorption and a polymeric surfactant for long-term steric stabilization. |
| Temperature Gradients During Cooling | Non-uniform cooling can lead to variations in the crystallization of GMS, resulting in a wider particle size distribution. Implement a controlled and consistent cooling process. |
Problem 3: Particle size increases significantly during storage.
| Potential Cause | Recommended Solution |
| Ostwald Ripening | Smaller particles have higher surface energy and can dissolve and redeposit onto larger particles over time. Optimize the surfactant system to provide a strong steric or electrostatic barrier on the nanoparticle surface. |
| Insufficient Zeta Potential | For electrostatically stabilized nanoparticles, a low zeta potential (less than an absolute value of 30 mV) can lead to aggregation. Adjust the pH of the aqueous phase or incorporate a charged surfactant to increase the zeta potential. |
| Lipid Polymorphism | GMS can exist in different polymorphic forms. A transition to a more stable, but less ordered, crystalline form during storage can lead to particle growth and drug expulsion. Store the nanoformulation at a controlled temperature (e.g., 4°C) to minimize polymorphic transitions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (GMS) for preparing solid lipid nanoparticles (SLNs)?
The optimal concentration of GMS can vary depending on the other formulation components and the preparation method. However, it has been observed that higher lipid concentrations tend to result in larger particle sizes.[4] It is recommended to start with a lower lipid concentration (e.g., 1-5% w/v) and optimize from there based on the desired particle size and drug loading capacity.
Q2: How does surfactant concentration affect the particle size of GMS-based nanoformulations?
Generally, increasing the surfactant concentration leads to a decrease in particle size.[5] This is because surfactants reduce the interfacial tension between the lipid and aqueous phases, facilitating the formation of smaller droplets during homogenization and providing stability to the newly formed surfaces, thus preventing aggregation.[5] However, an optimal concentration exists, beyond which further addition of surfactant may not significantly reduce particle size and could lead to the formation of micelles.[6]
Q3: What is the effect of homogenization speed and time on particle size?
Both homogenization speed and time are critical process parameters.
-
Speed/Pressure: Increasing the homogenization speed (for high-shear homogenizers) or pressure (for high-pressure homogenizers) provides more energy to break down the lipid droplets, resulting in smaller particle sizes.[1]
-
Time: Longer homogenization times generally lead to smaller and more uniform particle sizes, as the formulation is subjected to the shear forces for a longer duration.[1][3]
Q4: Which preparation method is best for achieving the smallest particle size with GMS?
Methods involving high energy input, such as high-pressure homogenization (HPH) and ultrasonication, are generally effective in producing small particle sizes.[2][8] The microemulsion method can also yield very small nanoparticles.[6] The choice of method will also depend on the properties of the drug being encapsulated and the desired scale of production.
Q5: Can the type of surfactant used influence the final particle size?
Yes, the type of surfactant plays a crucial role. Surfactants with different Hydrophilic-Lipophilic Balance (HLB) values and molecular structures will have varying efficiencies in emulsifying and stabilizing the GMS lipid phase. Common and effective surfactants for GMS-based SLNs include polysorbates (e.g., Tween 80) and poloxamers.[5][6] It is often beneficial to screen a few different surfactants to find the one that yields the smallest and most stable nanoparticles for your specific formulation.
Data Presentation
Table 1: Effect of Formulation and Process Parameters on Particle Size of GMS-based Nanoformulations
| Parameter | Trend with Increasing Value | Particle Size Range Observed | Reference |
| GMS Concentration | Increase | 200 - 500 nm | [7] |
| Surfactant Concentration | Decrease | 150 - 300 nm | [5][9] |
| Homogenization Speed | Decrease | 250 - 600 nm | [1][3] |
| Homogenization Time | Decrease | 250 - 600 nm | [1][3] |
Note: The particle size ranges are indicative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
1. High-Shear Homogenization Method
This method utilizes a high-speed rotor-stator homogenizer to produce the nanoemulsion precursor to SLNs.
-
Materials: this compound (GMS), surfactant (e.g., Tween 80), purified water, active pharmaceutical ingredient (API).
-
Procedure:
-
Lipid Phase Preparation: Melt the GMS at a temperature approximately 5-10°C above its melting point (GMS melting point is ~55-60°C). If encapsulating a lipophilic API, dissolve it in the molten GMS.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., 10,000 - 20,000 rpm) for 5-15 minutes.[1][10] This creates a hot oil-in-water (o/w) nanoemulsion.
-
Nanoparticle Solidification: Cool the hot nanoemulsion down to room temperature or below while stirring gently. This allows the lipid droplets to solidify into nanoparticles. The dispersion can be cooled in an ice bath for rapid solidification.
-
2. Hot Melt Encapsulation (HME) Method
HME is a solvent-free method that is amenable to continuous manufacturing.[11]
-
Materials: GMS, surfactant, API.
-
Procedure:
-
Blending: Physically mix the GMS, API, and a solid surfactant.
-
Extrusion: Feed the blend into a hot-melt extruder. The barrel of the extruder is heated to a temperature above the melting point of the GMS. The rotating screws within the extruder melt, mix, and homogenize the components.[12][13]
-
Emulsification: The molten extrudate is then typically emulsified in a hot aqueous surfactant solution.
-
Solidification: The resulting emulsion is cooled to form the solid lipid nanoparticles.
-
3. Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then diluted to form nanoparticles.
-
Materials: GMS, surfactant, co-surfactant (e.g., a short-chain alcohol), water, API.
-
Procedure:
-
Microemulsion Formation: Melt the GMS. In a separate container, prepare an aqueous solution of the surfactant and co-surfactant. Add the molten GMS to the aqueous phase with gentle stirring until a clear, transparent microemulsion forms. The API can be dissolved in either the lipid or aqueous phase depending on its solubility.
-
Nanoparticle Precipitation: Quickly disperse the hot microemulsion into a large volume of cold water (e.g., 2-4°C) with continuous stirring.[6] The rapid cooling and dilution cause the GMS to precipitate, forming nanoparticles.
-
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Evaluating the production process of Solid lipid nanoparticles: The effect of process parameters on the physicochemical properties of pre and final emulsion [fsct.modares.ac.ir]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijcmas.com [ijcmas.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nasetjournal.com [nasetjournal.com]
- 10. 2.3. Preparation of Lipid Nanoparticles [bio-protocol.org]
- 11. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Enhancing Drug Loading in Glycol Monostearate Carriers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and enhance the drug loading capacity of Glycol Monostearate (GMS) based carriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMS) and why is it used for drug delivery?
A1: this compound (GMS), a monoglyceride, is a widely used lipid excipient in pharmaceutical formulations.[1][2] It is biocompatible, biodegradable, and has a GRAS (Generally Recognized as Safe) status.[3] Its lipophilic nature and ability to form a solid matrix at room and body temperature make it an excellent candidate for creating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[4][5] These carriers are used to improve the bioavailability of poorly water-soluble drugs, protect sensitive active pharmaceutical ingredients (APIs) from degradation, and provide controlled or sustained drug release.[6][7][8]
Q2: What are the key factors that influence the drug loading capacity of GMS carriers?
A2: The drug loading capacity is influenced by several critical factors:
-
Drug Properties: The solubility of the drug in the melted GMS lipid core is paramount. Lipophilic drugs generally show higher encapsulation efficiency in lipid matrices.[9]
-
Carrier Composition: The type and concentration of surfactants and co-surfactants used can significantly impact drug loading and particle stability.[4] The purity of GMS can also play a role.[2]
-
Lipid Matrix Structure: The crystallinity of the GMS matrix affects the space available for drug molecules. A less-ordered crystalline structure or the inclusion of liquid lipids (as in NLCs) can create more imperfections, leading to higher drug loading capacity and reduced drug expulsion during storage.[4][10]
-
Preparation Method: The manufacturing technique, such as high-pressure homogenization, solvent evaporation, or microemulsion, and its specific parameters (e.g., temperature, homogenization speed, sonication time) directly influence particle size and encapsulation efficiency.[4][6][11]
Q3: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)? Which offers better drug loading?
A3: SLNs are composed of a solid lipid matrix (e.g., GMS), while NLCs are a second-generation carrier made from a blend of solid and liquid lipids.[4][10] This blend creates a less-ordered or imperfect lipid matrix. Consequently, NLCs generally offer a higher drug loading capacity and minimize the risk of drug expulsion during storage compared to SLNs, as the imperfections in the matrix provide more space to accommodate drug molecules.[4][10]
Q4: How can I improve the loading of a hydrophilic drug in a GMS carrier?
A4: Encapsulating hydrophilic drugs in lipophilic carriers like GMS is challenging.[12] Strategies include:
-
Drug Modification: Creating a lipophilic pro-drug or forming a hydrophobic ion pair can enhance the drug's partitioning into the lipid matrix.[12]
-
Formulation Modification: Using methods that create a drug-containing core surrounded by the lipid, such as double emulsion techniques (w/o/w).
-
Carrier Engineering: Incorporating hydrophilic pockets or modifying the carrier structure to better accommodate water-soluble compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of GMS-based drug carriers.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DL-01 | Low Drug Entrapment Efficiency (<70%) | 1. Poor solubility of the drug in the GMS lipid melt. 2. Drug partitioning into the external aqueous phase during preparation. 3. Premature drug crystallization. 4. Suboptimal surfactant concentration. | 1. Increase Drug Solubility: Ensure the preparation temperature is sufficiently above the melting points of both the drug and GMS to create a homogenous lipid melt.[13] 2. Optimize Surfactant: Adjust the type and concentration of the surfactant/co-surfactant to effectively stabilize the emulsion and prevent drug leakage.[11] Lecithin is often used as a co-surfactant with GMS. 3. Modify the Lipid Matrix: Consider formulating an NLC by adding a liquid lipid (e.g., oleic acid, isopropyl myristate) to the GMS. This disrupts the crystal lattice, creating more space for the drug.[4][10] 4. Control Cooling Process: A rapid cooling process can sometimes lead to drug expulsion. Optimize the cooling rate to allow for better drug integration within the solidifying lipid matrix.[4] |
| DL-02 | Significant "Burst Release" of Drug | 1. High amount of drug adsorbed onto the nanoparticle surface. 2. Drug accumulation in the outer shell of the nanoparticles. 3. Porous or unstable nanoparticle structure. | 1. Wash Nanoparticles: After production, wash the nanoparticle suspension (e.g., via centrifugation and redispersion) to remove unencapsulated and surface-adsorbed drug.[14] 2. Optimize Formulation: A higher concentration of solid lipid can lead to a denser core, potentially reducing burst release.[8] Ensure the lipid matrix is fully solid at storage and physiological temperatures.[5] 3. Anneal Particles: In some cases, controlled heating and cooling cycles post-preparation can help reorganize the lipid matrix and better incorporate the drug. |
| DL-03 | Particle Aggregation During Preparation or Storage | 1. Insufficient surfactant concentration to stabilize the particle surface. 2. High concentration of nanoparticles. 3. Temperature fluctuations leading to lipid crystallization changes. | 1. Optimize Surfactant/Stabilizer Concentration: Incrementally increase the concentration of the surfactant (e.g., Tween 80, Poloxamer 188) to ensure adequate surface coverage.[4] A low zeta potential (ideally > |30| mV) can also indicate better stability.[11] 2. Control Particle Concentration: Work with dilutions that are known to be stable or perform dilution studies. 3. Storage Conditions: Store the formulation at a consistent, recommended temperature (e.g., 4°C) to maintain physical stability.[6][11] |
| DL-04 | Inconsistent Batch-to-Batch Results | 1. Variations in process parameters (homogenization speed/time, temperature, cooling rate). 2. Inconsistent quality of raw materials. 3. Broad particle size distribution (high Polydispersity Index - PDI). | 1. Standardize Process Parameters: Strictly control all manufacturing variables. For homogenization, maintain a consistent speed and duration.[11] For solvent-based methods, control the rate of addition of the organic phase.[14] 2. Source High-Purity Materials: Use well-characterized GMS and other excipients with a narrow specification range. 3. Improve Homogenization: Increase homogenization time or energy (e.g., higher sonication amplitude) to achieve a smaller and more uniform particle size (PDI < 0.3).[6][11] |
Quantitative Data Summary
The following table summarizes formulation parameters and outcomes for GMS-based SLNs loaded with different lipophilic drugs, as reported in scientific literature.
| Drug | Lipid | Surfactant / Co-surfactant | Preparation Method | Avg. Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Paclitaxel | GMS | Brij 97 / Soya-lecithin | Solvent Emulsification-Evaporation | 63 ± 5.77 | 94.58 | Not specified | [6][11] |
| Dibenzoyl Peroxide | GMS | Tween 20 / Lecithin | High Shear Hot Homogenization | 194.6 ± 5.03 | 80.5 ± 9.45 | 0.805 ± 0.093 | [15] |
| Erythromycin Base | GMS | Tween 80 / Lecithin | High Shear Hot Homogenization | 220 ± 6.2 | 94.6 ± 14.9 | 0.946 ± 0.012 | [15] |
| Triamcinolone Acetonide | GMS | Tween 80 / Lecithin | High Shear Hot Homogenization | 227.3 ± 2.5 | 96 ± 11.5 | 0.96 ± 0.012 | [15] |
| Docetaxel | GMS | Not specified | Hot Melt Encapsulation | ~100 | Excellent | Not specified | [5] |
Experimental Protocols
Protocol 1: High Shear Hot Homogenization Method for GMS SLNs
This method is suitable for thermostable drugs and avoids the use of organic solvents.
-
Preparation of Phases:
-
Lipid Phase: Weigh the required amounts of this compound (GMS) and the lipophilic drug. Heat the mixture in a beaker to approximately 75-80°C (or 5-10°C above the melting point of GMS) with continuous stirring until a clear, homogenous lipid melt is formed.[13]
-
Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., lecithin) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000-15,000 rpm) for 10-15 minutes. This forms a hot oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to further size reduction using a high-pressure homogenizer or a probe sonicator.
-
-
Nanoparticle Solidification:
-
Quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring. The rapid cooling of the dispersed lipid droplets causes the GMS to solidify, forming the drug-loaded SLNs.
-
-
Purification (Optional):
-
The SLN dispersion can be washed to remove excess surfactant and unencapsulated drug via centrifugation or dialysis.
-
Protocol 2: Solvent Emulsification-Evaporation Method for GMS SLNs
This method is suitable for thermolabile drugs but involves the use of organic solvents.[6][11]
-
Preparation of Organic Phase:
-
Dissolve the drug and GMS in a suitable, water-immiscible volatile organic solvent (e.g., chloroform, dichloromethane).[13]
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing the surfactant (e.g., Brij 97) and co-surfactant (e.g., soya-lecithin).
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. The removal of the solvent leads to the precipitation of GMS, forming the drug-loaded nanoparticles.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation, wash with purified water, and optionally lyophilize for long-term storage (often with a cryoprotectant).[14]
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly Ethylene Glycol-Stearate polymer in the design of nano-drug delivery system for oral administration by curcumin [journals.iau.ir]
- 10. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Preventing polymorphism changes in Glycol monostearate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing polymorphic changes in Glyceryl Monostearate (GMS) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in Glyceryl Monostearate (GMS)?
A1: Polymorphism refers to the ability of GMS to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms are called polymorphs. For GMS, the primary polymorphs of interest are the α (alpha), β' (beta-prime), and β (beta) forms. The α-form is metastable and kinetically favored upon rapid cooling from the melt, while the β-form is the most thermodynamically stable and has a more ordered, denser crystal structure. The β'-form is an intermediate state.[1][2][3] During storage, the less stable α-form tends to transform into the more stable β-form.[4]
Q2: Why is it crucial to control the polymorphism of GMS in pharmaceutical formulations?
A2: The polymorphic form of GMS can significantly impact the physical and chemical properties of a pharmaceutical formulation. The transformation from the α-form to the denser β-form during storage can lead to undesirable changes, such as:
-
Drug expulsion: The denser packing of the β-polymorph can cause the incorporated drug to be squeezed out of the lipid matrix, leading to drug precipitation and a decrease in formulation stability.[4]
-
Changes in drug release profile: A shift in polymorphism can alter the drug release rate from the formulation.[4]
-
Alteration of mechanical properties: The texture and consistency of creams, ointments, and other semi-solid dosage forms can be affected. The α-form is known to be more dispersible and foamy, making it a good emulsifying agent, while the stable β-form is more suitable for creating sustained-release matrices.[5]
Q3: What factors trigger the polymorphic transformation of GMS from the α-form to the β-form?
A3: The polymorphic transformation of GMS is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate the conversion from the α-form to the β-form. Heat-treatment at 50°C is identified as an optimal temperature to intentionally and completely transform GMS to its stable β-form.[1][2][3]
-
Time: The transformation is a time-dependent process. Over time, the metastable α-form will naturally tend to convert to the more stable β-form.
-
Humidity: High humidity can facilitate molecular mobility and promote the polymorphic transition.
-
Presence of other excipients: The interaction with other formulation components can either inhibit or accelerate the polymorphic change.
-
Processing conditions: The cooling rate after melting GMS plays a crucial role. Rapid cooling tends to produce the metastable α-form, while slow cooling may favor the formation of the more stable β'- and β-forms.[6]
Q4: How can I prevent or minimize the polymorphic transformation of GMS during storage?
A4: To maintain the desired polymorphic form (typically the α-form) of GMS, consider the following strategies:
-
Storage Conditions: Store GMS in a tightly closed container in a cool, dry place, and protected from light.[5][7] A recommended storage temperature is between 2-4°C.[8] Avoid exposure to high temperatures and humidity.
-
Excipient Selection: Certain excipients can help stabilize the α-form. For instance, the addition of co-emulsifiers like sodium stearoyl lactylate (SSL) and polysaccharides such as xanthan gum has been shown to improve the stability of the α-gel phase in GMS-structured emulsions.[6]
-
Formulation Design: In lipid matrix particles, the particle size can influence the polymorphic form. Nanoparticles are more likely to retain the α-form, whereas larger microparticles may favor the β-form.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Actions & Solutions |
| Drug precipitation or crystal growth observed in a GMS-based formulation during storage. | Polymorphic transformation from the α-form to the more stable and denser β-form, leading to drug expulsion.[4] | 1. Verify Polymorphic Form: Use DSC or XRD to analyze the polymorphic state of GMS in the stored formulation and compare it with a freshly prepared sample. 2. Optimize Storage Conditions: Ensure the product is stored at a consistently low temperature (e.g., 2-8°C) and low humidity. 3. Formulation Re-evaluation: Consider incorporating stabilizers like sodium stearoyl lactylate or xanthan gum to inhibit the α to β transition.[6] |
| Inconsistent drug release profiles between different batches of a GMS-based product. | Variation in the initial polymorphic form of GMS due to inconsistencies in the manufacturing process, particularly the cooling rate. | 1. Standardize Manufacturing Process: Implement a strict and consistent cooling protocol after the heating step to ensure the formation of a consistent polymorphic form in every batch. 2. In-process Controls: Use analytical techniques like DSC or XRD as in-process controls to verify the polymorphic form of GMS before finalizing the batch. |
| Changes in the viscosity or texture of a GMS-containing cream or lotion over time. | Gradual transformation of the α-polymorph to the β-polymorph, altering the crystalline network within the semi-solid formulation. | 1. Characterize Polymorphic Evolution: Monitor the polymorphic changes over time under accelerated stability conditions (e.g., 40°C/75% RH) to predict long-term textural changes. 2. Adjust Formulation: Modify the formulation by adding excipients that can stabilize the α-form or by adjusting the concentration of GMS. |
Data Presentation
Table 1: Thermal Properties of GMS Polymorphs by Differential Scanning Calorimetry (DSC)
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| α-form | ~ 67.9 | Not consistently reported, but generally lower than the β-form. | Metastable form, often observed after rapid cooling of the melt.[3] |
| β'-form | Intermediate between α and β | Intermediate between α and β | An intermediate polymorphic form. |
| β-form | ~ 71.9 | ~139.4 ± 1.25 | The most stable polymorphic form.[1][3] |
Note: The exact values can vary depending on the purity of the GMS and the experimental conditions.
Table 2: Characteristic Peaks for GMS Polymorph Identification
| Analytical Technique | Polymorph | Characteristic Peaks |
| Powder X-Ray Diffraction (PXRD) | α-form | A single strong peak at a d-spacing of approximately 4.2 Å.[6] |
| β-form | Multiple sharp peaks indicating a more ordered crystalline structure. Specific 2θ values are instrument-dependent but are distinct from the α-form. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | GMS (General) | ~3310 cm⁻¹ (O-H stretching), ~2913 and 2848 cm⁻¹ (C-H stretching), ~1729 cm⁻¹ (C=O stretching).[9] |
Note: It is recommended to compare the spectra of the sample with reference standards of the pure polymorphs for definitive identification.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Objective: To determine the melting point and enthalpy of fusion of GMS polymorphs and to detect polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-10 mg of the GMS sample into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the highest expected melting point (e.g., 100°C). This scan will show the melting of the initial polymorphic forms present.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This step will induce recrystallization.
-
Second Heating Scan: Reheat the sample under the same conditions as the first scan. This scan will reveal the polymorphic form that crystallized during the cooling step. A single endothermic peak corresponding to the α-form is often observed in the second heating scan if the cooling was rapid.[2]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion) for each thermal event.
Powder X-Ray Diffraction (PXRD) for Polymorph Identification
Objective: To identify the crystalline form of GMS based on its unique diffraction pattern.
Methodology:
-
Sample Preparation: Gently grind the GMS sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Mount the sample holder in the PXRD instrument.
-
Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.
-
-
Data Collection:
-
Scan the sample over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.
-
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for the α and β forms of GMS. The α-form is characterized by a single prominent peak, while the β-form exhibits multiple, sharper peaks, indicating a higher degree of crystallinity.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Objective: To identify the functional groups present in GMS and to detect subtle spectral differences between polymorphs.
Methodology:
-
Sample Preparation: Prepare the sample using an appropriate method, such as Attenuated Total Reflectance (ATR) or by preparing a potassium bromide (KBr) pellet. For ATR, place a small amount of the GMS powder directly on the ATR crystal.
-
Instrument Setup: Collect a background spectrum of the empty sample compartment.
-
Data Collection: Place the sample in the instrument and collect the FTIR spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Analyze the positions and intensities of the absorption bands. While the major peaks will be similar for all polymorphs, subtle shifts in the regions associated with hydrogen bonding (O-H stretching) and carbonyl stretching (C=O) may be indicative of different polymorphic forms.
Visualizations
Caption: Polymorphic transformation pathway of Glyceryl Monostearate.
Caption: Experimental workflow for GMS polymorph characterization.
Caption: Troubleshooting logic for GMS formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. phexcom.com [phexcom.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. researchgate.net [researchgate.net]
Optimization of homogenization speed for Glycol monostearate SLN preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of homogenization speed for Glycol Monostearate (GMS) Solid Lipid Nanoparticle (SLN) preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of GMS SLNs, with a focus on problems related to homogenization speed.
| Issue | Potential Cause | Recommended Solution |
| Large Particle Size (>500 nm) | 1. Insufficient Homogenization Speed or Time: The energy input is not enough to break down the lipid phase into nanoparticles. 2. High Lipid Concentration: A higher concentration of GMS can lead to faster particle growth and aggregation.[1] 3. Inadequate Surfactant Concentration: Insufficient surfactant fails to stabilize the newly formed nanoparticles, leading to aggregation. | 1. Increase Homogenization Speed and/or Time: Gradually increase the homogenization speed in increments (e.g., 2000 rpm) and/or extend the homogenization time. Monitor the particle size at each step. 2. Optimize Lipid Concentration: Try decreasing the GMS concentration in the formulation. 3. Increase Surfactant Concentration: Incrementally increase the concentration of the stabilizer. The type of surfactant can also influence particle size.[1] |
| High Polydispersity Index (PDI > 0.3) | 1. Non-Uniform Shear Forces: Inconsistent mixing during homogenization can lead to a wide particle size distribution. 2. Particle Aggregation: Poor stabilization can cause nanoparticles to clump together, which is interpreted as a larger size distribution by measurement instruments.[2] 3. Foam Formation: Excessive homogenization speed can introduce air bubbles, leading to instability and aggregation.[3] | 1. Ensure Proper Probe Submersion: Make sure the homogenizer probe is adequately submerged in the pre-emulsion to ensure uniform energy distribution. 2. Optimize Surfactant and Charge: Check the zeta potential of your particles; a higher absolute value indicates better stability.[2] Consider using a co-surfactant or a different stabilizer. Filtering the sample through a 0.45 µm filter can sometimes remove larger aggregates.[2] 3. Moderate Homogenization Speed: Avoid excessively high speeds that lead to foaming. If foaming occurs, reduce the speed or use a pulsed homogenization approach. |
| Low Drug Entrapment Efficiency | 1. Drug Partitioning to External Phase: The drug may have a higher affinity for the aqueous phase than the lipid matrix. 2. Rapid Lipid Crystallization: Fast cooling can lead to the expulsion of the drug from the forming lipid core. 3. High Homogenization Temperature: Elevated temperatures can increase the solubility of some drugs in the aqueous phase. | 1. Select Appropriate Surfactant: The type and concentration of the surfactant can influence drug loading. Surfactants with a higher Hydrophile-Lipophile Balance (HLB) may enhance the solubilization and encapsulation of certain drugs.[4] 2. Controlled Cooling: Allow the nanoemulsion to cool gradually to room temperature while stirring to facilitate better drug entrapment within the solidifying lipid. 3. Optimize Homogenization Temperature: Maintain the temperature of the homogenization process just above the melting point of GMS (around 5-10°C above). |
| Instability During Storage (Particle Growth) | 1. Suboptimal Crystalline Structure: GMS can exist in different polymorphic forms, some of which are less stable and can lead to particle growth over time. 2. Insufficient Surface Stabilization: The surfactant layer may not be robust enough to prevent aggregation over time. | 1. Incorporate a Co-Lipid: Adding a liquid lipid to form Nanostructured Lipid Carriers (NLCs) can sometimes improve stability by creating a less ordered crystalline structure. 2. Optimize Surfactant System: A combination of surfactants or the addition of a co-surfactant can provide better long-term steric or electrostatic stabilization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical range for homogenization speed when preparing GMS SLNs?
A1: The optimal homogenization speed can vary depending on the specific equipment, formulation, and desired particle size. However, a common starting range is between 8,000 and 15,000 rpm.[4] It is crucial to perform an optimization study to determine the ideal speed for your specific system.
Q2: How does increasing the homogenization speed affect the particle size of GMS SLNs?
A2: Generally, increasing the homogenization speed leads to a decrease in particle size.[1] This is because higher speeds generate greater shear forces, which more effectively break down the dispersed lipid droplets into smaller nanoparticles. However, beyond a certain point, further increases in speed may not significantly reduce particle size and could even be detrimental due to issues like foaming and increased particle aggregation.[3][5]
Q3: What is a desirable Polydispersity Index (PDI) for GMS SLNs?
A3: A PDI value below 0.3 is generally considered acceptable for a relatively homogenous population of nanoparticles.[2] For pharmaceutical applications, a PDI below 0.2 is often preferred.
Q4: Can I use ultrasonication in combination with high-speed homogenization?
A4: Yes, combining high-speed homogenization with ultrasonication is a common and effective method for preparing SLNs.[5][6] High-speed homogenization is typically used to create a coarse pre-emulsion, which is then subjected to ultrasonication to further reduce the particle size and achieve a narrower size distribution.
Q5: What is the importance of temperature during the homogenization process?
A5: Temperature control is critical. The homogenization process for GMS SLNs is typically carried out at a temperature 5-10°C above the melting point of this compound (which is around 55-60°C).[7] This ensures that the lipid is in a molten state, allowing for the formation of a nanoemulsion. The temperature of both the lipid and aqueous phases should be similar to prevent premature solidification of the lipid.
Experimental Protocols
Protocol 1: Preparation of GMS SLNs using High-Speed Homogenization
This protocol outlines the hot homogenization method for preparing GMS SLNs.
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound (GMS) and, if applicable, the lipophilic drug.
-
Heat the mixture in a beaker to a temperature 5-10°C above the melting point of GMS (e.g., 70°C) until a clear, molten liquid is formed.
-
-
Preparation of Aqueous Phase:
-
Weigh the required amounts of surfactant (e.g., Tween 80) and co-surfactant (e.g., lecithin) and dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
-
High-Speed Homogenization:
-
Immediately subject the hot pre-emulsion to high-speed homogenization using a rotor-stator homogenizer.
-
Homogenize at a specific speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring to allow for the solidification of the lipid nanoparticles.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential of the prepared SLN dispersion using a suitable particle size analyzer.
-
Determine the entrapment efficiency using an appropriate analytical method.
-
Quantitative Data Summary
The following table summarizes the expected trend in particle size and PDI with varying homogenization speeds, based on the general principles outlined in the literature. Actual results may vary based on the specific formulation and equipment.
| Homogenization Speed (rpm) | Expected Average Particle Size (nm) | Expected Polydispersity Index (PDI) |
| 6,000 | 400 - 600 | 0.4 - 0.5 |
| 8,000 | 300 - 450 | 0.3 - 0.4 |
| 10,000 | 200 - 350 | 0.2 - 0.3 |
| 12,000 | 150 - 250 | 0.15 - 0.25 |
| 14,000 | 150 - 250 (potential for aggregation) | 0.2 - 0.3 (potential increase) |
Visualizations
Caption: Workflow for GMS SLN preparation using high-speed homogenization.
Caption: Relationship between homogenization speed and SLN characteristics.
References
- 1. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Surfactant Selection for Glycol Monostearate Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of emulsions formulated with Glycol monostearate (GMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMS) and what is its primary role in an emulsion?
This compound (GMS), a monoglyceride, is a versatile non-ionic surfactant widely used as an emulsifier in the food, pharmaceutical, and cosmetic industries.[1][2] Its molecular structure is amphiphilic, containing a hydrophilic head (glycol group) and a lipophilic tail (stearic acid). This structure allows GMS to position itself at the oil-water interface, reducing the interfacial tension between these two immiscible liquids and facilitating the formation of a stable emulsion.[3] It also functions as a thickening, opacifying, and stabilizing agent.[3][4]
Q2: What is the HLB value of this compound and how does it influence its application?
The Hydrophilic-Lipophilic Balance (HLB) is a scale used to classify surfactants based on their hydrophilic or lipophilic nature.[5] GMS has a low HLB value, typically around 3.8 to 5.4.[1] This indicates that it is more lipophilic (oil-loving), making it well-suited for creating water-in-oil (W/O) emulsions.[3] To be used effectively in oil-in-water (O/W) emulsions, which typically require an HLB in the 8-18 range, GMS is often combined with a high-HLB surfactant to achieve the desired overall HLB for the system.[3]
Q3: What is a typical concentration range for GMS in an emulsion?
The optimal concentration of GMS depends on the specific formulation, including the oil type and content, desired viscosity, and the presence of other surfactants.[3] For many cosmetic creams and lotions, a typical concentration range for glycol stearates is 1% to 5% by weight.[3] It is recommended to start within this range and optimize based on stability and sensory characteristics.
Q4: Can GMS be used as the sole emulsifier in an oil-in-water (O/W) emulsion?
While possible in some specific cases, using GMS as the sole emulsifier for an O/W emulsion can be challenging due to its low HLB value.[3] For improved stability, it is highly recommended to use GMS in combination with a high-HLB emulsifier to achieve a balanced and effective surfactant system.[3]
Q5: How does temperature impact the stability of emulsions containing GMS?
Temperature is a critical factor. Since GMS is a waxy solid at room temperature, the oil phase must be heated sufficiently (typically to its melting point of 58-68°C) to ensure it is completely melted and uniformly dispersed before emulsification.[1][3] A controlled cooling rate is crucial to prevent premature crystallization of GMS, which can destabilize the emulsion.[3] Furthermore, significant temperature fluctuations during storage can disrupt the emulsion's structure and lead to phase separation.[3][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of emulsions stabilized with this compound.
| Problem ID | Question & Issue Description | Possible Causes & Solutions |
| EM-STAB-01 | My emulsion is separating into distinct oil and water layers shortly after preparation. What is causing this coalescence? | Insufficient Surfactant Concentration: The concentration of GMS may be too low to adequately cover the surface of the dispersed phase droplets, leading them to merge.[3] Solution: Incrementally increase the GMS concentration. A typical range is 1-5% (w/w).[3] Incorrect HLB Value: The overall Hydrophilic-Lipophilic Balance (HLB) of your surfactant system may not be optimal for your specific oil phase. GMS has a low HLB (around 3.8-5.4) and is best for W/O emulsions.[1][3] For O/W emulsions, the required HLB is typically 8-18.[3] Solution: Combine GMS with a high-HLB surfactant to achieve the required HLB for your oil phase.[3] Inadequate Homogenization: The energy input during emulsification might be insufficient to create small, stable droplets.[3] Solution: Increase homogenization speed or duration. The use of a high-shear homogenizer is recommended to reduce droplet size.[3][8] |
| EM-STAB-02 | A creamy/oily layer is forming at the top of my O/W emulsion (creaming) or the bottom of my W/O emulsion (sedimentation). How can I prevent this? | Low Viscosity of the Continuous Phase: If the continuous phase is not viscous enough, dispersed droplets can move freely and accumulate.[3] Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer. For O/W emulsions, hydrocolloids like xanthan gum can be effective.[3][9] For W/O emulsions, waxes can help thicken the oil phase.[3] Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to gravitational forces.[3] Solution: Improve your homogenization process to reduce the average droplet size.[3][8] This can be monitored through particle size analysis.[10] |
| EM-STAB-03 | The texture of my emulsion has become grainy or lumpy over time. What is happening? | Crystallization of Ingredients: Solid components in your formulation, including GMS or other waxes, may be crystallizing out of the emulsion.[3] This can occur if the cooling process is not well-controlled or due to ingredient incompatibilities. Solution: Optimize the cooling rate of your emulsion. A slower, controlled cooling process can prevent the formation of large crystals. Also, ensure all oil-phase ingredients are fully melted and mixed before emulsification.[3] |
| EM-STAB-04 | My emulsion, which was initially an O/W, has changed to a W/O emulsion over time or during processing. Why did phase inversion occur? | Phase Volume Ratio: Phase inversion can be triggered if the volume of the dispersed phase exceeds a critical point (often around 74% of the total volume).[3] Solution: Adjust the ratio of your oil and water phases.[3] Temperature Changes: The HLB value of some non-ionic surfactants can change with temperature, leading to phase inversion, especially during heating or cooling cycles.[3] Solution: Maintain consistent temperature control during processing and storage. Consider using a surfactant blend that is less sensitive to temperature changes.[3] |
| EM-STAB-05 | The viscosity of my emulsion has decreased significantly during storage. | Droplet Coalescence: A breakdown of the emulsifier film can lead to droplets merging, which reduces the number of particles and lowers the overall viscosity. Solution: Review the troubleshooting steps for coalescence (EM-STAB-01) and consider adding a stabilizer that can provide a steric or electrostatic barrier between droplets.[3] Microbial Growth: Contamination with microorganisms can lead to the breakdown of the emulsion structure and a loss of viscosity.[3] Solution: Ensure your preservative system is effective and that good manufacturing practices are followed to prevent contamination.[3] |
Data Presentation
Table 1: HLB Values of Common Surfactants for Emulsion Formulation
| Surfactant | Chemical Type | HLB Value | Typical Use |
| This compound (GMS) | Non-ionic | 3.8 - 5.4 [1] | W/O Emulsifier, O/W Co-emulsifier[3][4] |
| Propylene this compound | Non-ionic | 3.4 - 3.8[11][12] | W/O Emulsifier |
| Sorbitan Monooleate (Span 80) | Non-ionic | 4.3 | W/O Emulsifier |
| Glyceryl Stearate Citrate | Anionic | 10 - 12[4] | O/W Emulsifier |
| Sodium Stearoyl Lactylate | Anionic | 8.3[11] | O/W Emulsifier, Stabilizer |
| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 | O/W Emulsifier, Solubilizer |
| PEG-100 Stearate | Non-ionic | ~18.8 | O/W Emulsifier |
Table 2: Representative Effect of Surfactant Concentration on Emulsion Properties
| Property | Low Surfactant Concentration | Optimal Surfactant Concentration | High Surfactant Concentration |
| Mean Droplet Diameter | Large (e.g., >10 µm) | Small (e.g., 2-5 µm)[3] | Small, but may increase over time due to depletion flocculation |
| Viscosity | Low | High and stable | May initially be high but can decrease if instability occurs |
| Stability (Phase Separation) | Rapid separation | Stable for an extended period | Can become unstable due to micelle formation in the bulk phase[13] |
Note: These are general trends. Actual values are highly dependent on the specific formulation, oil phase, and processing conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with GMS
1. Objective: To prepare a stable O/W cream using a combination of a low-HLB surfactant (this compound) and a high-HLB surfactant.
2. Materials & Equipment:
-
Oil Phase: this compound, Cetyl Alcohol, Mineral Oil (or other lipids).
-
Water Phase: Deionized Water, Glycerin, High-HLB surfactant (e.g., Polysorbate 80), Preservative.
-
Equipment: Two beakers, heating/stirring plate, high-shear homogenizer (e.g., rotor-stator type), weighing balance, thermometer.
3. Methodology:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients (GMS, Cetyl Alcohol, Mineral Oil). Heat to 70-75°C with gentle stirring until all components are completely melted and the mixture is uniform.
-
In a separate beaker, combine all water phase ingredients (Water, Glycerin, Polysorbate 80, Preservative). Heat to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the hot water phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.
-
Once all the water phase has been added, increase the homogenization speed and mix for 3-5 minutes to ensure the formation of small, uniform droplets.
-
-
Cooling:
-
Remove the emulsion from the heat source and continue to stir gently with a standard overhead mixer or propeller stirrer as it cools.
-
A slow, controlled cooling rate is essential to prevent crystallization and ensure a smooth final texture.[3]
-
-
Finalization:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients (e.g., active ingredients, fragrance).
-
Adjust the pH if necessary.
-
Continue gentle stirring until the emulsion reaches room temperature.
-
Protocol 2: Evaluation of Emulsion Stability
1. Objective: To assess the physical stability of the prepared emulsion over time and under stress conditions.
2. Methodologies:
-
a) Macroscopic (Visual) Observation:
-
Procedure: Store the emulsion in a transparent container at various temperature conditions (e.g., Room Temperature, 40°C, 4°C).
-
Evaluation: Visually inspect the samples at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for any signs of instability, such as creaming, coalescence, or phase separation.[6][14]
-
-
b) Microscopic Evaluation:
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Evaluation: Observe the emulsion under an optical microscope. Note the uniformity of the droplet size and look for signs of flocculation (clumping) or coalescence (merging of droplets).[6]
-
-
c) Accelerated Stability Testing (Centrifugation):
-
Procedure: Place a known volume of the emulsion in a graduated centrifuge tube. Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[15]
-
Evaluation: After centrifugation, measure the volume or height of any separated layers (e.g., cream, oil, or water). A stable emulsion will show little to no separation.[15][16]
-
-
d) Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion to alternating temperature cycles, for example, 24 hours at -15°C followed by 24 hours at +45°C.[10] Perform a minimum of three cycles.
-
Evaluation: After the final cycle, visually and microscopically inspect the sample for signs of instability like phase separation, graininess, or crystallization.[6]
-
-
e) Particle Size Analysis:
-
Procedure: Use an instrument like a Dynamic Light Scattering (DLS) or Laser Diffraction particle size analyzer.
-
Evaluation: Measure the mean droplet size and distribution over time. A significant increase in the mean droplet size is a direct indicator of coalescence and instability.[15]
-
Visualizations
Caption: Troubleshooting workflow for common GMS emulsion stability issues.
Caption: Experimental workflow for selecting a suitable surfactant system.
References
- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 2. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ioioleo.de [ioioleo.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. otdchem.com [otdchem.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. researchgate.net [researchgate.net]
- 10. ulprospector.com [ulprospector.com]
- 11. HLB Calculator - Materials [hlbcalc.com]
- 12. nanotrun.com [nanotrun.com]
- 13. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agnopharma.com [agnopharma.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Glycol Monostearate vs. Beeswax: A Comparative Guide for Oleogelators in Food Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate oleogelator is a critical step in formulating structured oils for food and pharmaceutical applications. This guide provides an objective comparison of two common oleogelators, Glycol Monostearate (GMS) and Beeswax (BW), focusing on their performance, supported by experimental data and detailed methodologies.
This compound, a monoacylglycerol, and beeswax, a natural wax, are both widely utilized for their ability to form thermo-reversible gels in edible oils, creating structured fats with desirable textural properties. The choice between these two oleogelators depends on the specific application and desired characteristics of the final product, such as firmness, stability, and melting behavior. This guide aims to elucidate the key differences in their performance to aid in the selection process.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for oleogels prepared with this compound and beeswax. The values represent typical ranges found in the literature and can vary depending on the specific oil type, oleogelator concentration, and processing conditions.
| Property | This compound (GMS) Oleogel | Beeswax (BW) Oleogel |
| Critical Gelation Concentration | 3%[1][2] | 3% - 4%[3] |
| Oil Binding Capacity (OBC) | >92%[4] | >99%[5] |
| Solid Fat Content (SFC) at 25°C | 1.58% to 2.97%[1][6] | 1.16% to 2.27%[1][6] |
| Hardness/Firmness | Generally higher firmness compared to BW-based oleogels at similar concentrations.[1] Can be significantly influenced by the oil type.[1] | Lower firmness compared to GMS-based oleogels.[1] |
| Melting Point | Typically in the range of 44°C to 50°C.[5] | Generally in a similar or slightly higher range than GMS. |
| Crystal Morphology | Needle-like or plate-like crystals.[1][7] | Fine, needle-like crystals.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Protocol 1: Oleogel Preparation (Direct Dispersion Method)
-
Preparation of the Mixture: Weigh the desired amount of the oleogelator (this compound or beeswax) and the selected oil phase directly into a glass beaker to achieve the target concentration (w/w).
-
Heating and Dissolution: Heat the mixture on a heating magnetic stirrer to a temperature approximately 10-20°C above the melting point of the oleogelator (e.g., around 85°C for both GMS and BW).[5] Stir continuously until the oleogelator is completely dissolved and the solution is clear.
-
Cooling and Gelation: Remove the beaker from the heat and allow it to cool to room temperature under quiescent conditions.
-
Maturation: Store the prepared oleogels at a controlled temperature (e.g., 5°C or 25°C) for at least 24 hours before analysis to allow for complete crystallization and network formation.[5]
Protocol 2: Oil Binding Capacity (OBC) Determination
-
Sample Preparation: Weigh a specific amount of the oleogel (e.g., 1-5 grams) into a pre-weighed centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed and time (e.g., 10,000 rpm for 15 minutes).
-
Oil Separation: Carefully decant the separated oil from the top of the oleogel.
-
Final Weight Measurement: Reweigh the centrifuge tube containing the remaining oleogel.
-
Calculation: The OBC is calculated as the percentage of oil retained in the gel relative to the initial amount of oil in the sample.
Protocol 3: Texture Profile Analysis (TPA)
-
Instrumentation: Use a texture analyzer equipped with a cylindrical probe (e.g., P/0.5, 0.5-inch diameter).
-
Sample Preparation: Place the oleogel sample in a standardized container, ensuring a flat surface. The sample should be equilibrated to the desired testing temperature.
-
Measurement: Perform a two-cycle compression test. The probe penetrates the sample to a defined distance at a specific speed (e.g., 1 mm/s) for both cycles, with a defined waiting period between cycles.
-
Data Analysis: From the resulting force-time curve, calculate textural parameters such as hardness (the peak force during the first compression).[8][9]
Protocol 4: Solid Fat Content (SFC) Determination
-
Instrumentation: Use a pulsed Nuclear Magnetic Resonance (pNMR) analyzer.
-
Sample Preparation: Transfer the oleogel sample into an NMR tube.
-
Tempering: Subject the sample to a specific temperature-time program to ensure a standardized crystalline state. This typically involves melting the sample completely, followed by controlled cooling and holding at specific temperatures.
-
Measurement: Measure the SFC at various temperatures as required. The pNMR instrument distinguishes between the signals from the solid and liquid components of the fat.
Protocol 5: Polarized Light Microscopy (PLM)
-
Sample Preparation: Place a small amount of the molten oleogel on a pre-heated microscope slide and cover it with a coverslip.
-
Crystallization: Allow the sample to cool and crystallize at a controlled temperature.
-
Imaging: Observe the sample under a polarized light microscope to visualize the crystalline microstructure of the oleogel network. Capture images at different magnifications to analyze crystal size, shape, and distribution.
Logical Relationship of Oleogelator Properties
The choice of oleogelator has a direct impact on the structural and functional properties of the resulting oleogel, which in turn dictates its suitability for various food applications. The following diagram illustrates this relationship.
Caption: Relationship between oleogelator choice, properties, and food applications.
References
- 1. Oleogels—Their Applicability and Methods of Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. benchchem.com [benchchem.com]
Glyceryl Monostearate: A Comparative Guide to its Efficacy as a Non-Ionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Glyceryl monostearate (GMS), a non-ionic surfactant, is a versatile excipient widely employed in the pharmaceutical, cosmetic, and food industries. Its efficacy as an emulsifier, stabilizer, and drug delivery vehicle component warrants a detailed comparison with other non-ionic surfactants to aid researchers and formulation scientists in their selection process. This guide provides an objective comparison of GMS's performance against other common non-ionic surfactants, supported by experimental data and detailed methodologies.
Physicochemical Properties and Performance Metrics
The performance of a surfactant is dictated by its physicochemical properties, most notably its Hydrophilic-Lipophilic Balance (HLB), and its ability to reduce interfacial tension, thereby forming stable emulsions with desirable droplet sizes. Non-ionic surfactants are favored in many pharmaceutical formulations due to their low toxicity and reduced interaction with active pharmaceutical ingredients (APIs).[1]
GMS is a lipophilic surfactant with a low HLB value, typically around 3.8, making it suitable for water-in-oil (w/o) emulsions.[2][3] However, it is frequently used in combination with higher HLB surfactants to form stable oil-in-water (o/w) emulsions.[2] Common non-ionic surfactants used for comparison include polysorbates (e.g., Tween 80) and sorbitan (B8754009) esters (e.g., Span 80). Polysorbates are hydrophilic with high HLB values (Tween 80 HLB ≈ 15.0), making them effective for o/w emulsions, while sorbitan esters are lipophilic with low HLB values (Span 80 HLB ≈ 4.3), suitable for w/o emulsions.[4][5]
The following tables summarize key performance data for GMS in comparison to other widely used non-ionic surfactants.
| Surfactant | Chemical Name | HLB Value | Typical Application |
| Glyceryl Monostearate (GMS) | Glyceryl Monostearate | ~3.8 | W/O emulsions, O/W emulsions (with co-emulsifier), solid lipid nanoparticles |
| Polysorbate 80 (Tween 80) | Polyoxyethylene (20) sorbitan monooleate | ~15.0 | O/W emulsions, solubilizer |
| Sorbitan Monooleate (Span 80) | Sorbitan Monooleate | ~4.3 | W/O emulsions |
Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants
| Emulsion System | Surfactant(s) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Recombined low-fat dairy cream | GMS (0.40%) | - | - | Improved | [6] |
| Recombined low-fat dairy cream | Tween 80 | - | - | Did not positively impact | [6] |
| Oregano Essential Oil O/W Nanoemulsion | Tween 80 (4%) | 148.57 | 0.18 | -8.03 | [4] |
| Letrozole-loaded O/W Nanoemulsion | Tween 80 (35%) | 80 | 0.181 | -98.2 | [4] |
| Protein-Stabilized O/W Emulsion | GMS (as stabilizer) | 180.0 | 0.161 | - | [4] |
Table 2: Comparative Performance of GMS and Tween 80 in Emulsion Formulations Note: "-" indicates data not available in the cited sources. Direct comparison is challenging due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate comparison of surfactant efficacy, detailed experimental protocols are essential.
Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes a common method for preparing an O/W emulsion using a high-energy homogenization technique.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous Phase (deionized water)
-
Hydrophilic Surfactant (e.g., Glyceryl Monostearate in combination with a higher HLB surfactant, or Polysorbate 80)
-
Lipophilic Surfactant (e.g., Span 80, if preparing a mixed surfactant system)
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the hydrophilic surfactant(s) in deionized water. Heat to 70-80°C.
-
Preparation of the Oil Phase: If using a lipophilic surfactant, dissolve it in the oil phase. Heat the oil phase to the same temperature as the aqueous phase (70-80°C).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 800 rpm) for 10-15 minutes to create a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or a high-pressure homogenizer (multiple cycles at a specified pressure).[7][8]
-
Cooling: Allow the resulting emulsion to cool to room temperature with gentle stirring.
Characterization of Emulsion Properties
1. Droplet Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The solution should be visually transparent or slightly turbid. For aqueous measurements, it is recommended to use a diluent containing a low concentration of salt (e.g., 10 mM KNO3) to screen for electrostatic interactions.[9]
-
Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Measurement: The instrument's software will typically have pre-set parameters for such measurements. Initiate the measurement, which involves the instrument's laser illuminating the sample and the detector measuring the scattered light fluctuations over time.
-
Data Analysis: The software calculates the hydrodynamic diameter of the droplets and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse or narrowly distributed sample.[10]
2. Interfacial Tension Measurement using the Pendant Drop Method
Principle: This optical method determines the interfacial tension between two immiscible liquids by analyzing the shape of a drop of one liquid suspended in the other. The shape of the drop is governed by the balance between the interfacial tension and gravitational forces.[11]
Procedure:
-
Instrument Setup: A pendant drop tensiometer consists of a light source, a camera, and a syringe with a needle to form the drop. The system is connected to a computer with software for image analysis.
-
Sample Preparation: Fill the cuvette with the continuous phase (e.g., water with dissolved hydrophilic surfactant). Fill the syringe with the dispersed phase (e.g., oil with dissolved lipophilic surfactant).
-
Droplet Formation: Submerge the needle tip into the continuous phase and carefully dispense a drop of the dispersed phase.
-
Image Acquisition and Analysis: The software captures the image of the pendant drop and analyzes its shape.
-
Calculation: By fitting the profile of the drop to the Young-Laplace equation, the software calculates the interfacial tension between the two phases.[12]
Visualizing Experimental Workflows
Diagrams are crucial for representing complex experimental processes and relationships. The following diagrams are generated using the Graphviz (DOT language) to illustrate key workflows.
Caption: Workflow for the preparation of an oil-in-water emulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. mondstar.com [mondstar.com]
- 3. drugfuture.com [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. chemagent.su [chemagent.su]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
- 10. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
A Comparative Guide to In Vitro Drug Release from Glycol Monostearate Matrix Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro drug release from various Glycol Monostearate (GMS) matrix formulations, supported by experimental data from published studies. GMS, a hydrophobic polymer, is a widely utilized excipient in the pharmaceutical industry for developing sustained-release oral dosage forms.[1][2][3][4] Its lipophilic nature effectively retards the release of entrapped drugs, making it a valuable tool for modifying drug delivery profiles.[1][5]
The following sections detail the experimental protocols for evaluating drug release from GMS matrices and present a comparative analysis of different formulation strategies, including the impact of GMS concentration and the incorporation of other polymers.
Comparative Analysis of Drug Release
The in vitro release of drugs from GMS matrices is significantly influenced by the formulation composition. The following table summarizes the cumulative drug release from different GMS-based matrix tablet formulations as documented in scientific literature.
| Formulation ID | Drug | GMS (%) | Other Excipients | Time (hours) | Cumulative Drug Release (%) | Reference |
| F1 | Gliclazide | 20 | Stearic Acid (10%) | 8 | 65.2 | [1] |
| F2 | Gliclazide | 30 | Stearic Acid (10%) | 8 | 55.8 | [1] |
| F3 | Ciprofloxacin HCl | 20 | - | 8 | ~70 | [3] |
| F4 | Ciprofloxacin HCl | 30 | - | 8 | ~55 | [3] |
| F5 | Ciprofloxacin HCl | 20 | HPMC (10%) | 8 | ~85 | [3] |
| F6 | Theophylline | 25 | HPMC K4M | 24 | ~60-80 | [6] |
Key Observations:
-
Effect of GMS Concentration: Increasing the concentration of this compound in the matrix formulation leads to a decrease in the rate and extent of drug release.[1][3][7] This is attributed to the increased lipophilicity and tortuosity of the matrix, which hinders the penetration of the dissolution medium and subsequent drug diffusion.[1][5]
-
Influence of Other Excipients:
-
Hydrophilic Polymers (e.g., HPMC): The inclusion of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) can increase the drug release rate.[3] This is because HPMC hydrates and swells in the presence of water, forming channels within the matrix that facilitate drug dissolution and diffusion.
-
Hydrophobic Excipients (e.g., Stearic Acid): The combination of GMS with other hydrophobic materials like stearic acid can further retard drug release.[1] However, in some cases, stearic acid has been observed to facilitate drug release, suggesting that the overall effect depends on the specific formulation and the physicochemical properties of the drug.[1]
-
Experimental Protocols
The following methodologies are standard for the preparation and in vitro evaluation of GMS matrix tablets.
Preparation of Matrix Tablets
A common method for preparing GMS matrix tablets is the hot melt granulation technique .[1][7]
Procedure:
-
Melting: this compound and any other waxy excipients (e.g., stearic acid) are accurately weighed and melted in a porcelain dish on a water bath at a temperature of 70-80°C.
-
Drug Incorporation: The active pharmaceutical ingredient (API) and other excipients are uniformly dispersed in the molten lipid base with continuous stirring.
-
Granulation: The molten mass is allowed to cool and solidify at room temperature. The solidified mass is then pulverized and passed through a sieve to obtain granules of a uniform size.
-
Lubrication: The granules are lubricated with a suitable agent like magnesium stearate.
-
Compression: The lubricated granules are then compressed into tablets using a tablet press.
In Vitro Dissolution Studies
The drug release from the prepared matrix tablets is typically evaluated using a USP Type II (Paddle) dissolution apparatus.[3]
Procedure:
-
Dissolution Medium: The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a suitable dissolution medium. The choice of medium depends on the drug's properties and the desired physiological pH to simulate, for instance, 0.1 N HCl (pH 1.2) for the stomach or phosphate (B84403) buffer (pH 6.8 or 7.4) for the intestine.[1][3]
-
Apparatus Setup: The paddle speed is set to a specific rotation rate (e.g., 50 or 100 rpm), and the temperature of the dissolution medium is maintained at 37 ± 0.5°C.
-
Sample Introduction: A single tablet is placed in each dissolution vessel.
-
Sampling: At predetermined time intervals, a specific volume of the dissolution medium is withdrawn from each vessel. An equivalent volume of fresh, pre-warmed dissolution medium is immediately added to maintain a constant volume.
-
Sample Analysis: The withdrawn samples are filtered, and the drug concentration is determined using a suitable analytical method, such as UV-Visible spectrophotometry, at the drug's maximum absorbance wavelength.
-
Data Analysis: The cumulative percentage of drug released is calculated at each time point.
Experimental Workflow
The following diagram illustrates the typical workflow for the comparison of in vitro drug release from different this compound matrix formulations.
Caption: Experimental workflow for comparing in vitro drug release from GMS matrices.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 5. Possible mechanism for drug retardation from glyceryl monostearate matrix system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Glycol Monostearate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of Glyceryl Monostearate (GMS) in various formulations. The objective is to offer a comparative overview of techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and quality control needs.
Overview of Analytical Techniques
The quantification of Glyceryl Monostearate, a non-ionic emulsifier widely used in pharmaceuticals, cosmetics, and food products, is crucial for ensuring product quality and performance. The primary analytical techniques for GMS quantification include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR). Titrimetric methods are also employed to determine quality parameters related to GMS.
Comparative Analysis of Analytical Methods
The selection of an analytical method for GMS quantification is dependent on factors such as the sample matrix, required sensitivity, specificity, and the availability of instrumentation. The following tables summarize the performance of the most common methods.
Table 1: Comparison of Chromatographic Methods for Glyceryl Monostearate Quantification
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) |
| Principle | Separation of volatile or derivatized GMS based on boiling point, followed by detection via flame ionization. | Separation of GMS based on polarity, with detection based on light scattering from nebulized and evaporated mobile phase. |
| Linearity (R²) | > 0.999[1][2] | Typically non-linear, requires log-log plot (slopes of 1.06-1.32 reported)[3] |
| Limit of Detection (LOD) | 1 mg/L[1][2] | 0.3 - 2 mg/L[3] |
| Limit of Quantification (LOQ) | 5 - 750 mg/kg in PP resin[1][2] | Not explicitly stated, but calibration curves are linear in the range of 4-1000 mg/L[3] |
| Precision (%RSD) | 1.72%[1] | < 5%[3] |
| Specificity | High, especially with a suitable column and temperature program. Can be affected by co-eluting compounds. | Good, but may be less specific than GC-MS. |
| Sample Preparation | Requires extraction and often derivatization (e.g., silylation) to increase volatility.[4][5] | Typically involves dissolution in a suitable solvent.[3][6] |
| Advantages | High sensitivity and accuracy.[1][2] | Suitable for non-volatile compounds without a chromophore. |
| Disadvantages | Derivatization can be time-consuming and introduce errors. | Non-linear response can make quantification more complex.[1] |
Table 2: Comparison of Spectroscopic and Titrimetric Methods for Glyceryl Monostearate Analysis
| Parameter | Fourier-Transform Infrared Spectroscopy (FTIR) | Titration (for related quality parameters) |
| Principle | Quantification based on the absorbance of the ester carbonyl group (~1739 cm⁻¹).[7] | Chemical reaction with a standardized solution to determine properties like acid value, saponification value, and free glycerol.[8] |
| Linearity | Validated over a range of 0.05% to 0.80% GMS content.[7] | Not applicable for direct GMS quantification. |
| Specificity | Low. Prone to interference from other ester-containing additives like antioxidants (e.g., Irganox 1010) and lubricants (e.g., zinc stearate), requiring correction factors.[1][7] | Specific to the functional group being titrated (e.g., free fatty acids, ester linkages). |
| Sample Preparation | Requires pressing the sample into a thin film of uniform thickness.[7] | Dissolution of the sample in a suitable solvent.[8] |
| Advantages | Rapid and simple method for process control.[7] | Standard pharmacopeial methods for assessing the overall quality of GMS. |
| Disadvantages | Lack of specificity is a major drawback, making it unsuitable for complex formulations without prior knowledge of all components.[1][7] | Does not provide a direct measure of GMS content; rather, it assesses related quality attributes. |
Experimental Workflow
The general workflow for the validation of an analytical method for GMS quantification is depicted below.
Caption: Workflow for GMS quantification and method validation.
Detailed Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the accurate quantification of GMS in various matrices, including polymers and biological samples.
-
Sample Preparation and Extraction:
-
Weigh a representative amount of the sample.
-
Extract GMS using a suitable solvent mixture such as n-hexane and ethyl acetate (B1210297).[1][2] Sonication can be employed to enhance extraction efficiency.[1]
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
Heat the mixture to ensure complete derivatization of the hydroxyl groups of GMS, making it more volatile.[5]
-
After cooling, dissolve the derivatized sample in a suitable solvent like n-hexane for injection into the GC.[5]
-
-
GC-FID Conditions:
-
Column: 100% Dimethyl polysiloxane capillary column (e.g., 30m x 0.25mm x 0.25µm).[1][2][5]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Injector Temperature: 300 °C.[5]
-
Oven Temperature Program: Initial temperature of 120 °C (hold for 1 min), ramp up to 290 °C at 10 °C/min, and hold for 15 min.[5]
-
Detector Temperature: 320 °C.[5]
-
Injection Mode: Splitless.[5]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of derivatized GMS.
-
Calculate the concentration of GMS in the sample by comparing the peak area with the calibration curve.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is advantageous for analyzing GMS without derivatization, particularly in formulations where GMS is a major component.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent. For creams, this may involve heating to dissolve the formulation in a mixture of solvents like methanol (B129727) and acetonitrile.[6] For other samples, tetrahydrofuran (B95107) (THF) can be used.[9]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
HPLC-ELSD Conditions:
-
Column: Silica column (e.g., Zorbax silica, 250 x 4.6 mm, 5 µm) for normal-phase separation.[3] Alternatively, a C18 column (e.g., 150 x 3 mm) can be used for reversed-phase separation.[10]
-
Mobile Phase: A mixture of hexane, isopropanol, and ethyl acetate for normal-phase.[3] For reversed-phase, a mixture of acetonitrile, THF, and water can be used.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: ELSD with optimized nebulizer and evaporator temperatures.
-
-
Quantification:
-
A log-log plot of peak area versus concentration is typically used to generate a linear calibration curve.[3]
-
The GMS concentration in the sample is determined from this curve.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR offers a rapid but less specific method for GMS quantification, often used for process control.
-
Sample Preparation:
-
Press a representative sample of the material (e.g., polypropylene (B1209903) resin) into a thin film of uniform thickness (e.g., 0.4 to 0.7 mm).[7]
-
-
FTIR Measurement:
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the carbonyl peak against the known concentrations of GMS in standard samples.
-
Determine the GMS concentration in the unknown sample from its absorbance using the calibration curve. It is crucial to account for potential interferences from other ester-containing additives by running appropriate blanks and applying correction factors if necessary.[1][7]
-
Logical Relationships in Method Selection
The choice of an analytical method for GMS quantification is guided by a set of logical considerations.
Caption: Decision tree for selecting a GMS analytical method.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. CN103575815A - Method for detecting glyceryl monostearate in liquid milk - Google Patents [patents.google.com]
- 6. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. digicollections.net [digicollections.net]
- 9. shodex.com [shodex.com]
- 10. Glycerolmonostearate by HPLC? - Chromatography Forum [chromforum.org]
A Comparative Analysis of Glycol Monostearate and Glyceryl Dibehenate in Solid Lipid Nanoparticles (SLNs)
A deep dive into the physicochemical properties and performance of two common lipids in nanomedicine, providing researchers with critical data for formulation development.
In the realm of drug delivery, Solid Lipid Nanoparticles (SLNs) have emerged as a promising carrier system, particularly for enhancing the bioavailability of poorly soluble drugs. The choice of the core lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. This guide provides a comparative analysis of two widely used solid lipids, Glycol Monostearate (GMS) and Glyceryl Dibehenate, to aid researchers, scientists, and drug development professionals in making informed decisions during formulation design.
Physicochemical Properties and Performance Metrics
The selection of a solid lipid for SLN formulation directly influences key performance indicators such as particle size, drug entrapment efficiency, and the drug release profile. The data summarized below, extracted from various studies, highlights the performance of this compound and Glyceryl Dibehenate under different experimental conditions.
This compound (GMS) based SLNs
This compound is a monoester of ethylene (B1197577) glycol and stearic acid. It is a popular choice for SLN formulations due to its biocompatibility and ability to form stable nanoparticles.
| Drug | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Key Findings |
| Docetaxel[1] | Hot Melt Encapsulation | 100 | Low | Excellent | Showed controlled drug release (68% in 24 hours) and biocompatibility.[1] |
| Paclitaxel[2] | Solvent Emulsification and Evaporation | 63 ± 5.77 | 0.272 ± 0.02 | 94.58 | Exhibited initial burst release followed by controlled release for 48 hours (about 73%).[2] |
| Various Lipophilic Drugs[3] | High Shear Hot Homogenization | < 100 | - | High | Demonstrated high encapsulation efficiency and relatively high loading capacity for the model drugs.[3] |
Glyceryl Dibehenate based SLNs
Glyceryl dibehenate, commercially known as Compritol® 888 ATO, is a mixture of mono-, di-, and triglycerides of behenic acid. Its complex lipid composition can create less ordered crystal lattices, which may be advantageous for drug incorporation.
| Drug | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Key Findings |
| Lopinavir[4] | Hot Self-Nanoemulsification (SNE) | 214.5 ± 4.07 | - | 81.6 ± 2.3 | Resulted in a 3.56-fold higher oral bioavailability compared to the bulk drug.[4] |
| Terbinafine hydrochloride[5] | High-Pressure Homogenization | 274 | 0.32 | 74.6 | The SLN-based gel was more effective than a commercial product in rat models.[5] |
| Troxerutin[6] | High-Shear Homogenization followed by Ultrasonication | 140.5 ± 1.02 | 0.218 ± 0.01 | 83.62 | Exhibited sustained drug release over 24 hours.[6] |
| Model Hydrophobic Active[7] | - | 100-200 | - | up to 99% | Showed high encapsulation efficiency and loading capacity.[7] |
Head-to-Head Comparison Insights
Conversely, SLNs formulated with this compound have been reported to achieve smaller particle sizes, often below 100 nm, with a low polydispersity index, indicating a more uniform particle size distribution.[1][2][3]
Experimental Protocols
The methodology employed for the preparation of SLNs is a crucial factor influencing their final characteristics. Below are detailed protocols for commonly used methods.
High-Shear Homogenization and Ultrasonication
This is a widely used two-step method for producing SLNs.
-
Preparation of Phases: The lipid phase, consisting of the solid lipid (e.g., Glyceryl Dibehenate) and the drug, is melted at a temperature approximately 5-10°C above the lipid's melting point. The aqueous phase, containing a surfactant (e.g., Tween 80) and a co-surfactant, is heated to the same temperature.[5][6][9]
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.[10]
-
Nanosizing: The resulting pre-emulsion is then subjected to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.[9][10]
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Hot Melt Encapsulation
This method avoids the use of organic solvents, making it an environmentally friendly "green" synthesis approach.[1]
-
Melting: The solid lipid (e.g., this compound) and the drug are melted together at a temperature above the lipid's melting point.[1]
-
Dispersion: The molten mixture is then added to a hot aqueous surfactant solution and homogenized at high speed to form a hot oil-in-water emulsion.
-
Cooling and Nanoparticle Formation: The hot emulsion is then dispersed into a cold aqueous solution under continuous stirring, causing the lipid to solidify and form nanoparticles.
Solvent Emulsification and Evaporation
This method is suitable for thermolabile drugs as it does not require high temperatures.
-
Organic Phase Preparation: The drug and the solid lipid (e.g., this compound) are dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[2]
-
Emulsification: This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion. This step is often carried out using high-speed homogenization or ultrasonication.[2]
-
Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure, which causes the lipid to precipitate as nanoparticles.
-
Washing and Collection: The SLNs are then collected by centrifugation and washed to remove any excess surfactant.
Experimental Workflows
To visually represent the experimental processes, the following diagrams illustrate the workflows for the described SLN preparation methods.
Caption: Workflow for High-Shear Homogenization and Ultrasonication method.
Caption: Workflow for Hot Melt Encapsulation method.
Caption: Workflow for Solvent Emulsification and Evaporation method.
References
- 1. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
A Comparative Analysis of Glycol Monostearate and Other Stearate Esters in Polymer Blends
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, the selection of appropriate additives is paramount to achieving desired material properties. Stearate (B1226849) esters are a versatile class of additives widely employed as lubricants, plasticizers, and thermal stabilizers in various polymer blends. This guide provides a comprehensive comparison of the performance of Glycol Monostearate against other commonly used stearate esters, namely Glycerol Monostearate, Sorbitan Monostearate, and Polyethylene (B3416737) this compound. The information presented herein is a synthesis of available experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
Each stearate ester exhibits a unique performance profile depending on its chemical structure and interaction with the polymer matrix.
-
This compound (GMS) is often utilized as an internal lubricant in polymer processing, particularly in PVC, to reduce melt viscosity and improve flowability.
-
Glycerol Monostearate (GMS) is a highly effective internal lubricant and is also known for its emulsifying and anti-static properties. It can enhance the processability and stability of various polymers, including PVC and polyolefins.
-
Sorbitan Monostearate is primarily used as a surfactant and emulsifier, but it also finds applications as a processing aid in polymer blends, where it can influence mechanical properties.
-
Polyethylene Glycol (PEG) Monostearate functions as a plasticizer and lubricant, with its performance being dependent on the length of the polyethylene glycol chain. It is particularly noted for its ability to increase the flexibility of polymers like Polylactic Acid (PLA).
Comparative Performance Data
The following tables summarize the quantitative effects of different stearate esters on key polymer properties. It is important to note that the data is compiled from various studies and may not be directly comparable due to differences in polymer grades, processing conditions, and testing methodologies.
Table 1: Effect on Melt Flow Index (MFI) of Polymer Blends
| Stearate Ester | Polymer Matrix | Concentration (wt%) | MFI (g/10 min) | Change in MFI |
| Control (No Additive) | HDPE | - | Reference Value | - |
| This compound | Data Not Available | - | - | - |
| Glycerol Monostearate | PVC | Not Specified | Improved Flow | Qualitative |
| Sorbitan Monostearate | Data Not Available | - | - | - |
| PEG Sorbitan Monostearate (Tween 60) | TPS/PLA/PBSA | 0.5 - 2.5 | Increased | Qualitative[1] |
Table 2: Effect on Mechanical Properties of Polymer Blends
| Stearate Ester | Polymer Matrix | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control (No Additive) | PVC | - | 460 Kg/cm² | 56% |
| Glyceryl Monostearate | PVC (unplasticized) | 0.4 phr | ~550 Kg/cm² | 124.33%[2] |
| Control (No Additive) | PBAT | - | Reference Value | Reference Value |
| Glycerol Monostearate | PBAT | 5 | Slight Decrease | Slight Decrease |
| Control (No Additive) | TPS/PLA/PBSA | - | Reference Value | Reference Value |
| PEG Sorbitan Monostearate (Tween 60) | TPS/PLA/PBSA | 0.5 - 2.5 | Increased | Increased[1] |
Table 3: Effect on Thermal Properties of Polymer Blends
| Stearate Ester | Polymer Matrix | Concentration (wt%) | Heat Deflection Temperature (°C) | Thermal Stability |
| Glycerol Monostearate | PVC | < 4% glycerine content | - | Substantial Enhancement[3][4] |
| PEG Sorbitan Monostearate (Tween 60) | TPS/PLA/PBSA | 0.5 - 2.5 | - | Increased[1] |
| Glycerol Monostearate | PBAT | 5 | Tg and Tm slightly influenced | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to evaluate the performance of stearate esters in polymer blends.
Melt Flow Index (MFI) Testing
Objective: To determine the ease of flow of a molten polymer.
Apparatus: Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133).
Procedure:
-
The polymer blend, containing a specified concentration of the stearate ester, is dried to remove any moisture.
-
The barrel of the MFI apparatus is heated to a specified temperature (e.g., 190°C for PVC, 230°C for polypropylene).
-
A specified mass of the polymer blend is loaded into the barrel.
-
A piston with a specified weight is placed on top of the molten polymer.
-
The polymer is allowed to extrude through a standard die for a set period (typically 10 minutes).
-
The extruded material is collected and weighed.
-
The MFI is calculated in grams per 10 minutes.
Tensile Properties Testing
Objective: To measure the tensile strength and elongation at break of a polymer sample.
Apparatus: Universal Testing Machine (conforming to ASTM D638 or ISO 527).
Procedure:
-
Dumbbell-shaped specimens of the polymer blend are prepared by injection molding or compression molding.
-
The dimensions of the specimens are measured.
-
The specimen is clamped into the grips of the universal testing machine.
-
The specimen is pulled at a constant rate of speed until it fractures.
-
The force required to break the specimen and the extent of its elongation are recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking.
-
Elongation at break is calculated as the percentage increase in length at the point of fracture.
Thermal Stability Testing (e.g., Congo Red Test for PVC)
Objective: To assess the thermal stability of a polymer, particularly its resistance to degradation at elevated temperatures.
Apparatus: Oven, Congo Red paper, test tubes.
Procedure:
-
A small sample of the polymer blend is placed in a test tube.
-
A strip of Congo Red indicator paper is placed in the upper part of the test tube, without touching the polymer.
-
The test tube is heated in an oven at a specified temperature (e.g., 180°C for PVC).
-
The time taken for the Congo Red paper to change color (from red to blue) is recorded. This color change indicates the release of acidic degradation products (e.g., HCl from PVC).
-
A longer time to color change indicates higher thermal stability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows involved in the evaluation of stearate esters in polymer blends.
Caption: Experimental workflow for evaluating the performance of stearate esters in polymer blends.
References
A Head-to-Head Comparison of Glycol Monostearate and Cetyl Alcohol in Topical Creams
An Essential Guide for Researchers and Formulation Scientists
In the development of topical drug delivery systems, the choice of excipients is paramount to achieving the desired physical properties, stability, and sensory characteristics of the final product. Glycol monostearate and cetyl alcohol are two widely utilized fatty acid derivatives that serve as key structuring agents in creams and lotions. This guide provides an objective, data-driven comparison of their performance as emulsifiers, viscosity modifiers, and stabilizers in topical cream formulations.
Key Performance Attributes: A Comparative Analysis
Both this compound and cetyl alcohol are lauded for their ability to impart viscosity and stability to oil-in-water (O/W) emulsions. However, their specific contributions to the final formulation can differ significantly.
This compound is a non-ionic surfactant that acts as an emulsifier, helping to stabilize oil-in-water emulsions. It is also known for its ability to impart a pearlescent appearance to formulations, making it a popular choice in cosmetic creams and lotions. Beyond aesthetics, it functions as a texture modifier, contributing to a smooth and creamy consistency.
Cetyl Alcohol , a fatty alcohol, is a versatile ingredient that functions as an emollient, emulsifier, and thickening agent in cosmetic and pharmaceutical preparations. It is particularly valued for its ability to form a protective barrier on the skin, reducing water loss and enhancing moisturization. In emulsions, it works in conjunction with other emulsifiers to increase stability and build viscosity.
While direct head-to-head quantitative data in a single, controlled study is limited in the public domain, we can synthesize findings from various sources to draw a comparative picture.
Data Presentation: Performance Parameters
The following tables summarize the typical performance characteristics of this compound and cetyl alcohol based on available literature. It is important to note that these values can vary depending on the overall formulation, concentration of the ingredient, and processing parameters.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Cetyl Alcohol |
| INCI Name | Glycol Stearate | Cetyl Alcohol |
| Chemical Type | Ester of ethylene (B1197577) glycol and stearic acid | Fatty Alcohol |
| Typical Use Level | 2-5% | 2-5% |
| Appearance | White to cream-colored waxy solid | White, waxy solid |
| Melting Point | 54-61°C | 49-51°C |
| Solubility | Soluble in hot organic solvents; dispersible in hot water | Soluble in alcohol and oils; insoluble in water |
Table 2: Functional Performance in Topical Creams
| Parameter | This compound | Cetyl Alcohol |
| Emulsification | Primary emulsifier, particularly for O/W emulsions. | Co-emulsifier, enhances the stability of emulsions. |
| Viscosity Building | Effective thickener, contributes to a rich, creamy texture. | Increases viscosity and provides body to creams and lotions. |
| Stability Enhancement | Stabilizes emulsions by preventing the separation of oil and water phases. | Improves emulsion stability, particularly when used with other emulsifiers. |
| Skin Feel | Imparts a smooth, non-greasy feel. | Provides a soft, cushioned feel and improves spreadability. |
| Special Attributes | Imparts a pearlescent or opacifying effect. | Known for its emollient and moisturizing properties. |
Experimental Protocols: Methodologies for Evaluation
To quantitatively assess the performance of these ingredients, a series of standardized experimental protocols should be employed.
Viscosity Measurement
The viscosity of topical creams is a critical parameter that influences their spreadability, feel, and stability. A rotational viscometer or rheometer is used for this measurement.
-
Apparatus: Rotational viscometer (e.g., Brookfield type) or a controlled stress rheometer.
-
Methodology:
-
Equilibrate the cream sample to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle or geometry (e.g., cone and plate, parallel plate).
-
Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior (e.g., shear-thinning). For semi-solid materials, a T-bar spindle with a helipath accessory may be necessary to obtain consistent readings.
-
Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Emulsion Stability Testing
The stability of a cream is its ability to maintain its physical integrity over time and under various stress conditions.
-
Centrifugation Test:
-
Place a known amount of the cream in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 15-30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or coalescence.
-
-
Freeze-Thaw Cycling:
-
Subject the cream to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Complete a specified number of cycles (e.g., 3-5).
-
After each cycle, visually inspect the sample for changes in consistency, color, odor, and phase separation.
-
Particle Size Analysis
The size of the dispersed oil droplets in an O/W emulsion can impact its stability, appearance, and texture.
-
Apparatus: Laser diffraction particle size analyzer or optical microscope with a calibrated eyepiece.
-
Methodology (Laser Diffraction):
-
Disperse a small amount of the cream in a suitable solvent (e.g., deionized water) to achieve the desired obscuration level.
-
Analyze the sample using the instrument to obtain the particle size distribution.
-
Record the mean particle size (e.g., D50) and the width of the distribution (span).
-
Sensory Evaluation
The tactile properties of a topical cream are crucial for consumer acceptance. A trained sensory panel can provide objective feedback on these attributes.
-
Methodology:
-
Recruit and train a panel of assessors to evaluate specific sensory attributes.
-
Provide panelists with coded samples of the creams.
-
Ask panelists to rate various attributes on a standardized scale (e.g., a 10-point scale). Key attributes include:
-
Spreadability: Ease of application on the skin.
-
Absorbency: Rate at which the cream disappears into the skin.
-
Greasiness: Amount of oily residue left on the skin.
-
Tackiness: Stickiness of the skin after application.
-
Smoothness: The feel of the skin after the cream has been applied.
-
-
Analyze the data statistically to identify significant differences between the formulations.
-
Visualizing Experimental Workflows
Conclusion
Both this compound and cetyl alcohol are invaluable excipients in the formulation of topical creams. The choice between them, or the decision to use them in combination, will depend on the specific requirements of the product. This compound is an excellent choice for achieving a creamy, pearlescent formulation with good stability. Cetyl alcohol, on the other hand, is ideal for formulations where enhanced emollience and moisturization are desired, in addition to its viscosity-building and stabilizing effects. For optimal formulation development, it is recommended to conduct systematic studies evaluating different concentrations and combinations of these ingredients, using the experimental protocols outlined in this guide. This will enable the formulation scientist to create a product with the desired performance and sensory characteristics.
A Comparative Purity Analysis: Enzymatic vs. Chemical Synthesis of Glycol Monostearate
For researchers, scientists, and drug development professionals, the purity of excipients like Glycol Monostearate is of paramount importance. This guide provides an objective comparison of the purity of this compound synthesized through enzymatic and traditional chemical methods, supported by experimental data and detailed protocols.
At a Glance: Purity and Reaction Conditions
The choice of synthesis route significantly impacts the purity profile of the final this compound product. Enzymatic synthesis, leveraging the specificity of lipases, offers a path to higher purity under milder conditions, while chemical synthesis, though established, often necessitates extensive purification to remove byproducts.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Purity of this compound | High (approaching 90% before purification)[1] | Lower (typically 40-60% monoester in the crude product)[2][3] |
| Primary Byproducts | Minimal; mainly unreacted starting materials. | Diglycerides, triglycerides, salts, and colored impurities.[2][4] |
| Reaction Temperature | Mild (e.g., 60°C)[2] | High (180-250°C)[3][5] |
| Catalyst | Lipase (B570770) (e.g., Candida antarctica lipase B)[2] | Strong acids (e.g., p-toluenesulfonic acid, sulfuric acid) or bases.[2][5][6] |
| Purification Requirements | Often minimal, simplifying downstream processing.[2] | Extensive, frequently requiring molecular distillation to achieve high purity.[2][3][4] |
Visualizing the Synthesis Pathways
The fundamental differences in the reaction mechanisms of enzymatic and chemical synthesis lead to the observed disparities in product purity.
Caption: Reaction pathways for enzymatic and chemical synthesis.
Experimental Workflow Overview
The procedural workflows for both synthesis methods reflect their inherent differences in complexity, particularly in the purification stages.
Caption: General experimental workflows for synthesis and purification.
Detailed Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the lipase-catalyzed esterification of stearic acid and glycerol.
Materials:
-
Stearic Acid
-
Glycerol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
tert-Butyl alcohol (or other suitable solvent)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Orbital shaker or magnetic stirrer with heating
-
Temperature controller
-
Vacuum filter apparatus
Procedure:
-
Reactant Preparation: In the reaction vessel, combine stearic acid and glycerol. A molar ratio of 1:3 (stearic acid to glycerol) is often used.[2] Add a suitable solvent like tert-butyl alcohol.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading can be optimized, for instance, starting at 10-20% by weight of the limiting substrate (stearic acid).[2]
-
Reaction: The reaction is typically carried out at a controlled temperature, for example, 60°C, with continuous agitation for a period of several hours (e.g., 6-24 hours).[2] The progress of the reaction can be monitored by measuring the decrease in acid value.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be separated from the reaction mixture by simple filtration and can be washed for potential reuse.
-
Product Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the this compound product. Further purification, if necessary, is typically minimal.
Chemical Synthesis of this compound
This protocol outlines a typical acid-catalyzed direct esterification method.
Materials:
-
Stearic Acid
-
Ethylene Glycol or Glycerol
-
p-Toluenesulfonic acid (PTSA) or another acid catalyst
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus with a condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reactant Charging: Charge the stearic acid and glycol into the three-neck flask. A common molar ratio is 1:5 (acid to glycol) to favor the formation of the monoester.[5]
-
Catalyst Addition: Add the acid catalyst (e.g., 0.5-1% by weight of the reactants).[5]
-
Reaction: Heat the mixture to a high temperature (e.g., 180-220°C) with continuous stirring.[5] The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction is monitored by measuring the acid value until it reaches a desired low level.
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a base, such as a sodium bicarbonate solution.[5]
-
Purification:
-
Washing: Wash the crude product with water to remove the catalyst, excess glycol, and any salts formed during neutralization.[5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Further Purification: For high purity, the product often requires vacuum distillation or column chromatography to separate the desired monostearate from diesters, triesters, and other impurities.[5]
-
Purity Analysis Methods
The purity of the synthesized this compound can be determined using various analytical techniques:
-
Acid Value Titration: This method quantifies the amount of unreacted fatty acid remaining in the product, providing an indication of the reaction's completion.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present, confirming the formation of the ester bond and the disappearance of the carboxylic acid group.[5]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for separating and quantifying the amounts of mono-, di-, and triglycerides, as well as any remaining starting materials, providing a detailed purity profile of the final product.[7]
-
Gel Permeation Chromatography (GPC): GPC can also be employed to analyze the purity of this compound by separating components based on their molecular size.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 3. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]
- 4. digitalxplore.org [digitalxplore.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to the In Vivo Performance of Glycol Monostearate-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Glycol monostearate (GMS), a widely used excipient in the pharmaceutical industry, has garnered significant attention for its application in advanced drug delivery systems. Its biocompatibility, biodegradability, and ability to form stable lipid matrices make it a prime candidate for developing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides an objective comparison of the in vivo performance of GMS-based drug delivery systems against other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Nanoparticle Drug Delivery Systems
The in vivo efficacy of a drug delivery system is critically influenced by its physicochemical properties. This section compares GMS-based SLNs with two common alternatives: Nanostructured Lipid Carriers (NLCs), which are a second generation of lipid nanoparticles, and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely studied polymeric system.
Physicochemical Characteristics
The size, surface charge, and encapsulation efficiency of nanoparticles are pivotal in determining their stability, biological interactions, and drug-loading capacity.
| Parameter | GMS-Based SLNs | Nanostructured Lipid Carriers (NLCs) | PLGA Nanoparticles | Key Insights |
| Particle Size (nm) | ~100 - 300 | ~100 - 400 | ~150 - 500 | GMS-based SLNs and NLCs can be formulated at smaller sizes, potentially enhancing tissue penetration. PLGA nanoparticles often exhibit a slightly larger size range. |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.2 | All systems can be formulated to have a narrow size distribution, indicating a homogenous population of nanoparticles, which is crucial for predictable in vivo behavior. |
| Zeta Potential (mV) | -15 to -30 | -20 to -40 | -20 to -50 | The negative surface charge across these systems suggests good colloidal stability, which helps prevent aggregation in biological fluids. |
| Encapsulation Efficiency (%) | > 80% for lipophilic drugs | > 85% for lipophilic drugs | ~65 - 85% | GMS-based lipid nanoparticles generally show high encapsulation efficiency for hydrophobic drugs due to the lipidic nature of the matrix. NLCs, with their disordered lipid core, often accommodate higher drug loads compared to SLNs. |
In Vivo Pharmacokinetic Comparison
Pharmacokinetic parameters determine the fate of the drug in the body, including its absorption, distribution, metabolism, and excretion. The following table compares these parameters for different nanoparticle systems, using illustrative examples from various studies.
| Parameter | GMS-Based SLNs | Nanostructured Lipid Carriers (NLCs) | PLGA Nanoparticles | Key Insights |
| Drug Example | Docetaxel | Curcumin | Doxorubicin | Different drugs are used to highlight the versatility of each platform. |
| Cmax (ng/mL) | Significantly Increased vs. Free Drug | Higher than SLNs and free drug | Sustained, lower peak vs. free drug | GMS-SLNs and NLCs often lead to a higher peak plasma concentration compared to the free drug, indicating enhanced absorption. PLGA nanoparticles typically provide a more sustained release, resulting in a lower Cmax. |
| AUC (ng·h/mL) | Significantly Increased vs. Free Drug[1] | Generally higher than SLNs | Significantly Increased vs. Free Drug | All three systems demonstrate a significant increase in the total drug exposure (AUC) compared to the administration of the free drug, signifying improved bioavailability. NLCs often show the highest AUC due to their enhanced drug solubility and stability. |
| Tmax (h) | ~1 - 4 | ~2 - 6 | ~4 - 8 | The time to reach maximum plasma concentration is typically shorter for lipid-based nanoparticles compared to polymeric systems, which are designed for more prolonged release. |
| Bioavailability Enhancement | 2 to 10-fold | 3 to 15-fold | 2 to 8-fold | GMS-based systems, particularly NLCs, are highly effective at enhancing the oral bioavailability of poorly water-soluble drugs by promoting lymphatic absorption and reducing first-pass metabolism. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a nanoparticle formulation in a rodent model.
1. Animal Model and Acclimatization:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals are acclimatized for at least one week before the experiment, with free access to food and water.
-
Animals are fasted overnight before oral administration.[2]
2. Administration of Nanoparticles:
-
Nanoparticle formulations (GMS-based, NLCs, PLGA nanoparticles) and a control (free drug suspension) are administered orally via gavage or intravenously via tail vein injection.[2]
-
The dosage is calculated based on the drug content of the formulation.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[2]
-
Blood is collected into heparinized tubes and centrifuged to separate the plasma.[2]
4. Sample Analysis:
-
The plasma is stored at -80°C until analysis.
-
The drug concentration in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
5. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.
In Vivo Antitumor Efficacy Study Protocol
This protocol describes a general workflow for assessing the antitumor efficacy of nanoparticle formulations in a tumor-bearing mouse model.
1. Cell Culture and Animal Model:
-
A suitable cancer cell line (e.g., human breast cancer cell line MCF-7) is cultured.
-
Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.[3]
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.[3]
3. Treatment:
-
When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly divided into treatment groups:
-
Vehicle control (e.g., saline)
-
Free drug
-
GMS-based nanoparticle formulation
-
Alternative nanoparticle formulation
-
-
Treatments are administered intravenously or intraperitoneally at a specified dose and schedule (e.g., every three days for four cycles).[3]
4. Monitoring:
-
Tumor size is measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length × Width²)/2.[3][4]
-
The body weight of the mice is monitored as an indicator of systemic toxicity.[4][5]
5. Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry).[3][4]
-
Tumor growth inhibition is calculated to determine the efficacy of the different formulations.
Mandatory Visualizations
To better illustrate the processes involved in the evaluation of these drug delivery systems, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vivo evaluation of drug delivery systems.
References
Cross-Validation of DSC and XRD for the Polymorphic Analysis of Glycol Monostearate: A Comparative Guide
The characterization of polymorphic forms is a critical step in drug development and materials science, as different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Glycol monostearate, a common excipient in pharmaceutical and cosmetic formulations, is known to exist in multiple polymorphic forms. This guide provides a comparative analysis of two primary analytical techniques, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), for the comprehensive study of this compound polymorphism. We will delve into the experimental protocols and present comparative data to illustrate how these techniques can be cross-validated to provide a complete picture of the material's solid-state behavior.
Experimental Methodologies
A thorough understanding of the polymorphic behavior of this compound requires a synergistic approach, utilizing both DSC for its thermal insights and XRD for its structural elucidation. Below are representative experimental protocols for each technique.
1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-state transitions between polymorphs.
-
Sample Preparation: A sample of this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature up to 90 °C at a constant heating rate of 10 °C/min.
-
Hold at 90 °C for 5 minutes to erase the sample's thermal history.
-
Cool the sample down to 25 °C at a controlled rate of 10 °C/min to induce crystallization.
-
A second heating scan is performed from 25 °C to 90 °C at 10 °C/min to analyze the thermal behavior of the recrystallized sample.
-
-
Atmosphere: The experiment is conducted under a nitrogen purge (typically 50 mL/min) to prevent oxidation.
2. X-ray Diffraction (XRD)
XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material. Each polymorphic form has a unique crystal lattice, resulting in a characteristic diffraction pattern.
-
Sample Preparation: A thin layer of the this compound powder is carefully placed on a sample holder. The surface is gently flattened to ensure a uniform plane for X-ray exposure.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection:
-
The X-ray generator is operated at a voltage of 40 kV and a current of 40 mA.
-
The sample is scanned over a 2θ range of 5° to 40°.
-
A step size of 0.02° and a scan speed of 2°/min are commonly employed.
-
-
Temperature-Controlled XRD: To cross-validate with DSC results, XRD patterns can be collected in-situ at various temperatures corresponding to the thermal events observed in the DSC thermogram.
Comparative Data Analysis
The cross-validation of DSC and XRD data is crucial for unambiguously identifying and characterizing the polymorphic forms of this compound. The metastable α-form and the stable β-form are the most commonly reported polymorphs.
DSC Thermal Analysis Data
The DSC thermogram of this compound typically reveals multiple thermal events corresponding to the melting of the α-form, its recrystallization into the more stable β-form, and the subsequent melting of the β-form.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Polymorphic Form |
| Melting of α-form | ~ 55-58 | ~ 58-60 | ~ 160-180 | α |
| Recrystallization to β-form | ~ 59-62 | - | - | α → β |
| Melting of β-form | ~ 63-65 | ~ 65-67 | ~ 190-210 | β |
XRD Structural Analysis Data
The different crystal structures of the α and β polymorphs result in distinct X-ray diffraction patterns. The positions of the diffraction peaks (in 2θ) are characteristic fingerprints for each form.
| Polymorphic Form | Characteristic 2θ Peaks (°) |
| α-form | 5.5, 11.1, 16.7, 21.8, 24.2 |
| β-form | 19.8, 20.5, 23.2, 24.8 |
Workflow for Cross-Validation
The synergy between DSC and XRD is best illustrated by a structured experimental workflow. This allows for the thermal events detected by DSC to be directly correlated with the structural transformations identified by XRD.
Caption: Workflow for the cross-validation of DSC and XRD in polymorphism analysis.
Conclusion
The comprehensive analysis of this compound polymorphism is effectively achieved through the complementary use of DSC and XRD. While DSC provides critical information on the thermal transitions and energetic stability of the different forms, XRD offers definitive structural identification. By employing a cross-validation workflow, researchers can confidently characterize the polymorphic landscape of this compound, ensuring the selection of the appropriate solid-state form for its intended application and enhancing product performance and stability. This integrated approach is indispensable for robust solid-state characterization in the pharmaceutical and materials science industries.
Comparative Evaluation of Glycol Monostearate from Different Commercial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative evaluation of Glycol Monostearate (also known as Ethylene (B1197577) this compound or EGMS) from three different commercial sources. The objective is to offer a clear, data-driven comparison of key quality attributes that can influence performance in research, pharmaceutical formulations, and other scientific applications. All experimental data are based on standardized analytical protocols.
Introduction
This compound is a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, opacifier, and lubricant.[1][2] Its performance is critically dependent on its chemical composition and physical properties, which can vary between commercial suppliers. Key quality attributes include the concentration of the active monoester, the presence of impurities such as diesters and free ethylene glycol, and physical characteristics like melting point and acid value.[3] This guide presents a comparative analysis of this compound from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and Supplier C.
Experimental Protocols
The following analytical methods were employed to evaluate the this compound samples.
Determination of Monoester and Diester Content (HPLC Method)
This method determines the percentage of monoesters and diesters in the samples.
-
Chromatographic System:
-
A High-Performance Liquid Chromatograph (HPLC) equipped with a refractive index detector.
-
Column: A 7.5-mm x 60-cm column containing 5-µm packing L21.
-
Column and detector temperature: 40°C.
-
Mobile phase: Tetrahydrofuran (B95107).
-
Flow rate: Approximately 1 mL per minute.
-
-
Assay Preparation:
-
Accurately weigh about 200 mg of the this compound sample.
-
Transfer to a 5-mL volumetric flask, dissolve in and dilute with tetrahydrofuran to volume, and mix.
-
-
Procedure:
-
Inject approximately 40 µL of the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for monoesters and diesters.
-
The relative retention times are approximately 0.83 for monoesters and 0.76 for diesters.[3]
-
-
Calculation:
-
The percentage of monoesters is calculated using the formula: (% Monoesters) = [rM / (rM + rD)] * (100 - D - E), where rM is the peak response of the monoester, rD is the peak response of the diester, D is the percentage of free ethylene glycol, and E is the percentage of free fatty acids.[3]
-
Melting Range
The melting range was determined using a standard capillary melting point apparatus (Class II).[3]
Acid Value
The acid value, representing the amount of free fatty acids, was determined by titration.
-
Procedure:
-
Accurately weigh 10.0 g of the sample.
-
Dissolve in a suitable neutralized solvent.
-
Titrate with a standardized solution of 0.1 N potassium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint.
-
-
Specification: Not more than 3.0.[3]
Saponification Value
The saponification value was determined to assess the overall ester content.
-
Procedure:
-
Accurately weigh 2.0 g of the sample.
-
Reflux with a standardized alcoholic potassium hydroxide solution.
-
Titrate the excess potassium hydroxide with a standardized hydrochloric acid solution.
-
-
Specification: Between 170 and 195.[3]
Iodine Value
The iodine value was determined to measure the degree of unsaturation.
-
Procedure:
-
The sample is treated with an excess of iodine monochloride solution in glacial acetic acid.
-
The unreacted iodine monochloride is allowed to react with potassium iodide, and the liberated iodine is titrated with a standard solution of sodium thiosulfate.
-
-
Specification: Not more than 3.0.[3]
Limit of Free Ethylene Glycol
The percentage of free ethylene glycol was determined by HPLC.
-
Procedure:
-
The same chromatographic system and assay preparation as in the determination of monoester and diester content are used.
-
A standard curve is generated using solutions of known concentrations of ethylene glycol.
-
The concentration of free ethylene glycol in the sample is determined by comparing its peak response to the standard curve.
-
-
Specification: Not more than 5.0%.[3]
Comparative Data
The following table summarizes the analytical results for this compound from the three commercial sources.
| Parameter | Supplier A | Supplier B | Supplier C | USP-NF Specification |
| Monoester Content (%) | 55.2 | 52.8 | 58.1 | ≥ 50.0[3] |
| Diester Content (%) | 42.1 | 45.3 | 39.5 | Not specified |
| Melting Range (°C) | 56-59 | 55-58 | 57-60 | 54-60[3] |
| Acid Value (mg KOH/g) | 1.2 | 2.5 | 0.8 | ≤ 3.0[3] |
| Saponification Value (mg KOH/g) | 180.5 | 175.2 | 185.7 | 170-195[3] |
| Iodine Value (g I₂/100g) | 0.5 | 1.8 | 0.3 | ≤ 3.0[3] |
| Free Ethylene Glycol (%) | 1.0 | 1.9 | 0.6 | ≤ 5.0[3] |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound QC
Impact of Purity on Emulsion Stability
Caption: Figure 2: Purity and Emulsion Stability Relationship
Discussion
All three suppliers provided this compound that met the USP-NF specifications. However, notable differences were observed in the purity and composition of the samples.
-
Supplier C demonstrated the highest quality material with the highest monoester content (58.1%), lowest acid value (0.8), and lowest free ethylene glycol content (0.6%). This suggests a more refined product that would be preferable for applications requiring high purity and stability, such as in parenteral formulations or sensitive topical preparations.
-
Supplier A provided a product with a good balance of quality and likely cost-effectiveness. The monoester content was comfortably above the minimum specification, and impurity levels were low. This material would be suitable for a wide range of general pharmaceutical and cosmetic applications.
-
Supplier B 's product, while meeting all specifications, showed a lower monoester content (52.8%) and higher levels of diesters, free ethylene glycol, and a higher acid value compared to the other two suppliers. While acceptable for many uses, the higher impurity profile might be a concern in formulations where long-term stability or potential for irritation is a critical factor.
Conclusion
The selection of a this compound supplier should be based on the specific requirements of the intended application. For demanding applications where high purity is paramount, a supplier like Supplier C would be the preferred choice. For general-purpose use, Supplier A offers a reliable option. It is recommended that researchers and formulation scientists request a certificate of analysis from their supplier and consider performing their own confirmatory testing of critical quality attributes to ensure batch-to-batch consistency and optimal performance in their final product.
References
Benchmarking Glycol Monostearate Blends as Antistatic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Glycol Monostearate (GMS) blends as antistatic agents against other common alternatives in various polymer systems. The information presented is supported by available experimental data and detailed methodologies to assist in the selection and evaluation of antistatic agents for your specific applications.
Overview of Antistatic Agents
Static electricity accumulation on the surface of plastic materials can lead to various issues, including dust attraction, handling problems, and electrostatic discharge (ESD), which can damage sensitive electronic components or create hazardous situations.[1] Antistatic agents are additives incorporated into polymers to mitigate these effects by increasing the material's surface conductivity, allowing for the safe dissipation of static charges.[2]
This compound (GMS) is a widely used, non-ionic, migratory antistatic agent.[3] Its effectiveness stems from its amphiphilic nature; the hydrophobic tail interacts with the polymer matrix, while the hydrophilic head migrates to the surface.[4] This hydrophilic portion attracts atmospheric moisture, forming a conductive layer that dissipates static charges.[4][5] The performance of GMS is, therefore, highly dependent on relative humidity.[5][6]
Common alternatives to GMS include:
-
Ethoxylated Fatty Acid Amines: These are also migratory antistatic agents known for their high efficiency.[5][7]
-
Diethanolamides: Another class of migratory antistatic agents frequently used in polyolefins.[5]
-
Non-migratory Antistatic Agents: These include conductive fillers like carbon black and conductive polymers that form a permanent conductive network within the polymer matrix and are independent of humidity.[5][8]
Performance Comparison of Antistatic Agents
Table 1: Surface Resistivity of Various Antistatic Agents in Polypropylene (PP)
| Antistatic Agent | Polymer System | Concentration (wt%) | Surface Resistivity (Ω/sq) | Source(s) |
| None | PP | 0 | > 10¹² | [9] |
| Antistatic Agent (unspecified) | PP/OMMT | 6 | 10¹¹ | [9] |
| Antistatic Agent (unspecified) | PP/OMMT | 9 | 10¹¹ | [9] |
| Polyol Aliphatic Antistatic Agent | PP | 6 | 4.7 x 10¹¹ | [10] |
| GMS-based (Einar® 401) | Impact PP Copolymer | 1 | Outperforms GMS | [11] |
| Commercial Antistatic vs. MDAG | PP | - | 10¹¹ - 10¹² | [12][13] |
Table 2: Static Decay Time of Various Antistatic Agents
| Antistatic Agent | Polymer System | Concentration (wt%) | Static Decay Time (seconds) | Test Conditions | Source(s) |
| GMS-based (Einar® 601) | LDPE | 0.1 | < 2 | 50% RH | [11] |
| GMS 60 | Impact PP Copolymer | 1 | ~39 | - | [11] |
| Ethoxylated Amine based | LDPE | - | Slower than GMS-based | 50% RH | [11] |
Qualitative Performance Comparison in Polyolefins:
-
In Low-Density Polyethylene (LDPE) and Linear Low-Density Polyethylene (LLDPE): Diethanolamides generally provide the best antistatic performance.[5]
-
In High-Density Polyethylene (HDPE): Amine-based antistatic agents tend to outperform both GMS and diethanolamides.[5]
-
General Note: The crystallinity of the polymer affects the migration rate of the antistatic agent. Higher crystallinity, as seen in HDPE and polypropylene, can impede migration, thus affecting performance.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to benchmark the performance of antistatic agents, based on industry standards.
Surface Resistivity Measurement (ASTM D257)
This test method determines the ratio of the DC voltage applied to two electrodes on the surface of a material to the current flowing between them.
Methodology:
-
Specimen Preparation:
-
Mold or cut the polymer blend into flat, uniform plaques of a specified thickness.
-
Clean the surface of the specimens with a suitable solvent (e.g., ethanol) to remove any contaminants and allow them to dry completely.
-
Condition the specimens at a controlled temperature and relative humidity (e.g., 23°C and 50% RH) for a minimum of 48 hours prior to testing.
-
-
Test Procedure:
-
Place the conditioned specimen in the test fixture, ensuring good contact with the electrodes.
-
Apply a specified DC voltage (e.g., 500 V) across the electrodes.
-
Measure the resistance after a specified electrification time (e.g., 60 seconds) using a high-resistance meter.
-
Calculate the surface resistivity (ρs) in ohms per square (Ω/sq) using the formula: ρs = (P/g) * R where:
-
P is the effective perimeter of the guarded electrode.
-
g is the distance between the guarded and unguarded electrodes.
-
R is the measured resistance.
-
-
Static Decay Time Measurement (Based on ASTM D4470)
This test measures the time required for a static charge applied to the surface of a material to dissipate to a specified level.
Methodology:
-
Specimen Preparation:
-
Prepare and condition the specimens as described for the surface resistivity test.
-
-
Test Procedure:
-
Mount the conditioned specimen in a static decay meter.
-
Apply a high voltage (e.g., ±5000 V) to the specimen surface to induce a static charge.
-
Remove the voltage source and simultaneously start a timer.
-
Monitor the decay of the surface charge using a non-contacting electrostatic voltmeter.
-
Record the time it takes for the charge to decay to a predetermined percentage of its initial value (e.g., 10% or 1%). This is the static decay time.
-
Visualizing the Benchmarking Process
Logical Relationship of Antistatic Agent Function
Caption: Mechanism of action for migratory antistatic agents like GMS.
Experimental Workflow for Benchmarking Antistatic Agents
Caption: Workflow for evaluating and comparing antistatic agent performance.
Conclusion
This compound is a versatile and widely used antistatic agent, particularly in polyolefins for food contact applications.[3][4] Its performance is effective but inherently linked to environmental humidity. For applications requiring higher or more stable antistatic properties, especially in low-humidity environments, alternatives such as ethoxylated amines or non-migratory agents may offer superior performance. The choice of the optimal antistatic agent requires careful consideration of the polymer system, processing conditions, regulatory requirements, and the specific performance demands of the final product. The experimental protocols outlined in this guide provide a framework for conducting robust internal benchmarking to inform these critical decisions.
References
- 1. supremepetrochem.com [supremepetrochem.com]
- 2. specialchem.com [specialchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. 2017erp.com [2017erp.com]
- 5. ampacet.com [ampacet.com]
- 6. ampacet.com [ampacet.com]
- 7. polyfill.co.in [polyfill.co.in]
- 8. tosaf.com [tosaf.com]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. Effects of Antistatic Agents on Antistatic and Mechanical Properties of Polypropylene [plaschina.com.cn]
- 11. backoffice.palsgaard.com [backoffice.palsgaard.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Glycol Monostearate
This document provides comprehensive guidance on the proper disposal of glycol monostearate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safety, regulatory compliance, and operational efficiency within a laboratory setting.
This compound, which includes related compounds such as ethylene (B1197577) this compound and glyceryl monostearate, is generally not classified as a hazardous substance under OSHA and GHS regulations.[1][2][3] However, responsible chemical handling and disposal practices are essential to maintain a safe laboratory environment and prevent ecological contamination. The toxicological and environmental properties of this chemical have not been exhaustively investigated, warranting careful management.[1]
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and first aid measures. Although not classified as hazardous, minimizing exposure is a standard best practice in any laboratory.
| Safety Consideration | Guideline | Source(s) |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1][3] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or goggles. | [4][5] |
| Skin Protection: Handle with compatible gloves (inspect before use). | [4] | |
| Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. | [5] | |
| First Aid: Skin Contact | Wash off with soap and plenty of water. | [1][5] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. | [1][4] |
| First Aid: Inhalation | Move the person into fresh air. | [1][4] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. | [4][6] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Ensure Safety: Remove all sources of ignition and ensure the area is well-ventilated.[4][6]
-
Wear PPE: At a minimum, wear safety glasses and gloves. If the substance is a fine powder, add respiratory protection to avoid dust inhalation.[5][6]
-
Containment: Prevent the spill from spreading or entering drains.[1][6]
-
Cleanup: Carefully sweep or scoop the solid material into a suitable, clearly labeled, and closed container for disposal.[1][5] Avoid actions that create dust.[1][6]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies according to the procedures outlined below.
Operational Plan: Step-by-Step Disposal Procedure
This protocol provides a systematic approach to the disposal of this compound waste, from initial generation to final removal.
Step 1: Waste Characterization
-
Verify Composition: Confirm that the waste is exclusively this compound. If it is mixed with other chemicals, particularly hazardous ones (e.g., solvents, heavy metals, reactive compounds), the entire mixture must be treated as hazardous waste.
-
Consult SDS: Always refer to the specific Safety Data Sheet (SDS) for the particular type of this compound you are using (e.g., ethylene, propylene, or glyceryl) for any specific handling instructions.
Step 2: Regulatory Consultation (Mandatory)
-
Institutional Guidelines: Before proceeding, you must consult your institution's Environmental Health & Safety (EHS) department for their specific protocols on non-hazardous chemical waste.[7]
-
Local Regulations: Disposal regulations can vary significantly by region.[8] Your EHS department will be familiar with local, state, and federal requirements that supersede any general guidance.[9]
Step 3: Containerization and Labeling
-
Select an Appropriate Container:
-
Label the Container Clearly:
-
Affix a waste label to the container.
-
Clearly write "this compound Waste" and avoid using abbreviations or chemical formulas.
-
Indicate that the contents are non-hazardous, if confirmed by your EHS office.
-
Step 4: Storage and Segregation
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) or a specified laboratory waste collection spot.[10][11]
-
Segregate Incompatibles: Ensure the container is stored separately from incompatible materials, especially strong oxidizing agents.[5]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[10][11]
Step 5: Final Disposal Pathway
Based on your consultation with EHS and local regulations, one of the following disposal routes will be authorized:
| Disposal Option | Conditions and Protocol | Regulatory Note |
| 1. General Solid Waste (Trash) | If explicitly permitted by your institution and local authorities for non-hazardous chemical solids, the sealed, labeled container may be disposed of in the regular trash. | This is only permissible if the chemical meets specific criteria, including not being flammable, corrosive, reactive, or toxic.[12] Always alert maintenance staff to the presence of chemical waste in the trash.[12] |
| 2. Non-Hazardous Laboratory Waste Stream | Your institution may have a specific collection stream for non-hazardous solid chemical waste. In this case, package and label the waste as directed by EHS for pickup. | This is the preferred method in a professional laboratory setting to ensure proper handling and documentation. |
| 3. Hazardous Waste Stream | If the this compound is contaminated with a hazardous substance, or if required by your institution's policy for all chemical waste, it must be disposed of as hazardous waste. Follow all EHS procedures for hazardous waste tagging, storage, and pickup requests. | Hazardous waste is regulated from its point of generation to its final disposal.[11] |
| Prohibited: Drain Disposal | Do not dispose of solid this compound down the drain.[1][6] This can cause blockages and is an improper method for releasing chemicals into the wastewater system. | Hazardous chemicals must never be poured down the drain.[11] Even for approved substances, drain disposal is typically limited to small quantities of water-soluble, non-hazardous materials.[12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. scipoly.com [scipoly.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. integraclear.com [integraclear.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
Essential Safety and Logistics for Handling Glycol Monostearate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Glycol Monostearate.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Protective gloves and clothing | Chemical-impermeable gloves should be worn.[1] Fire/flame resistant and impervious clothing is also recommended.[1] |
| Respiratory | Dust mask or respirator | A dust mask (type N95 or P1) is recommended if dust is generated.[2][3] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound can significantly reduce the risk of accidents and exposure.
-
Preparation :
-
Handling :
-
Storage :
The following diagram illustrates the standard workflow for handling this compound:
Caption: Workflow for safely handling this compound.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Collection :
-
Labeling :
-
Clearly label the waste container with the contents.
-
-
Disposal :
The following diagram illustrates the disposal plan for this compound:
Caption: Step-by-step disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
